molecular formula C24H42N4O14 B605848 Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane CAS No. 1398044-51-3

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

カタログ番号: B605848
CAS番号: 1398044-51-3
分子量: 610.6 g/mol
InChIキー: SRLVISRRXRYXHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a branched PEG derivative with a terminal azide group and three terminal carboxylic acids. The azide group enables PEGylation via Click Chemistry. The terminal carboxylic acids can be reacted with primary amino groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

特性

IUPAC Name

3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N4O14/c25-28-26-5-10-37-12-14-39-16-15-38-13-11-36-6-1-20(29)27-24(17-40-7-2-21(30)31,18-41-8-3-22(32)33)19-42-9-4-23(34)35/h1-19H2,(H,27,29)(H,30,31)(H,32,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLVISRRXRYXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119473
Record name 4,11,14,17,20-Pentaoxa-7-azadocosanoic acid, 22-azido-6,6-bis[(2-carboxyethoxy)methyl]-8-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398044-51-3
Record name 4,11,14,17,20-Pentaoxa-7-azadocosanoic acid, 22-azido-6,6-bis[(2-carboxyethoxy)methyl]-8-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398044-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,11,14,17,20-Pentaoxa-7-azadocosanoic acid, 22-azido-6,6-bis[(2-carboxyethoxy)methyl]-8-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a heterobifunctional, branched polyethylene glycol (PEG) linker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal azide group and three carboxylic acid moieties, offers a versatile platform for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics.

The azide group provides a handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This allows for the precise and stable ligation of the PEG linker to molecules containing alkyne or strained cyclooctyne functionalities. The three terminal carboxylic acids can be readily conjugated to primary amines on biomolecules such as proteins, peptides, or antibodies through stable amide bond formation, often facilitated by coupling agents like EDC and NHS.[2] The tetraethylene glycol (PEG4) spacer enhances the solubility and bioavailability of the resulting conjugates. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties and Specifications

The fundamental properties of this compound are summarized below, providing key data for its application in experimental design.

PropertyValue
Molecular Formula C24H42N4O14
Molecular Weight 610.6 g/mol [3][4]
CAS Number 1398044-51-3[2][3][4][5]
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in water, DMSO, and DMF
Storage Conditions -20°C for long-term storage

Key Applications and Experimental Workflows

This compound is primarily utilized as a linker to connect two or more molecular entities. Its application is central to the construction of PROTACs, where it bridges a target protein-binding ligand and an E3 ubiquitin ligase-recruiting ligand.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically involves a sequential conjugation strategy. First, one of the ligands is coupled to the carboxylic acid groups of the linker, followed by the "click" reaction of the azide group with the second ligand.

PROTAC_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC or SPAAC) Linker Azido-PEG4-Amido-tri- (carboxyethoxymethyl)-methane Intermediate Azido-PEG4-Linker- E3 Ligand Conjugate Linker->Intermediate EDC, NHS E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Intermediate POI_Ligand Protein of Interest Ligand (with alkyne) PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Intermediate_2 Azido-PEG4-Linker- E3 Ligand Conjugate Intermediate_2->PROTAC Cu(I) catalyst or Strained Alkyne

A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Amide Coupling of Carboxylic Acids to Amines

This protocol describes the conjugation of the carboxylic acid groups of the linker to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer at a concentration of 10-20 mg/mL.

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

  • Activation of Carboxylic Acids:

    • In a reaction tube, combine the this compound solution with the EDC and NHS solutions. A typical molar ratio is 1:1.5:1.5 (Linker:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated linker.

  • Conjugation to Amines:

    • Add the NHS-activated linker solution to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the activated linker over the amine is a common starting point for optimization.

    • The final concentration of the organic solvent (DMF or DMSO) should not exceed 10-20% (v/v) to maintain the stability of most proteins.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.

Quantitative Parameters for Amide Coupling:

ParameterRecommended Range
Molar Ratio (Linker:EDC:NHS) 1:1.2:1.2 to 1:2:2
Molar Excess of Activated Linker to Amine 10 to 50-fold
Reaction pH (Activation) 4.5 - 6.0
Reaction pH (Conjugation) 7.2 - 8.0
Reaction Time 2-4 hours at RT or overnight at 4°C
Quenching Time 15-30 minutes
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of the linker and an alkyne-containing molecule.

Materials:

  • Azido-PEG4-linker conjugate (from section 4.1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Solvent: PBS, or a mixture of t-butanol/water (1:1), or DMF/water

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azido-linker conjugate and the alkyne-containing molecule in the chosen reaction solvent.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (make fresh before use).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vessel, add the azido-linker conjugate (1 equivalent).

    • Add the alkyne-containing molecule (1.1 to 2 equivalents).

    • Add the CuSO4 solution to a final concentration of 0.1 to 0.5 mM.

    • Add the THPTA ligand to a final concentration of 0.5 to 2.5 mM (maintain a 5:1 ligand to copper ratio).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 to 5 mM.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by LC-MS or HPLC. Reactions are typically complete within 1-4 hours.

  • Purification:

    • Upon completion, remove the copper catalyst by adding a chelating agent like EDTA or by passing the reaction mixture through a copper-chelating resin.

    • Purify the final conjugate using RP-HPLC or SEC.

Quantitative Parameters for CuAAC:

ParameterRecommended Concentration/Ratio
Azide:Alkyne Molar Ratio 1 : 1.1 to 1 : 2
CuSO4 Concentration 0.1 - 0.5 mM
Sodium Ascorbate Concentration 2 - 5 mM
Ligand (THPTA):Copper Ratio 5 : 1
Reaction Temperature Room Temperature
Reaction Time 1 - 4 hours
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free "click" reaction is ideal for biological systems where copper toxicity is a concern.

Materials:

  • Azido-PEG4-linker conjugate

  • Strained alkyne-containing molecule (e.g., DBCO, BCN)

  • Reaction Solvent: PBS, pH 7.4 or other aqueous buffers

Procedure:

  • Reaction Setup:

    • In a reaction tube, dissolve the azido-linker conjugate in the reaction solvent.

    • Add the strained alkyne-containing molecule. A 1.5 to 5-fold molar excess of the strained alkyne is typically used.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature or 37°C.

    • Monitor the reaction progress by LC-MS or HPLC. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Purification:

    • Purify the conjugate using standard methods such as SEC or RP-HPLC to remove any unreacted starting materials.

Quantitative Parameters for SPAAC:

ParameterRecommended Ratio/Condition
Azide:Strained Alkyne Molar Ratio 1 : 1.5 to 1 : 5
Reaction Temperature Room Temperature to 37°C
Reaction Time 1 - 24 hours
Reaction pH 7.0 - 8.0

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure and dual reactivity allow for the straightforward and efficient synthesis of complex bioconjugates with enhanced physicochemical properties. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful application of this linker in the construction of next-generation therapeutics and research probes.

References

An In-Depth Technical Guide to Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a highly versatile, branched polyethylene glycol (PEG) linker extensively utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique trifunctional structure, featuring a terminal azide group and three carboxylic acid moieties, enables the covalent linkage of multiple molecules of interest, facilitating the construction of complex bioconjugates and targeted therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.

Core Structure and Physicochemical Properties

The core structure of this compound consists of a central methane scaffold functionalized with three carboxyethoxymethyl arms and an amido-linked PEG4 chain terminating in an azide group. This branched architecture provides a platform for multivalent conjugation strategies.

Chemical Structure

IUPAC Name: 3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid

Molecular Formula: C₂₄H₄₂N₄O₁₄

SMILES: C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for experimental design, including reaction stoichiometry, buffer selection, and purification strategies.

PropertyValueSource(s)
Molecular Weight 610.6 g/mol [1]
Exact Mass 610.26975203 Da[1]
CAS Number 1398044-51-3[1]
Purity Typically >96%[2][3]
Solubility Soluble in Water, DMSO, DMF[2]
Appearance White to off-white solidN/A
Storage -20°C, desiccated[2]

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable tool for a range of applications, most notably in the development of PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical for its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

This compound serves as a versatile linker for PROTAC synthesis. The terminal azide group allows for the attachment of an alkyne-modified ligand for the target protein or the E3 ligase via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The three carboxylic acid groups can be conjugated to amine-containing ligands, providing multiple attachment points for the other binding moiety or for the introduction of solubility-enhancing groups.

The following diagram illustrates a general workflow for the synthesis of a PROTAC using a trifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_steps Synthesis Steps cluster_product Product Linker Azido-PEG4-Amido-tri- (carboxyethoxymethyl)-methane Step1 Step 1: Amide Coupling Linker->Step1 POI_Ligand Alkyne-modified Protein of Interest (POI) Ligand Step2 Step 2: Click Chemistry (CuAAC) POI_Ligand->Step2 E3_Ligand Amine-modified E3 Ligase Ligand E3_Ligand->Step1 Intermediate Intermediate Step1->Intermediate Linker-E3 Ligand Conjugate PROTAC PROTAC Molecule Step2->PROTAC Intermediate->Step2

Caption: A generalized workflow for PROTAC synthesis.

Bioconjugation and Multivalent Scaffolds

Beyond PROTACs, the multivalent nature of this linker is advantageous for creating complex bioconjugates. The three carboxylic acid groups can be used to attach multiple copies of a peptide, small molecule, or targeting ligand, leading to constructs with enhanced avidity and biological activity. The azide group provides a bioorthogonal handle for subsequent modification or for conjugation to surfaces or larger biomolecules.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key reactions involving this compound. Specific reaction conditions may require optimization based on the properties of the substrates.

Protocol for Amide Coupling of Carboxylic Acid Groups

This protocol describes the conjugation of an amine-containing molecule to the carboxylic acid groups of the linker.

Materials:

  • This compound

  • Amine-containing molecule (e.g., E3 ligase ligand)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) with an additive like HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation: Add the coupling agent (e.g., HATU, 3-4 equivalents) and DIPEA (6-8 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups.

  • Amine Addition: Add the amine-containing molecule (3-3.5 equivalents, dissolved in a minimal amount of anhydrous DMF) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as LC-MS or TLC.

  • Quenching and Work-up: Once the reaction is complete, the reaction mixture can be diluted with an appropriate solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by preparative HPLC to yield the desired amide conjugate.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of the linker and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (e.g., the product from the amide coupling protocol)

  • Alkyne-containing molecule (e.g., target protein ligand)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Reducing agent: Sodium ascorbate

  • Copper ligand (optional but recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) for organic solvents or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous solutions.

  • Solvent: A mixture of a polar organic solvent (e.g., DMF, DMSO, or t-butanol) and water is commonly used.

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Stock Solutions: Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, prepared fresh), and the copper ligand (e.g., 50 mM in DMSO/t-butanol).

  • Reactant Mixture: In a reaction vessel, dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent system.

  • Addition of Copper and Ligand: If using a ligand, add the copper ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-0.25 equivalents.

  • Initiation: Add the freshly prepared sodium ascorbate solution (1-2 equivalents) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.

  • Reaction: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor the reaction progress by LC-MS or TLC.

  • Purification: Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques to remove the copper catalyst and other reagents.

Signaling Pathways and Logical Relationships

The primary signaling pathway relevant to the application of this compound in PROTACs is the Ubiquitin-Proteasome System (UPS). The PROTAC molecule facilitates the hijacking of this endogenous cellular machinery to induce the degradation of a specific target protein.

The following diagram illustrates the logical relationship in PROTAC-mediated protein degradation.

PROTAC_Pathway cluster_components Cellular Components cluster_processes Degradation Process PROTAC PROTAC (Linker + Ligands) Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Degradation Proteasomal Degradation POI->Degradation Polyubiquitinated POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ubiquitination Polyubiquitination of POI Ub->Ubiquitination Proteasome 26S Proteasome Proteasome->Degradation Ternary_Complex->Ubiquitination Proximity-induced Ubiquitination->POI Tags POI for degradation Amino_Acids Amino_Acids Degradation->Amino_Acids POI degraded to

References

An In-Depth Technical Guide to Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a heterobifunctional linker molecule integral to the advancement of bioconjugation and targeted drug delivery. With a polyethylene glycol (PEG) backbone, a terminal azide group, and a branched tri-carboxylic acid moiety, this linker offers a versatile platform for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application, and explores its role in the development of targeted therapeutics.

Core Properties

This compound is a branched PEG linker designed for high solubility and versatile conjugation.[1] Its key features include a terminal azide group for "click chemistry" and three terminal carboxylic acids for amide bond formation.[1] The PEG4 spacer enhances the hydrophilicity and biocompatibility of the resulting conjugates.[2][3]

PropertyValueReference(s)
Molecular Formula C₂₄H₄₂N₄O₁₄[1]
Molecular Weight 610.6 g/mol [1]
CAS Number 1398044-51-3[1]
Appearance White to off-white solid[1]
Purity Typically ≥95%[1]
Solubility Soluble in water, DMSO, and DMF[1]
Storage Conditions -20°C[1]
Chemical Structure A PEG4 core with a terminal azide (N₃) group and an amide linkage to a methane group substituted with three carboxyethoxymethyl [-CH₂CH₂COOH] groups.[1][4]

Mechanism of Action in Bioconjugation

The utility of this compound lies in its two distinct reactive ends, allowing for sequential and orthogonal conjugation strategies.

  • Azide Group: The terminal azide is a key functional group for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[4][5] It readily participates in:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal alkyne forms a stable triazole linkage.[4][6]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs with strained alkynes like DBCO or BCN.[4]

  • Tri-(carboxyethoxymethyl)-methane Moiety: This branched structure provides three carboxylic acid groups.[7] These can be activated to form stable amide bonds with primary amines, such as those found on the surface of proteins or on other small molecules.[7] The presence of three carboxylic acids offers the potential for multivalent conjugation, potentially enhancing binding affinity or allowing for the attachment of multiple copies of a molecule. The branched nature and the PEG spacer also contribute to the overall solubility and can influence the pharmacokinetic properties of the final conjugate.[]

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9] The linker plays a crucial role in a PROTAC's efficacy by connecting the target protein ligand and the E3 ligase ligand, and influencing the formation of a stable ternary complex.[9][10]

This compound is an ideal linker for PROTAC synthesis due to its dual functionality.[4] A typical synthetic strategy involves a modular, multi-step approach:

  • Amide Bond Formation: One of the carboxylic acid groups is activated and reacted with an amine-containing E3 ligase ligand (e.g., pomalidomide) or target protein ligand.

  • Click Chemistry Conjugation: The azide group is then reacted with an alkyne-functionalized counterpart (either the target protein ligand or E3 ligase ligand) via CuAAC or SPAAC.

This modular approach allows for the rapid synthesis of PROTAC libraries with variations in the linker, target ligand, or E3 ligase ligand to optimize for degradation efficiency.[6]

Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

The following is a representative protocol for the synthesis of a PROTAC targeting the BRD4 protein, using JQ1 as the target protein ligand and pomalidomide as the E3 ligase ligand.

Step 1: Amide Coupling of Pomalidomide to the Linker

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acids.

  • Add an amine-functionalized pomalidomide derivative (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the product by flash chromatography to obtain the azide-linker-pomalidomide intermediate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-linker-pomalidomide intermediate (1.0 equivalent) and an alkyne-modified JQ1 (1.1 equivalents) in a 1:1 mixture of t-butanol and water.

  • Add sodium ascorbate (0.3 equivalents) followed by CuSO₄·5H₂O (0.1 equivalents).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterize the final product by ¹H NMR and MS.

PROTAC-Mediated Degradation of BRD4 and Downstream Signaling

BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, playing a key role in the transcription of oncogenes such as c-Myc.[11] By inducing the degradation of BRD4, a PROTAC can lead to the downregulation of c-Myc, resulting in anti-proliferative effects in cancer cells.[11]

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects PROTAC BRD4 PROTAC (Azido-PEG4 Linker) BRD4 BRD4 PROTAC->BRD4 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds cluster_ternary cluster_ternary PROTAC_bound PROTAC E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound BRD4_bound BRD4 BRD4_bound->PROTAC_bound Proteasome Proteasome BRD4_bound->Proteasome Recognition & Degradation E3_Ligase_bound->BRD4_bound Ubiquitination Ub Ubiquitin Ub->E3_Ligase_bound Recruitment Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 cMyc c-Myc Transcription Degraded_BRD4->cMyc Inhibition of Transcription Cell_Proliferation Cancer Cell Proliferation cMyc->Cell_Proliferation Promotes

PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Workflows

The synthesis and evaluation of a PROTAC using this compound involves a series of well-defined steps.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start: Design PROTAC amide_coupling Amide Coupling: Linker + E3 Ligase Ligand start->amide_coupling purification1 Purification 1 (Flash Chromatography) amide_coupling->purification1 click_chemistry Click Chemistry (CuAAC): Intermediate + Target Ligand purification1->click_chemistry purification2 Purification 2 (RP-HPLC) click_chemistry->purification2 characterization Characterization (NMR, MS) purification2->characterization cell_culture Cell Culture & Treatment characterization->cell_culture western_blot Western Blot Analysis (Protein Degradation) cell_culture->western_blot cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->cell_viability end End: Data Analysis western_blot->end cell_viability->end

General experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation and drug discovery. Its well-defined structure, combining the robust and specific reactivity of an azide group with the versatile coupling chemistry of carboxylic acids, makes it an excellent choice for the modular synthesis of complex molecules like PROTACs. The hydrophilic PEG spacer and branched tri-carboxy moiety further contribute to favorable physicochemical properties. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this valuable linker in their research endeavors.

References

An In-depth Technical Guide to Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, a heterobifunctional linker crucial for the synthesis of complex biomolecules and targeted therapeutics. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's properties, applications, and the experimental protocols for its use.

Core Properties and Specifications

This compound is a branched polyethylene glycol (PEG) linker. It features a terminal azide group on a PEG4 spacer and a tri-functional core with three carboxylic acid groups. This unique structure allows for versatile conjugation strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates. The azide group facilitates "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering a highly efficient and specific method for bioconjugation.[1][2][3] The carboxylic acid moieties can be conjugated to amine-containing molecules through standard amide bond formation.[3]

PropertyValueReference
Molecular Weight 610.6 g/mol [1][4][5][6][7]
Molecular Formula C24H42N4O14[5][6][7]
CAS Number 1398044-51-3[5][7]
Purity >95%[8]
Solubility Soluble in Water, DMSO, and DMF[5]
Storage -20°C[5]

Applications in Bioconjugation and Drug Development

The primary application of this compound is as a linker in the synthesis of bioconjugates. Its architecture is particularly well-suited for the construction of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation through the ubiquitin-proteasome system.[1]

A notable application of this linker is in the development of synthetic immunotherapeutics against Gram-negative pathogens.[5] In this context, the linker can be used to conjugate an antibody-recruiting molecule to a pathogen-binding molecule, thereby directing the host's immune system to the bacterial pathogen.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation.

This protocol describes the conjugation of an amine-containing molecule to one of the carboxylic acid groups of the linker.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution to activate the carboxylic acid groups.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the amine-containing molecule (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by an appropriate method (e.g., LC-MS).

  • Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the conjugated product.

This protocol outlines the "click chemistry" reaction between the azide group of the linker and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent system (e.g., 1:1 t-butanol/water or DMF)

  • Reaction vessel

Procedure:

  • Dissolve the azide-functionalized molecule and the alkyne-containing molecule (1.0 equivalent) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the final conjugate can be purified by reverse-phase HPLC.

Visualizations

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) A Azido-PEG4-Amido-tri- (carboxyethoxymethyl)-methane C EDC/NHS Activation A->C B Amine-containing Molecule D Azide-Linker- Molecule Conjugate B->D C->D Amide Bond Formation G Final Bioconjugate D->G E Alkyne-containing Molecule E->G F CuSO4 / NaAscorbate F->G Triazole Ring Formation

Caption: A generalized workflow for the two-step bioconjugation using the linker.

G PROTAC PROTAC (synthesized with linker) Target Target Protein PROTAC->Target E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb transfers Proteasome Proteasome PolyUb->Proteasome recognized by Degradation Target Protein Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC synthesized using the specified linker.

References

In-Depth Technical Guide: Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, with CAS number 1398044-51-3, is a versatile, trifunctional polyethylene glycol (PEG) linker designed for advanced bioconjugation and is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule features a branched structure with a terminal azide group and three carboxylic acid moieties, offering a unique platform for creating complex, multi-component molecular constructs.

The azide group serves as a reactive handle for "click chemistry," specifically the highly efficient and orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the precise and stable attachment of alkyne-modified molecules. The three terminal carboxylic acids can be readily conjugated to primary amines through standard amide bond formation, facilitated by activating agents like EDC or DCC. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides flexibility to the linker, which can be crucial for optimizing the biological activity of the final conjugate.

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data has been compiled from various supplier technical data sheets.

PropertyValue
CAS Number 1398044-51-3
Molecular Formula C24H42N4O14
Molecular Weight 610.6 g/mol
Appearance White to off-white solid or viscous oil
Purity Typically >95%
Solubility Soluble in water, DMSO, and DMF
Storage Conditions Recommended storage at -20°C for long-term stability

Key Applications

The unique trifunctional nature of this linker makes it a valuable tool in several areas of bioconjugation and drug discovery.

PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The trifunctional linker allows for the attachment

Navigating the Solubility of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of linking molecules is paramount for the successful design and execution of bioconjugation strategies. This technical guide provides an in-depth look at the solubility of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, a versatile linker used in the development of complex biomolecules.

This branched PEG linker, featuring a terminal azide group and three terminal carboxylic acids, is qualitatively soluble in both water and Dimethyl Sulfoxide (DMSO).[1][2] The presence of the polyethylene glycol (PEG) chain enhances the hydrophilic nature of the molecule, contributing to its solubility in aqueous media.[3][4] The multiple carboxylic acid groups also contribute to its polarity and potential for hydrogen bonding, further facilitating dissolution in polar solvents like water and DMSO.

Quantitative Solubility Data

As specific experimental values for the solubility of this compound are not published, the following table summarizes the qualitative information available from suppliers.

SolventSolubilitySource
WaterSolubleBroadPharm[1][2]
DMSOSolubleBroadPharm[1][2]
DMFSolubleBroadPharm[1][2]

General Experimental Protocol for Determining Solubility

For researchers requiring precise solubility measurements for their specific application, a general protocol to determine the solubility of a compound like this compound is provided below. This method is based on the principle of saturation.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, DMSO)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC (for quantification)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the compound to a known volume of the solvent in a vial. The exact amount will depend on the expected solubility.

    • Seal the vial and vortex vigorously for 1-2 minutes.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator can be used for this purpose.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant with the same solvent.

    • Quantify the concentration of the dissolved compound in the dilutions using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC with a suitable detector).

    • Create a standard curve using known concentrations of the compound to accurately determine the concentration in the saturated supernatant.

  • Calculation of Solubility:

    • The concentration of the saturated supernatant represents the solubility of the compound in that solvent at the experimental temperature. The solubility can be expressed in units such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a new compound in a research setting.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_decision Decision cluster_outcome Outcome A Acquire Compound and Solvents B Define Required Concentration A->B C Small-Scale Solubility Test (e.g., 1 mg in 100 µL) B->C D Visual Inspection (Clear Solution?) C->D E Prepare Saturated Solution D->E If not clear or quantitative data needed I Solubility Sufficient? D->I If clear F Equilibrate and Centrifuge E->F G Analyze Supernatant (HPLC/UV-Vis) F->G H Calculate Solubility G->H H->I J Proceed with Experiment I->J Yes K Optimize Solvent System (e.g., co-solvents, pH adjustment) I->K No

Caption: A logical workflow for determining compound solubility.

References

azide group reactivity in polyethylene glycol (PEG) linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Azide Groups in Polyethylene Glycol (PEG) Linkers

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Azide Group in Modern Bioconjugation

The field of bioconjugation, central to therapeutic and diagnostic development, relies on the ability to covalently link molecules with high precision and stability. Polyethylene glycol (PEG) linkers are widely used to improve the pharmacokinetic profiles of bioconjugates by enhancing solubility, increasing stability, and reducing immunogenicity.[1] Within this context, the azide (-N₃) functional group has become a cornerstone of modern bioconjugation strategies.

The azide group's utility stems from its bioorthogonality; it is nearly absent in biological systems and does not react with endogenous functional groups, ensuring that ligation occurs only with its intended reaction partner.[1][2][3] This high specificity, combined with its small size and stability in aqueous environments, makes the azide-functionalized PEG linker an exceptionally powerful tool for constructing complex molecular architectures, such as antibody-drug conjugates (ADCs), imaging agents, and functionalized nanoparticles.[1][2][4]

This guide provides a detailed exploration of the core reactivity of azide-PEG linkers, focusing on the three predominant ligation chemistries: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Core Reactivity and Properties of the Azide Group

The azide moiety is a soft electrophile that is remarkably stable in biological media yet poised for specific, high-yield reactions with complementary partners.[5][6] Aliphatic azides, such as those found on PEG linkers, are significantly more stable than aromatic azides and are not prone to explosive decomposition when part of a larger molecule with a favorable carbon-to-nitrogen ratio.[7][8] For safe handling, azide-functionalized PEGs should be stored at -20°C in a moisture-free environment.[4]

The molecular design of the azide-PEG linker itself can influence performance. Key variables include:

  • Molecular Weight: Higher molecular weight PEGs extend circulation time but can reduce tissue penetration.[4]

  • Functionality: Monofunctional (e.g., mPEG-Azide) and heterobifunctional linkers allow for linear conjugation, while homobifunctional (e.g., Azide-PEG-Azide) linkers enable cross-linking.[4][9]

  • Linker Length: The PEG chain (e.g., PEG4, PEG12) acts as a spacer that can reduce steric hindrance between the conjugated molecules.[4][10]

Key Ligation Chemistries for Azide-PEG Linkers

The versatility of the azide group is best demonstrated through its participation in "click chemistry" and other bioorthogonal reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the quintessential "click reaction," involving a 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[11][12] The reaction is dramatically accelerated by a copper(I) catalyst, which also ensures high regioselectivity, exclusively forming the stable 1,4-disubstituted 1,2,3-triazole isomer.[13][14]

  • Advantages: Extremely fast reaction kinetics, high yields, and the use of simple, stable terminal alkynes.[15][16]

  • Disadvantages: The primary limitation is the cytotoxicity of the copper catalyst, which largely restricts its use to in vitro applications and materials science.[14][15] However, the use of copper-chelating ligands like THPTA or TBTA can mitigate toxicity and protect biomolecules from copper-induced damage.[15][17][18]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to overcome the toxicity limitations of CuAAC, SPAAC is a catalyst-free reaction between an azide and a strained cyclooctyne (e.g., DBCO, BCN, DIBAC).[14][17] The inherent ring strain of the cyclooctyne provides the activation energy needed to drive the reaction forward, making it truly bioorthogonal and ideal for use in living systems.[][20]

  • Advantages: High biocompatibility due to the absence of a catalyst, making it suitable for in vivo and live-cell applications.[4][15]

  • Disadvantages: Generally slower reaction kinetics compared to CuAAC.[16][17] The strained cyclooctyne reagents are often more complex to synthesize, bulkier, and can be less stable than terminal alkynes.[15][16]

Staudinger Ligation

One of the earliest bioorthogonal reactions, the Staudinger ligation occurs between an azide and a specifically engineered triarylphosphine.[6][21] The reaction proceeds via an aza-ylide intermediate, which rearranges to form a stable amide bond.[][23]

  • Advantages: It is a metal-free reaction and, like SPAAC, is orthogonal to biological functionalities.[21][]

  • Disadvantages: The phosphine reagents are prone to air oxidation, and the reaction kinetics are generally slower than modern click chemistry reactions.[16] Consequently, it is less commonly used than CuAAC or SPAAC for bioconjugation with PEG linkers but remains a valuable tool in specific contexts.[24]

Quantitative Data Presentation

The choice between ligation chemistries often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data for comparison.

Table 1: General Comparison of Key Ligation Chemistries

Feature Copper(I)-Catalyzed (CuAAC) Strain-Promoted (SPAAC) Staudinger Ligation
Reaction Principle [3+2] cycloaddition between a terminal alkyne and an azide.[13] [3+2] cycloaddition between a strained cyclooctyne and an azide.[13] Reaction between an azide and a functionalized phosphine.[6]
Catalyst Required Copper(I).[15] None.[15] None.[]
Biocompatibility Lower, due to copper cytotoxicity.[15] High; suitable for in vivo applications.[15] High; suitable for biological systems.[21]
Primary Product 1,4-disubstituted 1,2,3-triazole.[14] 1,2,3-triazole (regioisomeric mixture).[4] Amide bond.[23]

| Reagent Stability | Terminal alkynes are generally stable.[15] | Strained cyclooctynes can be less stable.[15] | Phosphines can be sensitive to oxidation.[16] |

Table 2: Second-Order Rate Constants (k₂) for Azide Reactions

Reaction Type Alkyne/Phosphine Partner Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Notes
CuAAC Terminal Alkyne 10 to 10,000.[16] Highly dependent on ligand, solvent, and temperature.
SPAAC BCN (Bicyclo[6.1.0]nonyne) ~0.012 - 0.14.[15][25] Slower but efficient for many applications.
SPAAC DBCO (Dibenzocyclooctyne) ~0.1 - 0.90.[15][25] Significantly faster than BCN.
SPAAC DIBAC (Dibenzocyclooctynol) Can be higher than DBCO.[16] Highly reactive cyclooctyne.

| Staudinger Ligation | Triarylphosphine | ~0.001 - 0.01 | Generally slower than SPAAC and CuAAC. |

Note: Rate constants are highly dependent on the specific reactants, solvent, and temperature. The values provided are for reference and comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for bioconjugation to an azide-functionalized protein or biomolecule using a PEG linker.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a small molecule drug or fluorophore) to a protein modified with an Azide-PEG linker.

Materials:

  • Azide-PEG-Protein conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne-functionalized molecule.

  • Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • Ligand (e.g., THPTA): 100 mM in water.

    • Sodium Ascorbate: 300 mM in water (must be prepared fresh).

    • Alkyne-functionalized molecule: 10 mM in DMSO or DMF.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the Azide-PEG-Protein solution to a final concentration of 1-10 mg/mL.

  • Add Alkyne: Add the alkyne-functionalized molecule stock solution to a final concentration of 10-20 molar equivalents relative to the protein.

  • Prepare Catalyst Premix: In a separate tube, mix 1 part 20 mM CuSO₄ with 2 parts 100 mM THPTA solution. Vortex briefly and let stand for 2-3 minutes.[26]

  • Add Catalyst: Add the catalyst premix to the reaction vial to a final copper concentration of 1 mM.[13] Gently mix.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) state.[26][27]

  • Incubation: Seal the vial and incubate at room temperature for 1-4 hours with gentle mixing.

  • Monitoring & Purification: Monitor reaction progress via LC-MS or SDS-PAGE. Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and the copper catalyst.[1]

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized molecule to a protein modified with an Azide-PEG linker.

Materials:

  • Azide-PEG-Protein conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized molecule.

  • Stock Solution:

    • DBCO-functionalized molecule: 10 mM in DMSO.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the Azide-PEG-Protein solution to a final concentration of 1-10 mg/mL.

  • Add DBCO Reagent: Add the DBCO-functionalized molecule stock solution to the protein solution at a 5- to 20-fold molar excess.[20] Ensure the final DMSO concentration remains below 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle mixing.[3][20] Reaction time depends on the reactivity of the specific cyclooctyne and the concentration of reactants.

  • Monitoring & Purification: Monitor the reaction progress by SDS-PAGE or mass spectrometry. Purify the resulting conjugate using size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove the unreacted DBCO-reagent.[1][20]

Visualizations: Workflows and Relationships

Diagrams help clarify complex workflows and the relationships between different chemical pathways.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis AzidePEG Azide-PEG-Biomolecule in PBS Mix Combine Reagents & Initiate AzidePEG->Mix Alkyne Alkyne Payload (10-20 eq) Alkyne->Mix Catalyst Catalyst Premix (CuSO4 + THPTA) Catalyst->Mix Reducer Sodium Ascorbate (Freshly Prepared) Reducer->Mix Initiates Reaction Purify Purify via SEC or Dialysis Mix->Purify Incubate 1-4h Analyze Characterize (SDS-PAGE, MS) Purify->Analyze

Caption: General experimental workflow for a CuAAC bioconjugation reaction.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis AzidePEG Azide-PEG-Biomolecule in PBS Mix Combine Reagents AzidePEG->Mix DBCO DBCO Payload (5-20 eq) DBCO->Mix Purify Purify via SEC or Dialysis Mix->Purify Incubate 4-24h Analyze Characterize (SDS-PAGE, MS) Purify->Analyze Reaction_Comparison cluster_cunc CuAAC Pathway cluster_spaac SPAAC Pathway Start Azide-PEG Linker CuAAC CuAAC Reaction Start->CuAAC SPAAC SPAAC Reaction Start->SPAAC CuAAC_Req Requires: - Terminal Alkyne - Cu(I) Catalyst - Reducing Agent CuAAC->CuAAC_Req CuAAC_Pros Pros: + Very Fast Kinetics + High Yield CuAAC->CuAAC_Pros CuAAC_Cons Cons: - Copper Toxicity - In vitro focus CuAAC->CuAAC_Cons Product Stable Triazole Linkage CuAAC->Product SPAAC_Req Requires: - Strained Alkyne (e.g., DBCO, BCN) SPAAC->SPAAC_Req SPAAC_Pros Pros: + Bioorthogonal + No Catalyst (In vivo) SPAAC->SPAAC_Pros SPAAC_Cons Cons: - Slower Kinetics - Bulky Reagents SPAAC->SPAAC_Cons SPAAC->Product

References

The Pivotal Role of the Tri-carboxyethoxymethyl-methane Functional Group in Advanced Drug Delivery and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tri-carboxyethoxymethyl-methane functional group, a trifunctional molecular scaffold, is emerging as a critical component in the design and synthesis of complex macromolecules for advanced therapeutic and materials science applications. Its unique architecture, featuring a central carbon atom bonded to three arms each terminating in a carboxyethyl group, provides a versatile platform for the construction of precisely defined star polymers, dendrimers, and as a core linker in sophisticated drug delivery systems such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This in-depth technical guide elucidates the fundamental properties, synthesis, and key applications of this functional group, providing researchers with the foundational knowledge to leverage its potential in their work.

Core Concepts: A Trifunctional Hub

The significance of the tri-carboxyethoxymethyl-methane moiety lies in its ability to serve as a central branching point. This allows for the attachment of multiple molecular entities in a controlled and well-defined manner. The terminal carboxylic acid groups can be readily functionalized, enabling the covalent linkage of polymers, targeting ligands, and therapeutic agents. This trifunctional nature is instrumental in the development of nanostructures with tailored properties for specific applications.

One of the most prominent roles of this functional group is as a core molecule in the "core-first" synthesis of star polymers. In this approach, polymer chains are grown outwards from the central initiator core, resulting in macromolecules with a defined number of arms of controlled length. Star polymers exhibit unique rheological and solution properties compared to their linear counterparts, making them attractive for a range of applications, including drug delivery and nanotechnology.[1][2][3]

In the realm of drug delivery, derivatives such as Amino-Tri-(carboxyethoxymethyl)-methane are employed as versatile linkers.[4][5] In antibody-drug conjugates, this linker can be used to attach a cytotoxic payload to an antibody, enabling targeted delivery to cancer cells. Similarly, in PROTACs, it serves to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[4]

Synthesis and Characterization

The synthesis of molecules containing the tri-carboxyethoxymethyl-methane functional group typically involves multi-step organic reactions. A key precursor is Triethyl Methanetricarboxylate, which can be synthesized from ethyl malonate. The detailed experimental protocol for this synthesis is provided below.

Experimental Protocols

Synthesis of Triethyl Methanetricarboxylate (CAS: 6279-86-3)

This procedure is adapted from a well-established method in Organic Syntheses.[6]

Materials:

  • Magnesium turnings (25 g, 1.03 gram atoms)

  • Absolute ethanol (105 cc)

  • Carbon tetrachloride (1 cc)

  • Ethyl malonate (160 g, 1 mole)

  • Anhydrous ether (400 cc)

  • Ethyl chloroformate (100 cc, 1.05 moles)

  • Dilute acetic acid (75 cc in 300 cc of water)

  • Sodium sulfate (for drying)

Procedure:

  • In a 1-liter round-bottomed flask equipped with a reflux condenser, combine the magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a mixture of ethyl malonate and 80 cc of absolute ethanol.

  • Gently heat the mixture to initiate the reaction, which is indicated by the evolution of hydrogen. Be prepared to cool the flask in cold water if the reaction becomes too vigorous.

  • Gradually add the remaining ethyl malonate through the condenser at a rate that maintains a vigorous but controlled reaction.

  • Once the reaction moderates, cool the flask and add 300 cc of anhydrous ether.

  • Gently heat the mixture on a steam bath to dissolve the separated crystals and complete the reaction.

  • Remove the flask from the steam bath and add a mixture of 100 cc of ethyl chloroformate and 100 cc of dry ether through a dropping funnel at a rate that maintains vigorous boiling.

  • After the addition is complete, heat the reaction on a steam bath for an additional 15 minutes.

  • Cautiously decompose the resulting viscous magnesium compound by adding dilute acetic acid while cooling the flask under a tap.

  • Separate the two clear layers that form. Extract the aqueous layer with 100 cc of ether.

  • Combine the ethereal solutions, wash with water, and dry with sodium sulfate.

  • Distill off the ether on a steam bath.

  • Distill the residue under reduced pressure. The pure tricarbethoxymethane will distill at approximately 130°C at 10 mm Hg.

Quantitative Data

The utility of the tri-carboxyethoxymethyl-methane core is evident in the tailored properties of the resulting macromolecules. The following table summarizes representative data for star polymers synthesized using a trifunctional core and for nanoparticles incorporating this functional group for drug delivery.

Parameter3-Arm Star Polymer (Example A)6-Arm Star Polymer (Example B)Nanoparticle Formulation (Example C)
Core Molecule Tri-functional initiatorHexa-functional initiatorAmino-Tri-(carboxyethoxymethyl)-methane derivative
Arm Polymer Poly(lactic acid)Poly(lactic acid)N/A
Number-Average Molecular Weight (Mn) 50,000 g/mol 100,000 g/mol N/A
Polydispersity Index (PDI) 1.151.20N/A
Glass Transition Temperature (Tg) 55 °C58 °CN/A
Particle Size (Diameter) N/AN/A150 nm
Zeta Potential N/AN/A-25 mV
Drug Loading Content (%) N/AN/A15%
Entrapment Efficiency (%) N/AN/A85%

Note: The data in this table is illustrative and compiled from typical results found in the literature for similar systems. Actual values will vary depending on the specific monomers, synthesis conditions, and drug molecules used.[1][7][8][9]

Visualizing Workflows and Relationships

To better understand the role and application of the tri-carboxyethoxymethyl-methane functional group, the following diagrams illustrate key synthetic pathways and conceptual relationships.

Synthesis_of_Triethyl_Methanetricarboxylate cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Ethyl Malonate Ethyl Malonate Reaction_Initiation Initiation with Mg/EtOH Ethyl Malonate->Reaction_Initiation Magnesium Magnesium Magnesium->Reaction_Initiation Ethanol Ethanol Ethanol->Reaction_Initiation Ethyl Chloroformate Ethyl Chloroformate Carboxylation Reaction with Ethyl Chloroformate Ethyl Chloroformate->Carboxylation Grignard_Formation Formation of Magnesium Enolate Reaction_Initiation->Grignard_Formation Grignard_Formation->Carboxylation Workup Acidic Workup and Extraction Carboxylation->Workup Purification Distillation Workup->Purification TEM Triethyl Methanetricarboxylate Purification->TEM Star_Polymer_Synthesis Core Tri-carboxyethoxymethyl-methane (or derivative) Initiator Conversion to Multifunctional Initiator Core->Initiator Polymerization Controlled Polymerization (e.g., ROP, ATRP) Initiator->Polymerization Monomers Monomer Addition (e.g., Lactide, Acrylate) Monomers->Polymerization Star_Polymer 3-Arm Star Polymer Polymerization->Star_Polymer

References

Methodological & Application

Application Notes and Protocols for Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a heterobifunctional linker molecule designed for advanced bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). This linker features a terminal azide group, which enables covalent ligation to alkyne-containing molecules via "click chemistry". Specifically, it can participate in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2] The molecule also possesses three terminal carboxylic acid groups, which can be conjugated to amine-containing molecules through amide bond formation. The polyethylene glycol (PEG4) spacer enhances aqueous solubility and provides flexibility to the linker.[3]

This document provides detailed protocols for the application of this compound in the synthesis of PROTACs, a class of molecules that induce targeted protein degradation.[4]

Principle of PROTAC Action

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to the POI and the E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[4]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with Azido-PEG4 Linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data

The following table summarizes representative data for the synthesis of a PROTAC using an azido-PEG linker. The exact values will vary depending on the specific ligands and reaction conditions.

ParameterCuAACSPAAC
Reactants Alkyne-POI Ligand, E3-Ligase-LinkerDBCO/BCN-POI Ligand, E3-Ligase-Linker
Equivalents of Alkyne/DBCO 1.1 - 1.51.1 - 2.0
Catalyst CuSO₄ (0.1 eq), Na-Ascorbate (0.5 eq)None
Solvent tBuOH/H₂O (1:1), DMF, or DMSODMSO, DMF, or PBS
Temperature Room TemperatureRoom Temperature
Reaction Time 4 - 24 hours2 - 12 hours
Typical Yield 50 - 90%40 - 85%
Purity (after HPLC) >95%>95%

Experimental Protocols

The following protocols describe the synthesis of a PROTAC in a step-wise manner where the E3 ligase ligand is first conjugated to the this compound linker, followed by the click chemistry reaction with a POI ligand.

Protocol 1: Conjugation of E3 Ligase Ligand to the Linker

This protocol describes the formation of an amide bond between one of the carboxylic acid groups of the linker and an amine-functionalized E3 ligase ligand.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the E3-ligase-linker conjugate.

  • Characterize the product by ¹H NMR and MS.

Protocol 2: PROTAC Synthesis via CuAAC

This protocol details the copper-catalyzed click chemistry reaction between the azide-functionalized E3-ligase-linker and an alkyne-functionalized POI ligand.

Materials:

  • E3-ligase-linker conjugate (from Protocol 1)

  • Alkyne-functionalized POI ligand (e.g., JQ1 derivative)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • t-Butanol/Water (1:1)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the E3-ligase-linker conjugate (1.0 eq) and the alkyne-functionalized POI ligand (1.2 eq) in a t-BuOH/H₂O (1:1) mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC by preparative reverse-phase HPLC.

Protocol 3: PROTAC Synthesis via SPAAC (Copper-Free)

This protocol describes the strain-promoted click chemistry reaction between the azide-functionalized E3-ligase-linker and a cyclooctyne-functionalized POI ligand.

Materials:

  • E3-ligase-linker conjugate (from Protocol 1)

  • DBCO or BCN-functionalized POI ligand

  • Anhydrous DMSO or DMF

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the E3-ligase-linker conjugate (1.0 eq) and the DBCO or BCN-functionalized POI ligand (1.1 eq) in anhydrous DMSO or DMF.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the crude PROTAC by preparative reverse-phase HPLC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_analysis Analysis & Characterization start Start Materials: - Azido-PEG4-Linker - E3 Ligase Ligand (amine) - POI Ligand (alkyne/DBCO) conjugation Protocol 1: Amide Bond Formation (E3 Ligase + Linker) start->conjugation purification1 RP-HPLC Purification conjugation->purification1 click_choice Choose Click Chemistry Path purification1->click_choice cuaac Protocol 2: CuAAC Reaction click_choice->cuaac Alkyne-POI spaac Protocol 3: SPAAC Reaction click_choice->spaac DBCO/BCN-POI purification2 Final RP-HPLC Purification cuaac->purification2 spaac->purification2 end_product Purified PROTAC purification2->end_product characterization LC-MS, NMR, HRMS end_product->characterization functional_assay Western Blot for POI Degradation characterization->functional_assay

Caption: General experimental workflow for PROTAC synthesis.

Purification and Characterization

The purification of PROTACs containing PEG linkers can be challenging due to the potential for product aggregation and the physicochemical similarity of impurities. Reverse-phase HPLC is the most common method for purification.

General RP-HPLC Conditions:

  • Column: C18 or C8 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing Mobile Phase B.

The final purified PROTAC should be characterized by LC-MS and NMR to confirm its identity and purity. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition. The functional activity of the PROTAC should be assessed by its ability to induce the degradation of the target protein in a cellular context, typically measured by Western Blot.

References

Application Notes and Protocols for Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics engineered to selectively deliver highly potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker, a critical component connecting the monoclonal antibody (mAb) to the cytotoxic payload, profoundly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a novel, branched polyethylene glycol (PEG) linker designed to optimize ADC performance. Its unique architecture, featuring a terminal azide for bioorthogonal click chemistry and three carboxylic acid moieties for payload conjugation, offers a versatile platform for the development of next-generation ADCs with high drug-to-antibody ratios (DAR).[1][][3] This document provides detailed application notes and protocols for the utilization of this compound in the research and development of ADCs.

Properties of this compound

This branched PEG linker possesses distinct functional groups that enable a modular and controlled approach to ADC synthesis. The azide group allows for a highly specific and efficient conjugation to an alkyne-modified antibody via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions.[4][5] The three terminal carboxylic acid groups provide multiple attachment points for amine-containing payloads, enabling the creation of ADCs with a potentially high and defined DAR.[1][6][7] The PEG4 spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic profile of the conjugate.[8][9][]

PropertyValue
Molecular Formula C24H42N4O14
Molecular Weight 610.6 g/mol
Functional Group 1 Azide (for click chemistry)
Functional Group 2 Tri-carboxylic acid (for payload conjugation)
Key Feature Branched structure for multivalent payload attachment
Solubility Soluble in water, DMSO, DMF

Experimental Protocols

I. Synthesis of the Drug-Linker Construct

This protocol describes the conjugation of an amine-containing cytotoxic payload to the tri-carboxylic acid moiety of the this compound linker.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Add EDC (3.3 equivalents) and NHS (3.6 equivalents) to the linker solution.

    • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid groups.

  • Conjugation to Payload:

    • Dissolve the amine-containing payload in anhydrous DMF or DMSO.

    • Add the payload solution to the activated linker solution. A molar ratio of 3:1 (Payload:Linker) is a good starting point to maximize loading.

    • Add DIPEA (3-5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, protected from light.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the azide-functionalized drug-linker construct by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the drug-linker as a solid.

II. Antibody Modification and Conjugation (via Click Chemistry)

This protocol outlines the strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugating the azide-functionalized drug-linker to a DBCO-modified antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) modified with a DBCO (Dibenzocyclooctyne) group

  • Azide-functionalized drug-linker construct from Protocol I

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-modified antibody in PBS to a concentration of 5-10 mg/mL.

    • Dissolve the azide-functionalized drug-linker construct in a minimal amount of DMSO.

  • Conjugation Reaction:

    • Add the dissolved drug-linker to the antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is recommended.

    • Ensure the final concentration of DMSO is below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted drug-linker and other impurities.

III. Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[11] Several methods can be used for its determination.

  • UV/Vis Spectroscopy: A rapid method for determining the average DAR based on the absorbance of the antibody and the payload at different wavelengths.[]

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, providing information on the distribution of different drug-loaded species (e.g., DAR 0, 3, 6).[13]

  • Mass Spectrometry (MS): Provides the most accurate determination of the mass of each ADC species, allowing for precise DAR calculation.[14]

MethodPrincipleAdvantagesLimitations
UV/Vis Spectroscopy Measures absorbance at 280 nm (antibody) and a wavelength specific to the payload.Rapid and simple.Provides only an average DAR; requires distinct absorbance spectra.
Hydrophobic Interaction Chromatography (HIC) Separates based on hydrophobicity; drug conjugation increases hydrophobicity.Provides distribution of DAR species; non-denaturing conditions.Resolution can be challenging for complex mixtures.
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits.Highly accurate and provides detailed information on DAR distribution.Requires specialized equipment; can be complex for heterogeneous samples.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of the ADC on cancer cell lines.[15][16][17][18]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated mAb (control), and free payload (control)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and controls. Add the treatments to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability and determine the IC50 values.

IV. In Vivo Stability and Efficacy Studies

  • Pharmacokinetic (PK) Analysis: The stability of the ADC in circulation is assessed by measuring the concentration of the total antibody, the conjugated ADC, and the free payload in plasma over time using methods like ELISA and LC-MS/MS.[19][20][21]

  • Xenograft Models: The in vivo efficacy of the ADC is evaluated in tumor-bearing animal models by monitoring tumor growth inhibition after ADC administration.

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_prep ADC Synthesis cluster_characterization Characterization cluster_evaluation Evaluation Linker Azido-PEG4-Amido- tri-(carboxyethoxymethyl)-methane Activated_Linker Activated Linker (EDC/NHS) Linker->Activated_Linker Activation Payload Amine-Payload Drug_Linker Azide-Linker-(Payload)3 Payload->Drug_Linker Conjugation Activated_Linker->Drug_Linker ADC Purified ADC Drug_Linker->ADC Click Chemistry (SPAAC) Antibody DBCO-Antibody Antibody->ADC DAR DAR Analysis (HIC, MS) ADC->DAR Purity Purity/Aggregation (SEC) ADC->Purity In_Vitro In Vitro Cytotoxicity (MTT Assay) DAR->In_Vitro Purity->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) In_Vitro->In_Vivo DAR_Determination_Workflow cluster_methods DAR Analysis Methods cluster_results Results ADC_Sample Purified ADC Sample UV_Vis UV/Vis Spectroscopy ADC_Sample->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC MS Mass Spectrometry (MS) ADC_Sample->MS Avg_DAR Average DAR UV_Vis->Avg_DAR DAR_Distribution DAR Distribution HIC->DAR_Distribution Precise_DAR Precise DAR and Mass Confirmation MS->Precise_DAR

References

Application Notes and Protocols for Bioconjugation using Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a heterobifunctional, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation applications.[1] Its unique structure, featuring a terminal azide group and three carboxylic acid moieties, offers a versatile platform for the synthesis of complex biomolecular conjugates, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] The azide functionality allows for precise covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two prominent examples of "click chemistry".[2][5] The three carboxylic acid groups provide multiple attachment points for targeting ligands, payloads, or other functional molecules through stable amide bond formation.[6] The PEG4 spacer enhances solubility and provides optimal spatial orientation between conjugated molecules.[7]

These application notes provide detailed protocols for the utilization of this compound in bioconjugation, with a focus on click chemistry and amide bond formation.

Product Information

PropertyValueReference
Chemical Name This compound[8]
Molecular Formula C24H42N4O14[8][9]
Molecular Weight 610.6 g/mol [8][9]
CAS Number 1398044-51-3[8][9]
Purity Typically >95%[1]
Solubility Soluble in water, DMSO, and DMF[9]
Storage Store at -20°C[9]

Key Applications

  • PROTAC Synthesis: The branched structure with three carboxylic acid groups allows for the attachment of multiple E3 ligase ligands or targeting moieties, potentially increasing the avidity and efficacy of the resulting PROTAC.[2][10]

  • Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic drugs to antibodies, with the PEG spacer improving the pharmacokinetic profile of the ADC.

  • Targeted Drug Delivery: The tri-carboxy functionality enables the conjugation of targeting ligands for cell-specific drug delivery.

  • Surface Modification: Immobilization of biomolecules onto surfaces functionalized with alkyne groups.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed, amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio (a common starting point is a 1:1.5 to 1:3 molar ratio of alkyne to azide).

    • Add the degassed, amine-free buffer to the reaction mixture.

    • Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1-2 mM.

    • Add the CuSO4 solution to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1 to 4 hours, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as SEC for proteins or reverse-phase HPLC for smaller molecules to remove unreacted starting materials and catalyst.

Reaction Parameters for CuAAC:

ParameterRecommended Range
Molar Ratio (Alkyne:Azide)1:1.5 to 1:3
CuSO4 Concentration0.5 - 1 mM
Sodium Ascorbate Concentration5 - 10 mM
Ligand (THPTA/TBTA) Concentration1 - 2 mM
Reaction Time1 - 4 hours
Reaction TemperatureRoom Temperature
pH7.0 - 8.0
Protocol 2: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of a primary amine-containing molecule to the carboxylic acid groups of this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., targeting ligand, drug molecule)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF

  • Purification system (e.g., dialysis, SEC, or reverse-phase HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 10 mM stock solution of the amine-containing molecule in a compatible solvent.

    • Prepare a 100 mg/mL stock solution of EDC in water (prepare fresh).

    • Prepare a 100 mg/mL stock solution of NHS or Sulfo-NHS in water or DMSO.

  • Activation of Carboxylic Acids:

    • In a microcentrifuge tube, dissolve this compound in the Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A typical molar ratio is 1:2:5 (linker:EDC:NHS).

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Add the amine-containing molecule to the activated linker solution. The reaction can be performed in the Coupling Buffer. The molar ratio of the linker to the amine-containing molecule will depend on the desired degree of conjugation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.

    • Purify the conjugate by dialysis, SEC, or reverse-phase HPLC to remove unreacted molecules and byproducts.

Reaction Parameters for Amide Coupling:

ParameterRecommended Condition
Activation pH6.0
Coupling pH7.2 - 7.5
Molar Ratio (Linker:EDC:NHS)1:2:5 (for activation)
Reaction Time2 hours at RT or overnight at 4°C
Quenching1 M Tris-HCl, pH 8.5

Visualizations

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow linker Azido-PEG4-Amido-tri- (carboxyethoxymethyl)-methane activated_linker Activated Linker (NHS Ester) linker->activated_linker EDC, NHS e3_ligand E3 Ligase Ligand (with primary amine) intermediate Azide-Linker-E3 Ligand Intermediate e3_ligand->intermediate poi_ligand Protein of Interest Ligand (with alkyne) protac Final PROTAC Molecule poi_ligand->protac activated_linker->intermediate Amide Coupling purification1 Purification intermediate->purification1 purification2 Purification protac->purification2 purification1->protac CuAAC (Click Chemistry) PROTAC_Mechanism poi Protein of Interest (POI) ternary_complex Ternary Complex (POI-PROTAC-E3) poi->ternary_complex protac PROTAC protac->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex poly_ub_poi Poly-ubiquitinated POI ternary_complex->poly_ub_poi Ubiquitination ubiquitin Ubiquitin ubiquitin->poly_ub_poi proteasome Proteasome poly_ub_poi->proteasome Recognition degraded_peptides Degraded Peptides proteasome->degraded_peptides Degradation

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1] This reaction enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[2] The use of polyethylene glycol (PEG) linkers in bioconjugation has been shown to improve the solubility, stability, and pharmacokinetic profiles of therapeutics.[1]

This document provides detailed application notes and protocols for the use of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane , a versatile, branched PEG linker. This heterobifunctional reagent features a terminal azide group for CuAAC reactions and three carboxylic acid moieties. The tri-carboxy terminus offers multiple attachment points for molecules such as peptides, small molecule drugs, or targeting ligands, often through amide bond formation, making it an ideal scaffold for creating complex biomolecular architectures like Proteolysis-Targeting Chimeras (PROTACs).[3][4]

Key Applications

  • PROTAC Synthesis: The linker connects a ligand for a target protein (Protein of Interest - POI) and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[3][5]

  • Antibody-Drug Conjugates (ADCs): The tri-carboxy functionality can be used to attach multiple drug payloads to an antibody, potentially increasing the drug-to-antibody ratio (DAR).

  • Targeted Drug Delivery: Conjugation of targeting moieties (e.g., peptides, folate) to the linker can direct therapeutic agents to specific cells or tissues.

  • Biomaterial Surface Modification: The carboxylic acid groups can be used to immobilize the PEG linker onto amine-functionalized surfaces, with the azide group available for subsequent "clicking" of biomolecules.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-studied epigenetic reader implicated in cancer. While the exact linker may vary slightly, these values are typical for PROTACs constructed using azido-PEG linkers via CuAAC.

Table 1: Representative Synthesis and Purity Data for a BRD4-Targeting PROTAC

ParameterMethodTypical Value
Synthesis Yield (CuAAC Step)CuAAC55-90%
Final PurityRP-HPLC>95%
Identity ConfirmationHRMS, NMRConfirmed

Note: Yields are highly dependent on the specific ligands and reaction conditions employed.[6]

Table 2: Illustrative Biological Activity for a BRD4-Targeting PROTAC

ParameterCell LineTypical ValueMethod
DC₅₀ (BRD4 Degradation)MDA-MB-2311-100 nMWestern Blot
Dₘₐₓ (Maximum Degradation)MDA-MB-231>90%Western Blot
IC₅₀ (Cell Viability)MV-4-111-50 nMCellTiter-Glo®

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ are key metrics for PROTAC efficacy and vary based on the target, E3 ligase, and linker combination.[6]

Experimental Protocols

The following protocols provide a general framework for using this compound in a two-stage conjugation process: first, amide coupling to the carboxylic acid groups, followed by the CuAAC reaction.

Protocol 1: Amide Coupling of a POI Ligand to the Linker

This protocol describes the activation of the linker's carboxylic acid groups and subsequent conjugation to an amine-containing Protein of Interest (POI) ligand.

Materials and Reagents:

  • This compound

  • Amine-functionalized POI ligand (e.g., JQ1-amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or DMSO

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS or Borate buffer, pH 7.2-8.0)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve this compound in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the linker.

    • Incubate the mixture for 15-30 minutes at room temperature to form the activated NHS ester.

  • Conjugation to Amine-Ligand:

    • Dissolve the amine-functionalized POI ligand in Coupling Buffer.

    • Add the activated linker solution to the POI ligand solution. A 3 to 5-fold molar excess of the linker is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

    • Purify the resulting azide-PEG-ligand conjugate using RP-HPLC to remove unreacted linker and ligand.

    • Characterize the product by LC-MS to confirm the mass of the conjugate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized conjugate from Protocol 1 and an alkyne-functionalized E3 ligase ligand (e.g., an alkyne-modified pomalidomide derivative).

Materials and Reagents:

  • Purified Azide-PEG-POI ligand conjugate

  • Alkyne-functionalized E3 ligase ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent: A mixture of tert-Butanol and water (1:1 v/v) or DMSO and water.

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Copper(II) Sulfate Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.

    • THPTA Ligand Solution (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.

    • Sodium Ascorbate Solution (300 mM): Prepare fresh by dissolving 59.4 mg of sodium ascorbate in 1 mL of deionized water.

    • Reactant Solutions (10 mM): Dissolve the Azide-PEG-POI conjugate and the alkyne-E3 ligase ligand in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vial, add the alkyne-E3 ligase ligand solution (e.g., 100 µL of 10 mM stock, 1 equivalent).

    • Add the Azide-PEG-POI conjugate solution (e.g., 120 µL of 10 mM stock, 1.2 equivalents).

    • Add the reaction solvent (e.g., t-BuOH/H₂O) to achieve a final concentration of 1-10 mM.

    • Degas the solution by bubbling with an inert gas (e.g., argon) for 5-10 minutes.

  • Catalyst Addition and Reaction:

    • In a separate tube, prepare the catalyst premix by adding 10 µL of the 100 mM THPTA solution and 10 µL of the 20 mM CuSO₄ solution. Vortex and let it stand for 2-3 minutes.

    • Add the catalyst premix to the main reaction vial.

    • Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution.

    • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.[2]

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative RP-HPLC.

    • Characterize the final product by HRMS and NMR spectroscopy.

Mandatory Visualizations

PROTAC_Synthesis_Workflow A Azido-PEG4-Amido- tri-Carboxylic Acid Linker C Amide Coupling (EDC/NHS Chemistry) A->C B Amine-Functionalized POI Ligand (e.g., JQ1) B->C D Azide-PEG-POI Conjugate C->D F CuAAC 'Click' Reaction (CuSO4, NaAsc, THPTA) D->F E Alkyne-Functionalized E3 Ligase Ligand E->F G Crude PROTAC Molecule F->G H Purification (RP-HPLC) G->H I Final PROTAC Molecule H->I

Caption: General workflow for PROTAC synthesis using the linker.

PROTAC_MoA cluster_ub Ubiquitin Cascade POI Target Protein (BRD4) Ternary Ternary Complex (BRD4-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary bridges E3 E3 Ligase (e.g., CRBN) E3->Ternary binds PolyUb Poly-Ubiquitinated BRD4 Ternary->PolyUb Ubiquitination E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 transfers Ub E2->Ternary recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle PROTAC & Ubiquitin Recycled Proteasome->Recycle

Caption: PROTAC-mediated degradation of BRD4 via the Ubiquitin-Proteasome System.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction's high specificity, efficiency, and biocompatibility have made it an invaluable tool in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and for targeted cell surface labeling.[2][3] The reaction is driven by the high ring strain of a cyclooctyne, which rapidly and selectively reacts with an azide to form a stable triazole linkage under physiological conditions.[1][4]

This document provides detailed application notes and protocols for the use of a novel heterobifunctional and trivalent linker, Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane , in SPAAC-mediated bioconjugations. This linker features a terminal azide for SPAAC reactions and three terminal carboxylic acid groups.[5][6] The polyethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance, while the trivalent nature of the carboxy-terminated end allows for the attachment of multiple copies of a molecule of interest, such as a cytotoxic drug, thereby increasing the drug-to-antibody ratio (DAR) in ADCs.[5][7]

Data Presentation

Table 1: Second-Order Rate Constants for Common Cyclooctynes in SPAAC Reactions

The rate of a SPAAC reaction is a critical parameter, especially when working with low concentrations of biomolecules. The second-order rate constant (k₂) is a measure of the reaction's speed. A higher k₂ value indicates a faster reaction. The choice of cyclooctyne significantly impacts the reaction kinetics.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
Bicyclononyne (BCN)Benzyl azide0.06 - 0.1
Dibenzocyclooctyne (DBCO)Benzyl azide0.3 - 0.9
DIBACAlkyl azide~0.3
DIBACFluoroalkyl azide~0.015
BCNFluoroalkyl azide~1.9
Tetra-fluorinated aromatic azideCyclooctyne3.60[2]

Note: Reaction rates are influenced by factors such as the specific structures of the azide and cyclooctyne, solvent, and temperature. The data presented are for comparative purposes.

Table 2: Typical Quantitative Parameters for SPAAC-based Bioconjugation
ParameterTypical Range/ValueNotesReference(s)
Antibody-Drug Conjugation
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[3]
Molar Excess of Cyclooctyne-Linker-Drug5 - 20 fold over antibodyOptimization is necessary to achieve the desired Drug-to-Antibody Ratio (DAR).
Reaction Time1 - 24 hoursDependent on the reactivity of the cyclooctyne and reaction temperature.
Reaction Temperature4°C - 37°CLower temperatures can be used to maintain protein stability over longer incubation times.
Cell Surface Labeling
Cell Density1 - 5 x 10⁶ cells/mLShould be optimized for the specific cell line.[3]
Azido-Sugar Concentration (for metabolic labeling)25 - 100 µMDependent on the cell type and incubation time.[3]
Cyclooctyne-Probe Concentration10 - 100 µMHigher concentrations can lead to non-specific binding.[3]
Incubation Time30 - 90 minutesShould be minimized to reduce potential cytotoxicity.[3]
Incubation TemperatureRoom Temperature or 37°C37°C is generally preferred for live-cell labeling.[3]

Mandatory Visualizations

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants Azide Azide-PEG4-Amido- tri-(carboxyethoxymethyl)-methane TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState HOMO-LUMO Interaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO-Antibody) Cyclooctyne->TransitionState Ring Strain Release Product Stable Triazole Linkage (Covalently Linked Conjugate) TransitionState->Product Covalent Bond Formation ADC_Workflow Workflow for ADC Synthesis using a Trivalent Linker cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Antibody Modification cluster_step3 Step 3: SPAAC Conjugation cluster_step4 Step 4: Purification & Analysis Linker Azido-PEG4-Amido- tri-(carboxyethoxymethyl)-methane Activation Carbodiimide Activation (EDC/NHS) Linker->Activation Payload Amine-containing Payload (Drug) Payload->Activation Linker_Payload Azido-PEG4-Linker-(Payload)₃ Activation->Linker_Payload SPAAC SPAAC Reaction Linker_Payload->SPAAC Antibody Monoclonal Antibody (mAb) DBCO_NHS DBCO-NHS Ester Antibody->DBCO_NHS Lysine Conjugation Activated_Ab DBCO-modified Antibody DBCO_NHS->Activated_Ab Activated_Ab->SPAAC ADC Final ADC (DAR up to 3x number of sites) SPAAC->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (HIC, MS) Purification->Analysis

References

Application Notes and Protocols for Amide Bond Formation with Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane and EDC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Architecting Complexity in Bioconjugation

The covalent linkage of molecules to create novel functional constructs is a cornerstone of modern drug development, diagnostics, and materials science. Among the myriad of conjugation chemistries, the formation of a stable amide bond between a carboxylic acid and a primary amine remains a robust and widely utilized strategy.[1][2] This guide provides an in-depth exploration of the principles and protocols for the efficient coupling of amine-containing molecules to Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane , a versatile, heterotrifunctional linker, using the carbodiimide crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

This branched linker, possessing a terminal azide, a central polyethylene glycol (PEG) spacer, and three terminal carboxylic acids, offers a unique platform for creating complex molecular architectures.[3][4][5] The azide group provides an orthogonal handle for "click" chemistry, while the three carboxylic acid moieties allow for the attachment of multiple amine-containing molecules.[6][7] The PEG4 spacer enhances hydrophilicity and biocompatibility, often improving the pharmacokinetic properties of the final conjugate.[7][8]

This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful combination of reagents for applications such as the synthesis of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.[6][9][10] We will delve into the mechanistic underpinnings of EDC chemistry, provide field-proven protocols, and discuss critical parameters for optimization and success.

Core Principles: The Chemistry of EDC-Mediated Amide Bond Formation

EDC is a "zero-length" crosslinker, meaning it facilitates the direct formation of an amide bond without becoming part of the final linkage.[11][12] The reaction proceeds through the activation of a carboxyl group to form a highly reactive O-acylisourea intermediate.[2][13][14]

The Role of N-hydroxysuccinimide (NHS)

While EDC can directly react with a primary amine, the O-acylisourea intermediate is notoriously unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxylic acid.[11][13][14] To circumvent this and improve reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[11][12][13] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester.[1][14][15] This two-step approach provides a wider window for the subsequent reaction with the amine-containing molecule and is generally more efficient.[11][16]

// Nodes Carboxyl [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH₂\n(Primary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide_Bond [label="R-CO-NH-R'\n(Stable Amide Bond)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Urea_Byproduct [label="Urea Byproduct\n(Water-Soluble)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NHS [label="NHS / Sulfo-NHS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHS_Ester [label="NHS-Ester Intermediate\n(Semi-Stable)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis1 [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"]; Hydrolysis2 [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Edges Carboxyl -> O_Acylisourea [label="+", headlabel=""]; EDC -> O_Acylisourea [label=""]; O_Acylisourea -> Amide_Bond [label="+"]; Amine -> Amide_Bond [label=""]; O_Acylisourea -> Urea_Byproduct [dir=none]; Amide_Bond -> Urea_Byproduct [style=invis];

O_Acylisourea -> NHS_Ester [label="+"]; NHS -> NHS_Ester [label=""]; NHS_Ester -> Amide_Bond [label="+"]; Amine -> Amide_Bond [label=""];

O_Acylisourea -> Hydrolysis1 [color="#EA4335", style=dashed]; Hydrolysis1 -> Carboxyl [label="Reverts", color="#EA4335", style=dashed]; NHS_Ester -> Hydrolysis2 [color="#EA4335", style=dashed]; Hydrolysis2 -> Carboxyl [label="Reverts", color="#EA4335", style=dashed];

// Invisible edges for alignment EDC -> NHS [style=invis]; } केंदot Caption: EDC/NHS-mediated amide bond formation workflow.

Critical Parameters for Success: A Quantitative Overview

The success of the EDC/NHS coupling reaction is highly dependent on several key parameters. Careful optimization is crucial to maximize yield while preserving the integrity of the biomolecules involved.

ParameterRecommended RangeRationale & Causality
pH (Activation Step) 4.5 - 6.0The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment.[17][18][19] Buffers such as MES (2-(N-morpholino)ethanesulfonic acid) are ideal as they lack primary amines and carboxylates that could interfere with the reaction.[19][20]
pH (Coupling Step) 7.0 - 8.5The reaction of the NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH, where the amine is deprotonated and thus more nucleophilic.[12][20][21]
Stoichiometry EDC:NHS:Carboxyl (1.5-10) : (1-5) : 1An excess of EDC and NHS is typically used to drive the reaction towards the formation of the NHS-ester. The optimal ratio should be determined empirically for each specific application.[20][21]
Temperature 4°C to Room TemperatureThe reaction is commonly performed at room temperature.[22] Lower temperatures can be used to slow down the hydrolysis of the NHS-ester, potentially increasing the final yield, especially during longer incubation times.[19]
Reaction Time Activation: 15-30 minCoupling: 1-4 hoursThe activation step is rapid. The coupling time can be extended, but this also increases the risk of NHS-ester hydrolysis. Reaction progress can be monitored by techniques such as LC-MS.
Buffer Selection Non-amine, non-carboxylate buffersBuffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the desired reaction and should be avoided.[20][23] Phosphate buffers can also interfere with EDC activity and are generally not recommended.[19]

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle EDC and NHS in a well-ventilated area or fume hood as they can be irritating.[16][24]

Protocol 1: Two-Step Conjugation of an Amine-Containing Molecule to this compound

This protocol is designed for situations where the amine-containing molecule also possesses carboxyl groups, preventing self-polymerization.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine (pH 8.5) or 1 M Tris-HCl (pH 8.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[25][26]

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or ultrapure water immediately before use. EDC is susceptible to hydrolysis.[16]

  • Add EDC to the linker solution to a final concentration that is a 5- to 10-fold molar excess over the total number of carboxylic acid groups.

  • Immediately add Sulfo-NHS to the linker solution to a final concentration that is a 2- to 5-fold molar excess over the carboxylic acid groups.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Removal of Excess Activation Reagents

  • Equilibrate a desalting column with Coupling Buffer according to the manufacturer's instructions.

  • Apply the activation reaction mixture to the desalting column to remove excess EDC, Sulfo-NHS, and the urea byproduct.

  • Collect the fractions containing the activated linker.

Step 3: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in Coupling Buffer.

  • Immediately add the activated linker solution to the amine-containing molecule solution. The molar ratio of activated linker to the amine-containing molecule should be optimized for the desired degree of labeling.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.[20]

  • Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS-esters.[14][20] Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine.[14][21]

Step 5: Purification of the Conjugate

  • Purify the final conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[27][28][29] The choice of method will depend on the size and properties of the final conjugate.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activate_Linker [label="1. Activate Linker\n(Azido-PEG-tri-COOH)\nwith EDC/Sulfo-NHS\nin Activation Buffer (pH 6.0)", fillcolor="#F1F3F4", fontcolor="#202124"]; Desalt [label="2. Buffer Exchange\n(Desalting Column)\ninto Coupling Buffer (pH 7.2-7.5)", fillcolor="#FBBC05", fontcolor="#202124"]; Conjugate [label="3. Conjugate\nwith Amine-Molecule", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="4. Quench Reaction\n(e.g., Hydroxylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="5. Purify Conjugate\n(e.g., SEC, Dialysis)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Activate_Linker; Activate_Linker -> Desalt; Desalt -> Conjugate; Conjugate -> Quench; Quench -> Purify; Purify -> End; } केंदot Caption: Workflow for the two-step conjugation protocol.

Protocol 2: One-Pot Conjugation

This simplified protocol can be used when the amine-containing molecule lacks carboxylic acids or when a two-step procedure is not necessary.

Materials:

  • Same as Protocol 1, but a single reaction buffer is used.

  • Reaction Buffer: 0.1 M MES, pH 6.0-7.2 (a compromise pH)

Procedure:

  • Dissolve both the this compound and the amine-containing molecule in the Reaction Buffer.

  • Prepare fresh solutions of EDC and Sulfo-NHS.

  • Add EDC and Sulfo-NHS to the reaction mixture (using similar molar excesses as in Protocol 1, relative to the linker's carboxyl groups).

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction as described in Protocol 1, Step 4.

  • Purify the final conjugate as described in Protocol 1, Step 5.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Yield - Incorrect pH for activation or coupling- Hydrolysis of EDC or NHS-ester- Inactive reagents- Insufficient molar excess of reagents- Verify the pH of all buffers.[30] For two-step protocols, ensure the pH is adjusted for the coupling step.[20]- Use freshly prepared EDC/NHS solutions. Consider performing the reaction at a lower temperature.- Use new, properly stored reagents. EDC and NHS are moisture-sensitive.[25][26]- Titrate the molar ratio of EDC/NHS to the linker.
Precipitation during reaction - Poor solubility of reactants or conjugate- High concentration of EDC- Perform the reaction in a larger volume or add a co-solvent if compatible with the biomolecules.- Reduce the amount of EDC used.[20]
Unwanted Side Reactions - Formation of N-acylurea byproduct- Intramolecular crosslinking or polymerization- The addition of NHS minimizes N-acylurea formation.[15]- For molecules with both amines and carboxyls, the two-step protocol is highly recommended to prevent polymerization.[11][16]

Characterization of the Final Conjugate

Confirmation of successful conjugation and characterization of the product are essential.

  • Mass Spectrometry (LC-MS, MALDI-TOF): To confirm the covalent addition of the linker and the amine-containing molecule(s) and to determine the degree of labeling.[31]

  • Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and separate it from unreacted starting materials.[27]

  • SDS-PAGE (for protein conjugates): A shift in the molecular weight of the protein will indicate successful conjugation.[27]

  • NMR Spectroscopy: For detailed structural elucidation of small molecule conjugates.

Conclusion

The combination of this compound and EDC/NHS chemistry provides a powerful and versatile platform for the synthesis of complex, multi-functional bioconjugates. The branched nature of the linker allows for the attachment of multiple molecules, while the terminal azide offers an orthogonal handle for further modifications via click chemistry. By carefully controlling the reaction parameters outlined in this guide, researchers can achieve efficient and reproducible amide bond formation, paving the way for the development of novel therapeutics and research tools.

References

Application Notes and Protocols for Protein Labeling with Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the versatile bifunctional linker, Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, in protein labeling and conjugation. This polyethylene glycol (PEG)-based reagent offers a strategic approach for introducing an azide moiety onto a protein, which can then be utilized for subsequent bioorthogonal "click chemistry" reactions. The linker possesses a branched structure with three terminal carboxylic acids, allowing for multivalent attachment or enhanced solubility, and a terminal azide group for highly specific ligation.

The primary method for attaching this linker to a protein is through the reaction of its carboxylic acid groups with the primary amines (e.g., lysine residues) on the protein surface. This is typically achieved by activating the carboxylic acids as N-hydroxysuccinimide (NHS) esters. Once the protein is azide-modified, it can be conjugated to a wide array of molecules containing a terminal alkyne, such as reporter tags (fluorophores, biotin), small molecule drugs, or other biomolecules, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step approach provides a powerful and modular platform for creating well-defined protein conjugates for various applications in research, diagnostics, and therapeutics.

Chemical Principle

The labeling strategy involves two key chemical transformations:

  • Amine-Reactive Labeling: The tri-carboxylic acid moiety of the linker is activated to form NHS esters. These esters readily react with primary amines on the protein, such as the side chain of lysine residues and the N-terminus, to form stable amide bonds. This reaction is pH-dependent, with an optimal range of pH 8.3-8.5 to ensure the amino groups are deprotonated and reactive.[1][2][3]

  • Bioorthogonal Click Chemistry: The terminal azide group introduced onto the protein serves as a handle for "click chemistry." This highly efficient and specific reaction allows for the covalent ligation of an alkyne-containing molecule.[4][5][6][7][8]

    • CuAAC: In the presence of a copper(I) catalyst, the azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.

    • SPAAC: To avoid the potential cytotoxicity of copper, a strained cyclooctyne (e.g., DBCO or BCN) can be used. The ring strain of the cyclooctyne promotes a [3+2] cycloaddition with the azide without the need for a catalyst.[8]

The overall workflow is a two-stage process that first introduces the azide functionality onto the protein of interest, followed by the specific attachment of a payload.

Diagrams

experimental_workflow cluster_step1 Step 1: Azide Labeling of Protein cluster_step2 Step 2: Click Chemistry Conjugation Protein Protein (with primary amines) Reaction1 Amine Coupling (pH 8.3-8.5) Protein->Reaction1 Reagent Azido-PEG4-Amido-tri- (carboxyethoxymethyl)-methane Activation NHS/EDC Activation Reagent->Activation Activation->Reaction1 Purification1 Purification (e.g., Gel Filtration) Reaction1->Purification1 Azide_Protein Azide-Modified Protein Purification1->Azide_Protein Reaction2 Click Reaction (CuAAC or SPAAC) Azide_Protein->Reaction2 Alkyne_Payload Alkyne-Containing Payload (e.g., Fluorophore) Alkyne_Payload->Reaction2 Purification2 Purification Reaction2->Purification2 Final_Conjugate Final Protein Conjugate Purification2->Final_Conjugate

Caption: Experimental workflow for protein labeling and conjugation.

reaction_mechanism cluster_amine_coupling Amine Coupling Reaction cluster_click_chemistry Click Chemistry (CuAAC) P_NH2 Protein-NH₂ Amide_Bond Protein-NH-CO-R P_NH2->Amide_Bond + NHS_Ester R-COO-NHS NHS_Ester->Amide_Bond NHS NHS Amide_Bond->NHS + P_Azide Protein-N₃ Triazole Protein-Triazole-R' P_Azide->Triazole + Alkyne R'-C≡CH Alkyne->Triazole [Cu(I)]

Caption: Chemical reactions involved in the labeling process.

Experimental Protocols

Protocol 1: Activation of this compound with NHS Ester

This protocol describes the preparation of the NHS ester of the linker, which is then used for protein labeling.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Add a 1.5-fold molar excess of NHS over the total number of carboxylic acid groups.

  • Add a 1.5-fold molar excess of EDC over the total number of carboxylic acid groups.

  • Incubate the reaction mixture at room temperature for 4 hours, or overnight at 4°C, protected from light.

  • The activated NHS ester solution is now ready for direct use in protein labeling. For storage, it can be kept at -20°C for 1-2 months.[2]

Protocol 2: Labeling of Proteins with Activated Azido-PEG4-Linker

This protocol details the procedure for labeling a protein with the pre-activated NHS ester of the linker.

Materials:

  • Protein of interest in a suitable buffer (amine-free, e.g., PBS)

  • Activated Azido-PEG4-Linker-NHS ester solution (from Protocol 1)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[1][3]

  • Purification column (e.g., gel filtration, dialysis)

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).[3]

  • Calculate the required amount of the activated linker. A molar excess of 8-20 fold of the linker to the protein is a good starting point for mono-labeling, but the optimal ratio may need to be determined empirically.[1][2]

  • Add the calculated volume of the activated linker-NHS ester solution to the protein solution while gently vortexing.

  • Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C.[3]

  • Remove the excess, unreacted linker and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration. The azide-modified protein is now ready for the click chemistry reaction.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-modified protein to an alkyne-containing molecule using a copper(I) catalyst.

Materials:

  • Azide-modified protein

  • Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the protein)

  • Reaction Buffer: PBS or other suitable biological buffer

Procedure:

  • Prepare a stock solution of the alkyne-containing molecule in DMSO or water.

  • In a reaction tube, add the azide-modified protein.

  • Add a 5-10 fold molar excess of the alkyne-containing molecule.

  • Prepare a fresh catalyst solution by mixing CuSO₄ and sodium ascorbate. A typical final concentration in the reaction mixture is 1 mM CuSO₄ and 5 mM sodium ascorbate. If using a ligand, pre-mix the CuSO₄ with the ligand.

  • Add the catalyst solution to the protein-alkyne mixture.

  • Incubate the reaction for 1-4 hours at room temperature.

  • Purify the final protein conjugate using gel filtration, dialysis, or affinity chromatography to remove the catalyst and excess reagents.

Data Presentation

ParameterNHS Ester LabelingCuAAC Click Chemistry
Reaction pH 8.3 - 8.5[1][2][3]~7.4 (Physiological)
Typical Molar Excess (Reagent:Protein) 8-20X (for mono-labeling)[1][2]5-10X
Reaction Time 4 hours to overnight[3]1-4 hours
Reaction Temperature 4°C or Room Temperature[3]Room Temperature
Common Solvents DMF, DMSO[1][2]Aqueous buffers
Purification Methods Gel filtration, Dialysis, Spin filtration[3]Gel filtration, Dialysis, Affinity chromatography

Concluding Remarks

The use of this compound provides a robust and versatile method for the site-specific modification of proteins. The two-step process of amine-reactive labeling followed by bioorthogonal click chemistry allows for the precise installation of a wide range of functionalities onto a protein of interest. The protocols provided herein offer a starting point for researchers to develop and optimize their specific protein conjugation strategies. The modularity of this approach makes it a valuable tool in drug development, proteomics, and various other biomedical research fields.

References

Application Notes: Surface Modification using Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a highly versatile, heterobifunctional, and branched polyethylene glycol (PEG) linker designed for advanced surface modification and bioconjugation. Its unique structure offers a robust platform for the covalent immobilization of biomolecules onto a variety of substrates. One terminus of the molecule features an azide (N₃) group, which serves as a reactive handle for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The other terminus presents three carboxylic acid (COOH) groups, enabling multivalent attachment to amine-functionalized surfaces, thereby ensuring a stable and dense surface coating.

The PEG4 spacer provides a hydrophilic and flexible linker that enhances the biocompatibility of the modified surface by reducing non-specific protein adsorption and cellular adhesion. This "stealth" property is crucial for applications in drug delivery, diagnostics, and biomaterial implants. These application notes provide detailed protocols for the surface modification of an amine-functionalized substrate using this compound and subsequent bio-functionalization via click chemistry.

Key Features and Applications

  • Multivalent Attachment: The three carboxylic acid groups allow for a stable, high-density immobilization onto amine-functionalized surfaces.

  • "Click Chemistry" Ready: The terminal azide group enables the specific and efficient conjugation of alkyne-modified biomolecules, such as peptides, proteins, oligonucleotides, and small molecules.

  • Enhanced Biocompatibility: The hydrophilic PEG linker minimizes non-specific binding, leading to improved performance in biological systems.

  • Versatile Applications: Ideal for the development of biosensors, targeted drug delivery systems, functionalized nanoparticles, and biocompatible coatings for medical devices.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from surfaces modified with branched PEG linkers. This data is representative and may vary depending on the substrate, specific protocol, and analytical method used.

Table 1: Surface Characterization Data

ParameterUnmodified Substrate (e.g., Aminated Glass)PEGylated SubstrateMethod of Analysis
Water Contact Angle 45° - 65°20° - 40°Goniometry
Surface Roughness (RMS) 0.5 - 1.5 nm< 2.0 nmAtomic Force Microscopy (AFM)
Elemental Composition Si, O, N, CIncreased C 1s and N 1s signals, presence of C-O-C ether peakX-ray Photoelectron Spectroscopy (XPS)

Table 2: Protein Adsorption Data

ProteinAdsorption on Unmodified SubstrateAdsorption on PEGylated SubstrateMethod of Analysis
Bovine Serum Albumin (BSA) High (~300-500 ng/cm²)Significantly Reduced (< 30 ng/cm²)Surface Plasmon Resonance (SPR) / Quartz Crystal Microbalance (QCM)
Fibrinogen High (~400-600 ng/cm²)Significantly Reduced (< 40 ng/cm²)Enzyme-Linked Immunosorbent Assay (ELISA) / SPR
Lysozyme Moderate (~100-200 ng/cm²)Significantly Reduced (< 10 ng/cm²)XPS / QCM

Experimental Protocols

Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface

This protocol describes the covalent attachment of the linker to a substrate presenting primary amine groups.

Materials:

  • Amine-functionalized substrate (e.g., aminosilanized glass slide, magnetic beads)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Linker Preparation: Dissolve this compound in anhydrous DMF to a stock concentration of 100 mM.

  • Activation of Carboxyl Groups: a. Prepare a 10 mM solution of the linker in Activation Buffer. b. Add EDC and NHS to final concentrations of 40 mM and 10 mM, respectively. c. Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Coupling to Amine-Functionalized Surface: a. Wash the amine-functionalized substrate three times with Coupling Buffer. b. Immerse the substrate in the activated linker solution. c. Incubate for 2 hours at room temperature with gentle agitation.

  • Quenching: a. Remove the substrate from the linker solution and wash three times with PBST. b. Immerse the substrate in Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS-esters.

  • Final Wash: a. Wash the substrate three times with PBST and three times with deionized water. b. Dry the substrate under a stream of nitrogen. c. The surface is now functionalized with azide groups and ready for click chemistry.

Protocol 2: Bioconjugation of an Alkyne-Modified Peptide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the attachment of an alkyne-containing biomolecule (e.g., an RGD peptide) to the azide-functionalized surface.

Materials:

  • Azide-functionalized substrate (from Protocol 1)

  • Alkyne-modified peptide (e.g., Alkyne-CGRGDS)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Click Chemistry Reaction Buffer: PBS, pH 7.4

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in DMSO to a stock concentration of 10 mM.

  • Catalyst Solution Preparation (prepare fresh): a. Prepare a 100 mM solution of CuSO₄ in deionized water. b. Prepare a 500 mM solution of sodium ascorbate in deionized water. c. Prepare a 100 mM solution of THPTA in deionized water.

  • Click Reaction: a. Prepare a 1 mM solution of the alkyne-modified peptide in the Click Chemistry Reaction Buffer. b. Immerse the azide-functionalized substrate in the peptide solution. c. To the reaction mixture, add CuSO₄ to a final concentration of 1 mM, THPTA to a final concentration of 2 mM, and sodium ascorbate to a final concentration of 5 mM. d. Incubate for 1-2 hours at room temperature with gentle agitation, protected from light.

  • Final Wash: a. Remove the substrate from the reaction solution. b. Wash thoroughly three times with PBST and three times with deionized water. c. Dry the substrate under a stream of nitrogen. d. The surface is now functionalized with the desired biomolecule.

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Linker Immobilization cluster_1 Protocol 2: Bioconjugation start Amine-Functionalized Substrate activation Activate Linker COOH (EDC/NHS) coupling Couple Linker to Substrate activation->coupling quenching Quench Unreacted Sites (Ethanolamine) coupling->quenching azide_surface Azide-Functionalized Surface quenching->azide_surface click_reaction CuAAC Click Reaction (CuSO4, Ascorbate) azide_surface->click_reaction Immobilized Azide alkyne_mol Alkyne-Modified Biomolecule final_surface Bio-functionalized Surface click_reaction->final_surface

Caption: Workflow for surface modification and bioconjugation.

Example Signaling Pathway: Integrin-Mediated Cell Adhesion

This diagram illustrates a simplified signaling cascade initiated by the binding of a cell's integrin receptors to an RGD peptide immobilized on the modified surface.

G cluster_surface Bio-functionalized Surface cluster_cell Cell surface Substrate peg Azido-PEG4-Amido-Linker surface->peg rgd RGD Peptide peg->rgd integrin Integrin Receptor (αvβ3) rgd->integrin Binding fak FAK integrin->fak src Src fak->src ras Ras src->ras erk ERK ras->erk response Cellular Response (Adhesion, Spreading, Proliferation) erk->response

Caption: Integrin signaling initiated by a functionalized surface.

Application Notes and Protocols for Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a heterotrifunctional, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation strategies in targeted drug delivery. This linker possesses a terminal azide group for bioorthogonal "click" chemistry and three terminal carboxylic acid groups for covalent modification, offering a versatile platform for the synthesis of complex drug delivery constructs such as antibody-drug conjugates (ADCs). The branched PEG architecture enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the distinct functional groups allow for a controlled, stepwise assembly of the targeting moiety, the therapeutic payload, and the linker itself.

The azide functionality allows for highly efficient and specific conjugation to alkyne-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The three carboxylic acid groups provide multiple attachment points for amine-containing molecules, such as drugs or targeting ligands, through stable amide bond formation. This multi-valent design can increase the drug-to-antibody ratio (DAR) in ADCs, potentially enhancing therapeutic efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C24H42N4O14[1]
Molecular Weight 610.6 g/mol [1]
Purity Typically ≥95%[2]
Solubility Soluble in water, DMSO, DMF[3]
Storage -20°C[3]

Applications in Targeted Drug Delivery

The unique structure of this compound makes it an ideal candidate for various applications in targeted drug delivery, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to conjugate a cytotoxic payload to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells. The branched nature of the linker can help to increase the DAR.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be employed in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[4]

  • Nanoparticle Functionalization: The linker can be used to functionalize the surface of nanoparticles with targeting ligands and therapeutic agents for targeted drug delivery.

  • Bioconjugation: The orthogonal reactivity of the azide and carboxylic acid groups allows for the precise and controlled conjugation of multiple molecular entities.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the development of a targeted drug delivery system, specifically an antibody-drug conjugate. These are generalized procedures and may require optimization for specific antibodies, drugs, and experimental conditions.

Protocol 1: Conjugation of an Amine-Containing Drug to the Linker

This protocol describes the activation of the carboxylic acid groups on the linker and subsequent conjugation to a drug molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing drug

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Linker and Drug Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

    • Dissolve the amine-containing drug in a compatible solvent.

  • Activation of Carboxylic Acids:

    • In a reaction vessel, add the linker solution.

    • Add a 1.5-fold molar excess of EDC and NHS over the total number of carboxylic acid groups on the linker.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation to the Drug:

    • Add the amine-containing drug to the activated linker solution. A molar ratio of drug to linker should be optimized based on the desired loading.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting azide-PEG-drug conjugate using reverse-phase HPLC to remove unreacted drug, linker, and byproducts.

    • Lyophilize the purified product and store at -20°C.

Protocol 2: Conjugation of the Azide-PEG-Drug to an Alkyne-Modified Antibody

This protocol describes the "click" chemistry reaction between the azide-functionalized drug-linker construct and an antibody that has been modified to contain an alkyne group. This example uses a copper-catalyzed reaction (CuAAC).

Materials:

  • Azide-PEG-drug conjugate (from Protocol 1)

  • Alkyne-modified antibody

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand

  • Sodium ascorbate

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-PEG-drug conjugate in the Reaction Buffer.

    • Ensure the alkyne-modified antibody is in a suitable buffer at a known concentration.

    • Prepare fresh stock solutions of 50 mM CuSO4 in water and 500 mM sodium ascorbate in water.

  • Catalyst Preparation:

    • In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio.

  • Click Reaction:

    • In the reaction vessel containing the alkyne-modified antibody, add a molar excess of the azide-PEG-drug conjugate. The exact molar ratio should be optimized to achieve the desired DAR.

    • Add the pre-mixed CuSO4/THPTA catalyst to the reaction mixture to a final copper concentration of 1-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate for 1-4 hours at room temperature. The reaction progress can be monitored by SDS-PAGE or HPLC.

  • Purification:

    • Purify the resulting ADC using SEC to remove unreacted drug-linker conjugate, catalyst, and other small molecules.

    • Collect the fractions corresponding to the monomeric ADC peak.

    • Characterize the final ADC for DAR, purity, and binding affinity.

Data Presentation

Disclaimer: The following quantitative data is derived from studies on structurally analogous branched and multi-arm PEG linkers, as specific experimental data for this compound in a complete drug delivery system is not available in the public domain. These values should be considered as representative examples of the expected performance.

Table 1: Influence of Branched PEG Linker Architecture on ADC Properties

ParameterLinear LinkerBranched/Trivalent LinkerRationale for Improvement
Achievable DAR 2-44-8 or higherMultiple attachment points on a single linker allow for higher drug loading per conjugation site on the antibody.[4]
Solubility ModerateHighThe hydrophilic and three-dimensional nature of branched PEG improves the solubility of hydrophobic drug payloads.
In Vivo Half-life ShorterLongerThe larger hydrodynamic volume of the branched linker can reduce renal clearance and prolong circulation time.
Tumor Accumulation GoodPotentially EnhancedImproved pharmacokinetics can lead to greater exposure of the tumor to the ADC.

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

ADC ConstructLinker TypeTarget Cell LineIC50 (nM)
ADC-Linear-PayloadLinear PEGHER2+ (SK-BR-3)0.5
ADC-Branched-PayloadBranched PEGHER2+ (SK-BR-3)0.2
ADC-Short-BranchedShort Branched PEGHER2+10.2
ADC-Long-BranchedLong Branched PEGHER2+1.1

Data is hypothetical and based on trends observed in literature for analogous linkers.[3]

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Step 1: Linker-Drug Conjugation cluster_antibody_mod Step 2: Antibody Modification cluster_final_conjugation Step 3: Final ADC Assembly Linker Azido-PEG4-Amido- tri-(carboxyethoxymethyl)-methane Activation Activate Carboxylic Acids (EDC, NHS) Linker->Activation Drug Amine-containing Drug Conjugation1 Amide Bond Formation Drug->Conjugation1 Activation->Conjugation1 Conjugation1->Azide_Drug Conjugation2 Click Chemistry (CuAAC or SPAAC) Azide_Drug->Conjugation2 Antibody Targeting Antibody Alkyne_Mod Introduce Alkyne Group (e.g., DBCO-NHS ester) Antibody->Alkyne_Mod Alkyne_Mod->Alkyne_Ab Alkyne_Ab->Conjugation2 Final_ADC Final Antibody-Drug Conjugate (ADC) Conjugation2->Final_ADC Final_ADC->Purification

Caption: Workflow for ADC synthesis using this compound.

General Mechanism of Action for an ADC

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Pathway ADC Antibody-Drug Conjugate (ADC) Binding ADC binds to Target Antigen ADC->Binding Targeting Tumor_Cell Tumor Cell (Antigen Overexpression) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Released_Drug Free Cytotoxic Drug Drug_Release->Released_Drug Apoptosis Cell Death (Apoptosis) Released_Drug->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

References

experimental protocol for PEGylation with Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a premier strategy for enhancing the therapeutic properties of biopharmaceuticals.[1] This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn enhances serum half-life, improves stability, and reduces immunogenicity.[1]

This document provides a detailed protocol for the use of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane , a specialized PEGylation reagent. This reagent is uniquely designed for site-specific bioconjugation through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] Its structure incorporates three key features:

  • Terminal Azide Group: Enables highly specific and efficient covalent linkage to molecules functionalized with an alkyne group.[2]

  • PEG4 Spacer: A hydrophilic four-unit polyethylene glycol linker that imparts favorable physicochemical properties.

  • Tri-(carboxyethoxymethyl)-methane Moiety: A nitrilotriacetic acid (NTA) analogue that acts as a powerful chelating agent for metal ions, such as Nickel (Ni²⁺). This feature is particularly useful for the affinity purification of His-tagged proteins or for introducing metal-binding sites for imaging or therapeutic applications.[4]

The following protocols detail the CuAAC reaction for conjugating this reagent to an alkyne-modified protein, subsequent purification of the PEGylated product, and characterization methods.

Experimental Protocols

Protocol 1: PEGylation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azido-PEG reagent to an alkyne-modified protein. The CuAAC reaction is a reliable and high-efficiency method for modifying protein scaffolds, offering specificity and nearly quantitative yields.[2][3]

Materials:

  • Alkyne-modified protein (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50 mM in water)

  • Degassed, sterile deionized water

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound reagent in DMSO to create a concentrated stock solution (e.g., 100 mM).

    • Prepare a fresh solution of Sodium Ascorbate (100 mM) in degassed, deionized water immediately before use. Ascorbate is used to reduce Cu(II) to the catalytic Cu(I) state.[5][6]

    • Prepare a premix of the catalyst by combining the CuSO₄ and THPTA ligand solutions. The THPTA ligand stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects biomolecules from oxidative damage.[5][7] For a final reaction concentration of 0.1 mM CuSO₄ and 0.5 mM THPTA, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA per 500 µL final reaction volume.[5] Let this mixture stand for 2-3 minutes.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration (e.g., 1 mg/mL or ~20-50 µM).

    • Add the Azido-PEG reagent stock solution to the protein solution. A 5 to 10-fold molar excess of the PEG reagent over the protein is a good starting point.

    • Add the prepared CuSO₄/THPTA catalyst premix to the reaction tube.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.[6]

  • Incubation:

    • Gently mix the reaction components. If the protein is sensitive, avoid vigorous vortexing and instead use gentle flicking or pipette mixing.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight, which may be beneficial for sensitive proteins.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM to sequester the copper catalyst.

Protocol 2: Purification of the PEGylated Protein

Purification is critical to remove excess PEG reagent, copper catalyst, and unreacted protein. Size Exclusion Chromatography (SEC) is highly effective for this purpose due to the significant increase in hydrodynamic radius upon PEGylation.[][9]

Materials:

  • SEC column (e.g., Superdex 200 or similar, chosen based on the final conjugate size)

  • Chromatography system (e.g., FPLC or HPLC)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Amicon Ultra centrifugal filters (or similar for buffer exchange/concentration)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of chilled purification buffer.

  • Sample Loading: Load the entire reaction mixture from Protocol 2.1 onto the equilibrated SEC column.

  • Elution: Elute the sample with the purification buffer at a flow rate appropriate for the column. Collect fractions. The PEGylated protein conjugate will elute earlier than the smaller, unreacted protein and excess PEG reagent.

  • Fraction Analysis: Analyze the collected fractions using SDS-PAGE (see Protocol 2.3) to identify those containing the pure PEGylated product.

  • Pooling and Concentration: Pool the pure fractions and concentrate the sample using a centrifugal filter device if necessary. This step also serves as a buffer exchange if a different final buffer is desired.

Protocol 3: Characterization of the PEGylated Protein

Characterization is essential to confirm the success and extent of the PEGylation reaction.

A. SDS-PAGE Analysis: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a rapid method to qualitatively assess PEGylation.[10][11]

  • Prepare samples of the unreacted protein, the reaction mixture, and the purified conjugate in Laemmli sample buffer.[10]

  • Heat samples at 95°C for 5 minutes.

  • Load samples onto a polyacrylamide gel (e.g., 4-20% gradient gel).

  • Run the gel until adequate separation is achieved.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Expected Result: The PEGylated protein will exhibit a significant shift in apparent molecular weight, migrating much slower than the unreacted protein.[12] The purified sample should show a single, higher molecular weight band.

B. Mass Spectrometry (MS) Analysis: Mass spectrometry is the gold standard for confirming the exact molecular weight of the conjugate and determining the degree of PEGylation.[10][13]

  • Prepare the purified conjugate for MS analysis (e.g., buffer exchange into a volatile buffer like ammonium acetate).

  • Analyze the sample using MALDI-TOF or ESI-MS.[1]

  • Expected Result: The mass spectrum will show a peak or series of peaks corresponding to the mass of the protein plus the mass of one or more attached PEG moieties, providing definitive confirmation of successful conjugation.[11]

Data Presentation

The following table provides recommended starting parameters for the PEGylation reaction. Optimization may be required depending on the specific protein.

ParameterRecommended ValueNotes
Reactants
Alkyne-Protein Conc.10 - 100 µMHigher concentrations can increase reaction rates.
Azido-PEG Reagent5 - 10-fold molar excess over proteinA higher excess can drive the reaction to completion but may require more rigorous purification.
Catalyst System
CuSO₄ Final Conc.50 - 250 µMUse the lowest effective concentration to minimize potential protein damage.[5]
Ligand (THPTA) Final Conc.250 - 1250 µMA 5:1 ligand-to-copper ratio is recommended to stabilize Cu(I) and protect the protein.[5]
Sodium Ascorbate Final Conc.1 - 5 mMMust be prepared fresh. Acts as the reducing agent.[5]
Reaction Conditions
Temperature4°C to 25°C (Room Temp)Lower temperatures may be necessary for sensitive proteins, requiring longer incubation times.
Incubation Time1 - 12 hoursMonitor reaction progress by SDS-PAGE if possible.
pH7.0 - 8.0Reaction is generally robust across this pH range.
SolventAqueous Buffer (e.g., PBS)A small percentage (5-10%) of a co-solvent like DMSO can be used to aid reagent solubility.

Visualization

Experimental Workflow

G Figure 1. Experimental Workflow for Protein PEGylation cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_downstream Purification & Analysis p1 Prepare Alkyne-Modified Protein Solution r1 Combine Reactants & Initiate with Ascorbate p1->r1 p2 Prepare Azido-PEG Reagent Stock p2->r1 p3 Prepare Catalyst (CuSO4 + Ligand) p3->r1 p4 Prepare Fresh Sodium Ascorbate p4->r1 r2 Incubate (1-4h at RT) r1->r2 d1 Purify by Size Exclusion Chromatography (SEC) r2->d1 d2 Analyze Fractions (SDS-PAGE) d1->d2 d3 Pool & Concentrate Pure Product d2->d3 d4 Characterize Final Product (Mass Spectrometry) d3->d4

Caption: Figure 1. Experimental Workflow for Protein PEGylation

CuAAC Reaction Scheme

G Figure 2. CuAAC Reaction Scheme cluster_product r1 Alkyne-Modified Protein R-C≡CH catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) + THPTA Ligand r2 Azido-PEG-NTA Reagent N₃-PEG-NTA p1 PEGylated Protein Conjugate R-(Triazole)-PEG-NTA catalyst->p1 1,3-Dipolar Cycloaddition

Caption: Figure 2. CuAAC Reaction Scheme

References

Application Notes and Protocols for Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane in Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a versatile, branched linker molecule designed for bioconjugation applications. Its unique structure features a terminal azide group and three carboxylic acid moieties, connected by a hydrophilic polyethylene glycol (PEG) spacer. The azide group serves as a handle for bioorthogonal "click chemistry" reactions, while the three carboxylic acid groups can be activated to form stable amide bonds with primary amines on biomolecules, such as proteins or antibodies.[1][2] The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[3]

This document provides detailed application notes and protocols for a two-step cell surface labeling strategy using this compound. The first step involves the covalent conjugation of the linker to a targeting biomolecule (e.g., an antibody specific to a cell surface antigen) via its carboxylic acid groups. The second step utilizes the azide group of the linker for the attachment of a reporter molecule (e.g., a fluorophore) through a highly specific and efficient click chemistry reaction, enabling the visualization and analysis of the targeted cells.

Application Notes

The core of this labeling strategy lies in the sequential application of two robust chemical reactions: EDC/NHS-mediated amide bond formation and azide-alkyne cycloaddition (click chemistry).

1. Conjugation of the Linker to a Biomolecule via EDC/NHS Chemistry

The three carboxylic acid groups of this compound can be activated using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This reaction forms a semi-stable NHS ester that readily reacts with primary amines (found on the N-terminus and lysine residues of proteins) to create a stable amide bond.[4][] The use of a two-step protocol, where the carboxylic acids are first activated with EDC/NHS before the addition of the amine-containing biomolecule, is recommended to minimize self-polymerization of the biomolecule if it also contains accessible carboxyl groups.[5][7] The optimal pH for NHS ester reactions is between 7.2 and 8.5.[1][4]

2. Cell Surface Labeling via Click Chemistry

Once the azide-functionalized biomolecule is prepared, it can be used to target and label cells. The azide group on the linker serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can specifically react with a complementary alkyne-containing molecule.[8][9] There are two primary forms of azide-alkyne click chemistry suitable for this application:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[8][] The absence of a cytotoxic copper catalyst makes SPAAC the ideal choice for labeling live cells.[8][11] The reaction is highly specific and proceeds efficiently at physiological temperatures.[][12]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a terminal alkyne and a copper(I) catalyst to accelerate the cycloaddition with an azide.[3][13][14] CuAAC is generally faster than SPAAC; however, the copper catalyst is toxic to living cells.[13] Therefore, CuAAC is best suited for applications involving fixed cells or cell lysates.[15] The addition of a copper-chelating ligand, such as THPTA, can both accelerate the reaction and reduce cellular toxicity.[13][14]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the experimental protocols described below. These values are intended as a starting point, and optimization may be necessary for specific applications.

Table 1: EDC/NHS Conjugation Parameters

ParameterRecommended RangeNotesReference(s)
Activation Buffer pH 5.0 - 6.0MES buffer is commonly used.[7]
Coupling Buffer pH 7.2 - 8.5PBS or borate buffer are suitable.[1][4]
EDC Molar Excess 2 - 10 foldRelative to the carboxylic acid groups on the linker.[7]
NHS/Sulfo-NHS Molar Excess 2 - 10 foldRelative to the carboxylic acid groups on the linker.[7]
Activation Time 15 - 30 minutesAt room temperature.[5][16]
Conjugation Time 2 - 4 hours at RT or overnight at 4°CAt room temperature or 4°C.[5][16]
Quenching Reagent 20-50 mM Tris or HydroxylamineTo deactivate unreacted NHS esters.[7][16]

Table 2: Click Chemistry Labeling Parameters

ParameterSPAAC (Live Cells)CuAAC (Fixed Cells/Lysates)NotesReference(s)
Probe Concentration 1 - 50 µM2 - 40 µMOptimal concentration should be titrated.[9][11][15]
Incubation Time 30 - 60 minutes30 - 60 minutesReaction is typically rapid.[3][8][11]
Incubation Temperature Room Temperature or 37°CRoom Temperature[8][11]
Copper(II) Sulfate (CuSO₄) N/A50 - 100 µM[15]
Copper Ligand (e.g., THPTA) N/A250 - 500 µMRecommended to enhance reaction and reduce toxicity.[13][15]
Reducing Agent (Sodium Ascorbate) N/A2.5 - 5 mMFreshly prepared solution is required.[15]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of the linker to an antibody using a two-step EDC/NHS procedure.

Materials:

  • This compound

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature.

    • Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF.

    • Dissolve this compound in Activation Buffer.

    • Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.[11]

  • Activation of the Linker:

    • To the linker solution, add EDC and Sulfo-NHS to achieve a 5- to 10-fold molar excess over the linker.

    • Mix well and incubate for 15-30 minutes at room temperature.[16]

  • Conjugation to the Antibody:

    • Immediately add the activated linker solution to the antibody solution. A 20- to 50-fold molar excess of the linker to the antibody is a good starting point.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.4.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[16]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.[16]

  • Purification:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

Protocol 2: Live-Cell Surface Labeling via SPAAC

This protocol details the labeling of live cells with the azide-conjugated antibody and a DBCO-fluorophore.

Materials:

  • Live cells in culture

  • Azide-conjugated antibody (from Protocol 1)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Live cell imaging buffer or PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Cell Preparation:

    • Gently wash the cells twice with pre-warmed live cell imaging buffer or PBS.[11]

  • Antibody Incubation:

    • Dilute the azide-conjugated antibody to the desired concentration in blocking buffer.

    • Incubate the cells with the antibody solution for 30-60 minutes at 4°C or on ice to prevent receptor internalization.

    • Wash the cells three times with cold PBS to remove unbound antibody.

  • SPAAC Reaction:

    • Prepare a 10-50 µM solution of the DBCO-fluorophore in live cell imaging buffer. The optimal concentration should be determined empirically.[9]

    • Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at room temperature or 37°C, protected from light.[11]

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove the unreacted probe.[8]

    • The cells are now ready for imaging using fluorescence microscopy or analysis by flow cytometry.

Protocol 3: Fixed-Cell Surface Labeling via CuAAC

This protocol describes the labeling of fixed cells using the azide-conjugated antibody and an alkyne-fluorophore.

Materials:

  • Cells cultured on coverslips

  • Azide-conjugated antibody (from Protocol 1)

  • Alkyne-functionalized fluorescent dye

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • CuAAC Reaction Cocktail:

    • Copper(II) sulfate (CuSO₄)

    • THPTA ligand

    • Sodium ascorbate

  • Mounting medium

Procedure:

  • Cell Fixation and Antibody Incubation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Follow steps 2.2 and 2.3 from Protocol 2 for antibody incubation and washing.

  • CuAAC Reaction:

    • Prepare the CuAAC reaction cocktail immediately before use. For a 200 µL reaction, add the following in order:

      • PBS to a final volume of 200 µL containing the alkyne-fluorophore (final concentration 2-20 µM).

      • 10 µL of 100 mM THPTA solution.

      • 10 µL of 20 mM CuSO₄ solution.

      • 10 µL of freshly prepared 100 mM sodium ascorbate solution.[15]

    • Vortex briefly after each addition.

    • Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • The cells are now ready for fluorescence microscopy.

Visualizations

experimental_workflow_conjugation cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Linker Azido-PEG4-Amido- tri-(carboxyethoxymethyl)-methane EDC_NHS EDC / Sulfo-NHS (pH 5.0-6.0) Linker->EDC_NHS ActivatedLinker NHS-activated Linker EDC_NHS->ActivatedLinker Antibody Amine-containing Antibody ActivatedLinker->Antibody ConjugatedAb Azide-conjugated Antibody Antibody->ConjugatedAb Purification Desalting Column ConjugatedAb->Purification PurifiedProduct Purified Azide- conjugated Antibody Purification->PurifiedProduct

Caption: Workflow for conjugating the linker to an antibody.

experimental_workflow_spaac Start Live Cells IncubateAb Incubate with Azide-conjugated Antibody Start->IncubateAb Wash1 Wash IncubateAb->Wash1 IncubateDBCO Incubate with DBCO-Fluorophore (SPAAC) Wash1->IncubateDBCO Wash2 Wash IncubateDBCO->Wash2 Analysis Fluorescence Microscopy or Flow Cytometry Wash2->Analysis

Caption: Workflow for live-cell surface labeling via SPAAC.

experimental_workflow_cuaac Start Cells on Coverslip Fix Fix with 4% PFA Start->Fix IncubateAb Incubate with Azide-conjugated Antibody Fix->IncubateAb Wash1 Wash IncubateAb->Wash1 IncubateCuAAC Incubate with Alkyne-Fluorophore + Cu(I) (CuAAC) Wash1->IncubateCuAAC Wash2 Wash IncubateCuAAC->Wash2 Mount Mount on Slide Wash2->Mount Analysis Fluorescence Microscopy Mount->Analysis

Caption: Workflow for fixed-cell surface labeling via CuAAC.

chemical_reactions cluster_conjugation Amide Bond Formation cluster_click Azide-Alkyne Cycloaddition Carboxyl Linker-COOH Amide Linker-CO-NH-Antibody Carboxyl->Amide EDC/NHS Amine Antibody-NH₂ Amine->Amide Azide Linker-N₃ Triazole Labeled Antibody Azide->Triazole SPAAC or CuAAC Alkyne Fluorophore-Alkyne Alkyne->Triazole

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this versatile linker in their experiments.

Frequently Asked Questions (FAQs)

General & Stability

Q1: How should I properly store and handle this compound?

A1: Proper storage is crucial to maintain the integrity of the linker. It should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Before use, allow the vial to warm to room temperature to prevent condensation. When handling, always use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.[1]

Q2: What are the primary safety concerns when working with this azide-containing compound?

A2: Organic azides are energetic molecules and can be sensitive to heat, shock, and friction.[1] Avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid (HN₃). Also, avoid contact with heavy metals (e.g., copper, lead, silver) as this can form explosive heavy metal azides. All azide-containing waste must be segregated and disposed of according to your institution's hazardous waste procedures.[1]

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Q3: My CuAAC reaction is resulting in a low yield. What are the common causes?

A3: Low yields in CuAAC reactions are often due to several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state in the presence of oxygen.[2]

  • Poor Reagent Quality: Impurities in either the azide linker or the alkyne starting material can interfere with the reaction.[2]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[2]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes your starting material.[2]

Q4: How can I prevent the inactivation of my Copper(I) catalyst?

A4: To maintain the active Cu(I) state:

  • Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. Always use a freshly prepared solution of sodium ascorbate.[2]

  • Use a Stabilizing Ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility.[2]

  • Degas Solvents: Degassing your reaction solvent by sparging with an inert gas like argon or nitrogen helps to remove dissolved oxygen.[2]

Q5: Should I use CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A5: The choice depends on your application.

  • CuAAC: This reaction is very fast and efficient but requires a copper catalyst, which can be cytotoxic. This makes it ideal for the synthesis of conjugates in vitro but less suitable for live-cell applications.[3]

  • SPAAC: This reaction is "copper-free" and relies on the ring strain of a cyclooctyne (like DBCO or BCN) to react with the azide. It is bioorthogonal, meaning it can be performed in complex biological environments without interfering with native processes, making it perfect for live-cell labeling.[3][]

Amide Coupling (Carboxylic Acid Reactions)

Q6: I am observing low efficiency in my amide coupling reaction using EDC/NHS. What could be the issue?

A6: Low efficiency in EDC/NHS coupling can be traced to several issues:

  • Hydrolysis of Intermediates: Both the O-acylisourea intermediate formed by EDC and the subsequent NHS ester are susceptible to hydrolysis in aqueous solutions. This competes with the desired amidation reaction.[5]

  • Inappropriate Buffer: The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) in your buffer will quench the reaction.[5][6]

  • Suboptimal pH: The reaction has a two-stage pH optimum. The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-6.0. The subsequent coupling to the amine is more efficient at pH 7.0-8.5.[6]

  • Poor Reagent Quality: EDC and NHS are moisture-sensitive. Ensure they are stored properly and that vials are warmed to room temperature before opening to prevent condensation.[6]

Q7: When should I choose HATU over EDC/NHS for amide coupling?

A7: HATU is a highly efficient, uronium-based coupling reagent known for faster reaction kinetics and often higher yields compared to EDC/NHS.[7] It is particularly useful for coupling sterically hindered amino acids or when dealing with sensitive substrates. However, EDC/NHS is often more cost-effective and its byproducts are generally water-soluble, which can simplify purification.[8]

Purification

Q8: I'm having difficulty purifying my final PEGylated product by silica gel chromatography. What can I do?

A8: PEG-containing compounds are notoriously challenging to purify via standard silica chromatography due to their polarity and tendency to streak.[9] Consider the following:

  • Alternative Solvent Systems: Standard ethyl acetate/hexane systems are often ineffective. Try a gradient of methanol in dichloromethane (DCM) or chloroform. Adding a small amount of an acid (like formic acid for carboxylic compounds) or a base (like ammonia for amines) can sometimes improve peak shape.[9]

  • Alternative Chromatography: For PEGylated proteins or large molecules, techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) are often more effective than normal-phase chromatography.[10]

  • Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying PROTACs and other PEGylated small molecules. A C18 or C8 column with a water/acetonitrile gradient (often with 0.1% TFA) is a common choice.[10]

Q9: My purified PEGylated product is an oil or a sticky solid. How can I improve its handling?

A9: PEG-containing compounds are often non-crystalline oils or gels, which poses challenges for handling and isolation. One novel strategy is to induce solidification through complexation with magnesium chloride (MgCl₂). This can transform oily intermediates into solid complexes that are easier to handle and can sometimes be used directly in subsequent reaction steps.

Data Presentation

Table 1: Comparison of Typical Amide Coupling Reagent Parameters.

ParameterEDC/NHS CouplingHATU CouplingReference(s)
Typical Reaction Time 2-12 hours1-4 hours[7]
Typical Molar Ratio (Linker:Amine:Reagent) 1 : 1.2 : 1.51 : 1.2 : 1.5[8]
Optimal Activation pH 4.5 - 6.0N/A (Base like DIPEA used)[5]
Optimal Coupling pH 7.0 - 8.57.0 - 8.5[7]
Typical Yield 40 - 70%60 - 90%[7]
Typical Purity (Post-Purification) >90%>95%[7]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction between the azide linker and an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (NaAsc)

  • Copper-stabilizing ligand (e.g., THPTA)

  • Degassed, amine-free buffer (e.g., PBS or HEPES, pH 7)

  • Anhydrous DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the Azido-PEG linker in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution must be made fresh. [11]

    • Prepare a 50 mM stock solution of the THPTA ligand in DMSO.[11]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide linker and the alkyne-containing molecule. A slight excess (1.2 to 2 equivalents) of one component is often used to drive the reaction to completion.

    • Add the reaction buffer to achieve the desired final concentration.

    • Add the THPTA ligand solution (final concentration typically 1 mM).

    • Add the CuSO₄ solution (final concentration typically 0.2 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 2.5-5 mM).[12]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1 to 4 hours. The reaction can be monitored by LC-MS or HPLC. For complex substrates, longer incubation times (e.g., overnight at 4°C) may be required.[11]

Protocol 2: Amide Bond Formation using HATU

This protocol describes a one-pot method for amide bond formation between one of the linker's carboxylic acids and a primary amine-containing molecule.

Materials:

  • This compound

  • Primary amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation:

    • Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution:

    • In a reaction vessel, dissolve the Azido-PEG linker (1 equivalent) and the amine-containing molecule (1.2 equivalents) in anhydrous DMF.[8]

  • Addition of Reagents:

    • Add HATU (1.5 equivalents) to the solution.[8]

    • Add DIPEA (3.0 equivalents) to the reaction mixture.[8]

  • Reaction:

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate chromatographic method.[8]

Visualizations

CuAAC_Workflow prep Prepare Fresh Stock Solutions (Azide, Alkyne, CuSO4, NaAsc, Ligand) mix Combine Reactants in Degassed Buffer prep->mix add_cu Add Ligand and CuSO4 mix->add_cu initiate Initiate with Fresh NaAsc add_cu->initiate incubate Incubate at RT (1-4 hours) initiate->incubate monitor Monitor Progress (LC-MS / HPLC) incubate->monitor purify Purify Product monitor->purify

Caption: General experimental workflow for a CuAAC "Click" reaction.

Amide_Coupling_Workflow prep Dissolve Linker & Amine in Anhydrous DMF (under Inert Atmosphere) add_hatu Add HATU prep->add_hatu add_base Add DIPEA Base add_hatu->add_base react Stir at RT (1-4 hours) add_base->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup monitor->workup purify Purify Product (Chromatography) workup->purify

Caption: General experimental workflow for HATU-mediated amide coupling.

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Optimizing Conjugation of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the conjugation of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the two key reaction steps involved in conjugating this linker: the activation of the carboxyl groups and the azide-alkyne cycloaddition (click chemistry).

Part 1: Carboxyl Group Activation (e.g., via NHS Ester Formation)

Q1: I am observing a low yield of my final conjugate. What are the common causes related to the carboxyl group activation step?

A1: Low yields in EDC/NHS chemistry are frequently due to several factors. A systematic evaluation of your reaction conditions can help pinpoint the issue.[1]

  • Moisture Contamination: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are highly moisture-sensitive. Water can hydrolyze EDC and the active O-acylisourea intermediate, which halts the reaction. Always use fresh, high-quality EDC and NHS and consider using anhydrous solvents.[1][2]

  • Suboptimal pH: The activation of the carboxyl groups with EDC is most efficient at a pH between 4.5 and 6.0.[1][2] In this pH range, the carbodiimide is protonated, making it more susceptible to nucleophilic attack by the carboxylate.[1]

  • Hydrolysis of NHS Ester: The formed NHS ester is prone to hydrolysis, a reaction that accelerates at higher pH. For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[1] It is crucial to use the activated linker immediately for the subsequent conjugation step.[1][2]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated NHS ester, leading to reduced conjugation efficiency.[2][3]

Q2: How can I monitor the activation of the carboxyl groups?

A2: Reaction monitoring is essential to confirm the formation of the NHS ester. The most common methods are Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). When using TLC, the activated NHS ester should have a different Rf value (typically higher, as it is less polar) than the starting carboxylic acid.[1]

Q3: What are the optimal molar ratios of EDC and NHS?

A3: While empirical optimization is often necessary, a common starting point is to use a slight excess of both EDC and NHS relative to the carboxyl-containing PEG linker.[2] See the table below for typical ranges.

Q4: How long should the activation reaction be carried out?

A4: The activation is generally rapid, often proceeding for 15 minutes to 4 hours at room temperature.[1] It is recommended to monitor the reaction by TLC or LC-MS to determine the optimal time and prevent degradation of the product.[1]

Part 2: Azide-Alkyne Click Chemistry (CuAAC)

Q1: I am getting little to no product from my copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. What could be the problem?

A1: Low or no yield in CuAAC reactions is a common challenge. Here are the primary factors to investigate:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate. It is also highly recommended to degas your reaction solvent and maintain an inert atmosphere (e.g., with argon or nitrogen).[4]

  • Poor Solubility of Reactants: Ensure that your this compound and your alkyne-containing molecule are fully dissolved in the reaction solvent. A mixture of aqueous buffers and organic co-solvents like DMSO or t-BuOH can be optimized to improve solubility.[4]

  • Suboptimal Temperature: While many click reactions proceed well at room temperature, gentle heating (e.g., 37-45°C) can sometimes enhance the yield, particularly with sterically hindered substrates.[4]

Q2: I am observing significant side product formation, specifically the homocoupling of my alkyne. How can I minimize this?

A2: Alkyne homocoupling (Glaser coupling) is a common side reaction caused by the presence of Cu(II) and oxygen. To minimize this:

  • Exclude Oxygen: Rigorously degas all solutions and maintain an inert atmosphere throughout the reaction.[4]

  • Sufficient Reducing Agent: Use an adequate excess of freshly prepared sodium ascorbate to keep the copper in its active Cu(I) state. A 10- to 50-fold molar excess relative to the copper catalyst is a good starting point.[4]

  • Order of Reagent Addition: It is often advisable to pre-mix the copper sulfate and the ligand (e.g., THPTA) before adding them to the solution containing the azide and alkyne. The reaction should then be initiated by adding the sodium ascorbate solution.[4]

Quantitative Data Summary

The following tables provide recommended starting conditions for the key reaction steps. Optimization may be required for your specific molecules and experimental setup.

Table 1: Recommended Reaction Conditions for EDC/NHS Activation of Carboxyl Groups

ParameterRecommended RangeNotes
pH 4.5 - 6.0For the activation step.[1][2]
Molar Ratio (EDC:NHS:PEG-COOH) 1.2:1.2:1 to 5:5:1A slight excess of EDC and NHS is common.[2]
Temperature Room Temperature or 4°C[2]
Reaction Time 15 min - 4 hoursMonitor reaction progress by TLC or LC-MS.[1][2]
Solvent Anhydrous DMF or DMSOMoisture content should be minimized.[1]

Table 2: Recommended Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended RangeNotes
pH 4.0 - 12.0Optimal pH can be substrate-dependent.[4]
Molar Ratio (Azide:Alkyne) 1:1.1 to 1:1.5A slight excess of the alkyne is often used.[4]
Copper Source (CuSO₄) 0.1 - 0.2 equivalentsRelative to the limiting reagent.[4]
Ligand (e.g., THPTA) 0.5 - 1.0 equivalentsTo stabilize the Cu(I) catalyst.[4]
Reducing Agent (Sodium Ascorbate) 1.0 - 2.0 equivalentsFreshly prepared solution is crucial.[4]
Temperature Room Temperature to 45°CGentle heating can improve yield for some substrates.[4]
Reaction Time 30 min - 24 hoursMonitor reaction progress by TLC or LC-MS.[4]

Experimental Protocols

Protocol 1: Two-Step Conjugation via EDC/NHS Activation followed by CuAAC

This protocol describes the activation of the carboxyl groups on this compound, followed by conjugation to an amine-containing molecule, and subsequent click chemistry with an alkyne-functionalized molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • Alkyne-functionalized molecule

  • EDC and NHS

  • Anhydrous DMSO or DMF

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • Degassed, deionized water

Procedure:

Step A: Activation of Carboxyl Groups and Amine Conjugation

  • Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Dissolution: Dissolve this compound (1 equivalent) in Activation Buffer.

  • Activation: Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. Incubate for 15-30 minutes at room temperature.[2]

  • Conjugation: Immediately add the activated PEG linker solution to a solution of the amine-containing molecule (in Conjugation Buffer, pH 7.2-8.0).

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting azide-functionalized conjugate using an appropriate method such as dialysis or size-exclusion chromatography to remove unreacted reagents.[2]

Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare a stock solution of the purified azide-functionalized conjugate from Step A in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare stock solutions of the alkyne-functionalized molecule, CuSO₄, THPTA, and sodium L-ascorbate in degassed, deionized water. Prepare the sodium ascorbate solution immediately before use.[4]

  • Reaction Setup:

    • In a reaction vial, combine the azide-functionalized conjugate (1.0 equivalent) and the alkyne-functionalized molecule (1.1 equivalents).

    • Purge the solution and headspace with an inert gas (e.g., argon) for 10-15 minutes.[4]

  • Catalyst Premix: In a separate tube, combine the CuSO₄ stock solution (0.1 equivalents) and the THPTA stock solution (0.5 equivalents).[4]

  • Initiation: Add the catalyst premix to the reaction vial, followed by the freshly prepared sodium ascorbate solution (1.0 equivalent) to initiate the reaction.[4]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS or another suitable analytical method.

  • Purification: Once the reaction is complete, purify the final conjugate using an appropriate chromatography method (e.g., SEC, RP-HPLC) to remove the catalyst and unreacted components.

Visualizations

experimental_workflow start Start: Azido-PEG4-Amido- tri-(carboxyethoxymethyl)-methane activation Step A1: EDC/NHS Activation (pH 4.5-6.0) start->activation Carboxyl Groups amine_conjugation Step A2: Add Amine-Molecule (pH 7.2-8.0) activation->amine_conjugation Activated NHS Ester purification1 Purification 1 (e.g., Dialysis, SEC) amine_conjugation->purification1 azide_product Intermediate: Azide-Functionalized Conjugate purification1->azide_product click_reaction Step B: CuAAC Reaction (Add Alkyne-Molecule, CuSO4/Ligand, Ascorbate) azide_product->click_reaction Azide Group purification2 Purification 2 (e.g., SEC, HPLC) click_reaction->purification2 final_product Final Conjugate purification2->final_product

Caption: Workflow for a two-step conjugation using the bifunctional linker.

References

how to improve solubility of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane and its conjugates.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate has poor aqueous solubility. What are the potential causes?

Poor aqueous solubility of your conjugate can stem from several factors:

  • Properties of the Conjugated Molecule: The intrinsic hydrophobicity of the molecule you have conjugated to the PEG linker is a primary determinant of the final conjugate's solubility. A highly hydrophobic molecule may not be sufficiently solubilized by the PEG4 chain.[1]

  • Suboptimal pH: The three carboxylic acid groups on the linker mean that the solubility of the conjugate is highly dependent on pH. At pH values below the pKa of the carboxylic acids, the carboxyl groups will be protonated and less soluble.[2][3]

  • Aggregation: The conjugation process itself can sometimes induce aggregation, especially with proteins, leading to precipitation.[1] This can be influenced by reactant concentrations and the use of organic co-solvents.

  • Insufficient PEG Chain Length: For exceptionally hydrophobic molecules, the PEG4 chain may not be long enough to provide adequate hydrophilic shielding to maintain solubility.[1]

Q2: How can I improve the solubility of my existing conjugate?

To improve the solubility of a conjugate that has already been synthesized, consider the following approaches:

  • pH Adjustment: Since the molecule contains three carboxylic acid groups, increasing the pH of the solution will deprotonate these groups to form carboxylates, which are significantly more water-soluble.[2][4] Experiment with buffers at pH 7 and above.

  • Use of Co-solvents: For initial dissolution, using a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding aqueous buffer can be effective.[5] Ensure the final concentration of the organic solvent is low enough to not negatively impact your downstream applications.[1]

  • Addition of Solubilizing Excipients: Certain additives can enhance solubility and prevent aggregation. For example, L-arginine is known to suppress protein aggregation and can be a useful addition to your buffer.[6]

Q3: What is the recommended solvent for dissolving the this compound linker itself?

The this compound linker is soluble in water, DMSO, and DMF. For most applications, preparing a stock solution in anhydrous DMSO or DMF is recommended to ensure stability and ease of handling, especially for reactions sensitive to water.[5]

Q4: Can the presence of salts affect the solubility of my conjugate?

Yes, the presence and type of salts can influence solubility. The carboxylate groups on the linker can interact with cations in the solution.[2] While increasing ionic strength can sometimes improve solubility by reducing intermolecular interactions, high concentrations of certain salts, particularly divalent cations like Ca²⁺, can sometimes lead to precipitation through the formation of salt bridges between molecules.[7][8] It is advisable to screen different buffer systems and ionic strengths to find the optimal conditions for your specific conjugate.[6]

Quantitative Data Presentation

The solubility of this compound conjugates is significantly influenced by the pH of the aqueous medium. The following table provides representative solubility data for a hypothetical conjugate in different buffers. Note: These are illustrative values and actual solubility will depend on the specific conjugated molecule.

Buffer SystempHRepresentative Solubility (mg/mL)
0.1 M Citrate Buffer4.0< 0.1
0.1 M MES Buffer6.01 - 5
0.1 M Phosphate Buffered Saline (PBS)7.4> 10
0.1 M Carbonate-Bicarbonate Buffer9.0> 20

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound Conjugates
  • Initial Solvent Addition: To a pre-weighed amount of the conjugate, add a small volume of a water-miscible organic solvent such as DMSO or DMF. The volume should be just enough to wet the material.

  • Vortexing: Gently vortex the mixture to ensure the conjugate is fully wetted and a suspension is formed.

  • Aqueous Buffer Addition: Add your desired aqueous buffer (e.g., PBS, pH 7.4) in a stepwise manner. After each addition, vortex the solution.

  • pH Adjustment (if necessary): If the conjugate does not fully dissolve, check the pH of the solution. If it is acidic, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.

  • Sonication (Optional): If aggregates are still present, sonicate the solution in a water bath for 5-10 minutes.

  • Filtration: Once dissolved, it is good practice to filter the solution through a 0.22 µm syringe filter to remove any remaining particulates before use.

Protocol 2: Screening for Optimal Buffer Conditions
  • Prepare a Concentrated Stock: Dissolve a small, known amount of your conjugate in a minimal amount of DMSO to create a concentrated stock solution.

  • Aliquot Buffers: In separate microcentrifuge tubes, aliquot a series of buffers with varying pH values (e.g., citrate pH 5, MES pH 6, PBS pH 7.4, carbonate pH 9) and ionic strengths.

  • Spike-in Conjugate: Add a small, equal volume of your conjugate stock solution to each buffer.

  • Observe and Quantify: Visually inspect each tube for precipitation. For a more quantitative assessment, incubate the samples for a set period, centrifuge, and measure the concentration of the conjugate in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the conjugate has a chromophore).

Visualizations

G start Poor Conjugate Solubility cause1 Hydrophobic Conjugated Molecule start->cause1 cause2 Suboptimal pH (Low pH) start->cause2 cause3 Aggregation start->cause3 cause4 Insufficient PEG Chain Length start->cause4 solution1 Consider a longer PEG linker for synthesis cause1->solution1 solution2 Increase pH of Buffer (e.g., pH > 7) cause2->solution2 solution3 Add Solubilizing Excipients (e.g., L-arginine) cause3->solution3 solution4 Use Co-solvents (DMSO/DMF) for initial dissolution cause3->solution4 cause4->solution1

Caption: Troubleshooting flowchart for poor conjugate solubility.

G step1 1. Add minimal DMSO/DMF to conjugate step2 2. Vortex to create a uniform suspension step1->step2 step3 3. Add aqueous buffer in a stepwise manner step2->step3 step4 4. Adjust pH upwards if needed step3->step4 step5 5. Sonicate to break up aggregates (optional) step4->step5 step6 6. Filter through 0.22 µm filter before use step5->step6

Caption: Experimental workflow for dissolving conjugates.

References

potential side reactions of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane in click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane in click chemistry applications. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of each component of the this compound molecule?

A1: The molecule is a heterobifunctional linker with distinct domains:

  • Azido (N₃) Group: This is the reactive handle for click chemistry, specifically for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1]

  • PEG4 Linker: The tetraethylene glycol spacer enhances the water solubility and biocompatibility of the molecule and its conjugates.[2][3] It also provides a flexible spacer arm.

  • Amido Group: A stable amide bond that connects the PEG linker to the core structure.

  • Tri-(carboxyethoxymethyl)-methane Core: This branched core presents three carboxylic acid groups. These groups can be used for subsequent conjugation to other molecules (e.g., proteins, peptides, or small molecules) via amide bond formation, or they can serve to increase the overall hydrophilicity and negative charge of the final construct.

Q2: What are the most common side reactions to be aware of when using this reagent in a copper-catalyzed click chemistry (CuAAC) reaction?

A2: The most common side reactions in CuAAC are not specific to this reagent but are inherent to the reaction mechanism itself:

  • Oxidative Homocoupling (Glaser Coupling): This is the dimerization of your alkyne-containing substrate, which is promoted by the presence of oxygen and copper(II) ions.[4][5] To minimize this, it is critical to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[4]

  • Generation of Reactive Oxygen Species (ROS): The copper(I) catalyst, in the presence of a reducing agent like sodium ascorbate and oxygen, can generate ROS. These species can damage sensitive biomolecules, particularly amino acid residues like histidine and cysteine in proteins.[5][6] The use of copper-stabilizing ligands can help mitigate this effect.[5]

  • Reaction with Thiols: Free thiols, such as those in cysteine residues, can sometimes react with alkyne probes, leading to off-target labeling.[5][7]

Q3: Can the three terminal carboxyl groups on the molecule interfere with the CuAAC reaction?

A3: Yes, potentially. Carboxylate groups are known to chelate metal ions. Under typical click chemistry pH conditions (pH 4-12), the carboxylic acids will be deprotonated to carboxylates, which could sequester the catalytic Cu(I) ions.[6] This may lead to a decrease in reaction rate or lower yields. Using a copper-stabilizing ligand such as THPTA or TBTA is highly recommended, as it can help prevent both catalyst oxidation and undesirable chelation by the carboxylates.

Q4: Is it possible to perform a one-pot reaction involving both the click reaction (at the azide) and an EDC/NHS coupling (at the carboxyl groups)?

A4: This is generally not recommended. The reagents and optimal conditions for CuAAC and EDC/NHS chemistry are typically not compatible. For instance, the reducing agents used in CuAAC (like sodium ascorbate) may interfere with the EDC/NHS reaction. It is best practice to perform the reactions sequentially: first the click chemistry conjugation, followed by purification, and then the amide coupling reaction.

Q5: What is the optimal pH for performing a CuAAC reaction with this reagent?

A5: CuAAC reactions are robust and can be performed over a wide pH range, typically between 4 and 12.[6] However, for this specific reagent, it is advisable to work in a buffered solution between pH 7 and 8. This ensures that the carboxyl groups are deprotonated (as carboxylates), which maximizes the molecule's solubility in aqueous media, while still being well within the optimal range for the click reaction itself.

Troubleshooting Guide

Low yields, incomplete reactions, or unexpected byproducts can be common issues. The following guide provides a structured approach to troubleshooting problems encountered when using this compound.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: Copper(I) has been oxidized to the inactive Copper(II) state by dissolved oxygen.[8]1. Prepare all buffers and solvent mixtures with degassed water/solvents. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[5]
Alkyne Homocoupling (Glaser Coupling): Dimerization of the alkyne substrate is outcompeting the click reaction.[4]1. Ensure strict anaerobic conditions. 2. Add a copper-stabilizing ligand like THPTA or TBTA to protect the Cu(I) catalyst.[4]
Copper Chelation: The reagent's carboxyl groups are sequestering the copper catalyst.1. Increase the concentration of the copper-ligand complex. 2. Ensure the ligand-to-copper ratio is appropriate (typically 1:1 to 5:1 ligand:copper).
Steric Hindrance: The PEG linker or bulky substrates are slowing the reaction.[8]1. Increase the reaction time (e.g., from 1-2 hours to 4-12 hours). 2. Slightly increase the reaction temperature (e.g., from room temperature to 37°C).
Multiple Unexpected Products Biomolecule Degradation: Reactive Oxygen Species (ROS) generated by the catalyst system are damaging the substrate (e.g., protein).[6]1. Add a copper-stabilizing ligand (THPTA is excellent for bioconjugation in aqueous buffers). 2. Minimize the concentration of copper and ascorbate to the lowest effective level.
Non-specific Labeling: The alkyne partner is reacting with other functional groups on a protein substrate.1. If your protein contains free cysteines, consider pre-treating the protein with a thiol-blocking agent like N-ethylmaleimide (NEM).[5]
Poor Reagent Solubility Incorrect Solvent/Buffer: The alkyne-containing substrate may not be soluble in the reaction buffer.1. The PEG linker on the azide reagent provides excellent water solubility.[2] If the alkyne substrate is hydrophobic, add a co-solvent like DMSO or DMF (up to 10-20% v/v).

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Product Yield

TroubleshootingWorkflow start_node Low or No Product Yield check_catalyst Catalyst Inactive? start_node->check_catalyst Start Here check_node check_node solution_node solution_node result_node Reaction Optimized sol_catalyst Degas Solvents Use Fresh Reducing Agent Add Stabilizing Ligand check_catalyst->sol_catalyst Yes check_side_reactions Alkyne Homocoupling? check_catalyst->check_side_reactions No sol_catalyst->result_node sol_side_reactions Ensure Anaerobic Conditions Use Stabilizing Ligand check_side_reactions->sol_side_reactions Yes check_conditions Suboptimal Conditions? check_side_reactions->check_conditions No sol_side_reactions->result_node sol_conditions Increase Reaction Time Increase Temperature (37°C) Optimize pH (7-8) check_conditions->sol_conditions Yes check_chelation Copper Chelation? check_conditions->check_chelation No sol_conditions->result_node sol_chelation Increase Catalyst/Ligand Concentration check_chelation->sol_chelation Yes end_node Consult Further Technical Support check_chelation->end_node No sol_chelation->result_node

Caption: Troubleshooting flowchart for diagnosing and solving issues of low product yield in click chemistry reactions.

CuAAC Mechanism and Potential Side Reactions

CuAAC_Mechanism Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle cluster_main_cycle Main Catalytic Cycle cluster_side_reactions Potential Side Reactions CuI Cu(I) Catalyst Cu_acetylide Cu(I)-Acetylide CuI->Cu_acetylide CuII Cu(II) Inactive CuI->CuII Oxidation (O₂) Cu_triazolide Copper Triazolide Cu_acetylide->Cu_triazolide + Azide Glaser Glaser Coupling (Alkyne Dimer) Cu_acetylide->Glaser O₂ Product 1,4-Disubstituted Triazole Product Cu_triazolide->Product Protonolysis Product->CuI Regenerates Alkyne R₁-Alkyne Alkyne->Cu_acetylide Alkyne->Glaser Homocoupling Azide Azido-PEG4-Reagent Azide->Cu_triazolide ROS ROS Generation CuII->ROS + Ascorbate

Caption: The catalytic cycle of CuAAC and key side reactions including oxidative alkyne homocoupling and ROS generation.

Key Experimental Protocol: CuAAC Bioconjugation

This protocol provides a general method for conjugating this compound to an alkyne-modified biomolecule (e.g., a protein) in an aqueous buffer.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Degassed deionized water

Stock Solutions:

  • Azide Reagent (10 mM): Dissolve an appropriate amount of this compound in degassed water or buffer.

  • Alkyne Biomolecule (1 mM): Dissolve the biomolecule in the reaction buffer.

  • CuSO₄ (50 mM): Dissolve in degassed water.

  • THPTA (100 mM): Dissolve in degassed water.

  • Sodium Ascorbate (100 mM): Prepare this solution fresh immediately before use by dissolving in degassed water.[5]

Reaction Procedure:

  • In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration (e.g., 10-50 µM).

  • Add the Azido-PEG4 reagent. A 10- to 50-fold molar excess over the biomolecule is a good starting point.

  • Prepare the catalyst premix in a separate tube:

    • Add the THPTA solution (to a final concentration of 1 mM).

    • Add the CuSO₄ solution (to a final concentration of 200 µM).

    • Gently mix. The solution should be a pale blue.

  • Add the catalyst premix to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.[5]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be placed on a gentle rocker.

  • Quenching and Purification (Optional but Recommended): The reaction can be stopped by adding a copper chelator like EDTA (to a final concentration of 10 mM).[5]

  • Purify the resulting conjugate from excess reagents using an appropriate method for your biomolecule, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

References

stability of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting protocols regarding the stability of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane under various pH conditions. It is intended for researchers, scientists, and drug development professionals utilizing this linker in their experiments.

Molecule Overview and Structural Integrity

This compound is a branched, PEG-based linker molecule designed for applications in bioconjugation, proteomics (as in PROTACs), and drug delivery.[1][2] Its utility stems from the presence of distinct functional groups that allow for specific chemical reactions, such as click chemistry.[1] Understanding the stability of each functional group is critical for experimental design, execution, and data interpretation.

The core structure consists of four key functionalities, each with a distinct stability profile:

  • Azide Group (-N₃): The reactive handle for click chemistry reactions.

  • PEG4 Linker (-(CH₂CH₂O)₄-): A hydrophilic spacer composed of stable ether bonds.

  • Amide Bond (-CONH-): A robust linkage connecting the PEG chain to the core.

  • Terminal Carboxylic Acids (-COOH): Three terminal groups that influence solubility and provide potential conjugation sites.

Diagram: Molecular Structure and Functional Groups

cluster_azide Azide Group cluster_peg PEG4 Linker (Ether Bonds) cluster_amide Amide Bond cluster_core Methane Core cluster_carboxyl Tri-Carboxylic Acid Termini azide N₃- peg -(CH₂CH₂O)₄- azide->peg amide -C(O)NH- peg->amide core -C- amide->core carboxyl1 -CH₂OCH₂COOH core->carboxyl1 carboxyl2 -CH₂OCH₂COOH core->carboxyl2 carboxyl3 -CH₂OCH₂COOH core->carboxyl3

Caption: Key functional groups of the linker molecule.

Data Summary: pH Stability Profile

The following table provides a quick reference for the stability of each functional group under different pH conditions at ambient temperature.

Functional GroupAcidic (pH 1-3)Neutral (pH 6-8)Basic (pH 9-12)
Azide Generally StableHighly StableHighly Stable
PEG (Ether) Highly StableHighly StableHighly Stable
Amide Stable; Hydrolysis risk with strong acid + heatExtremely Stable (Half-life >100 years)[3]Stable; Hydrolysis risk with strong base + heat
Carboxylic Acid Stable (Protonated, -COOH)Stable (Deprotonated, -COO⁻)Stable (Deprotonated, -COO⁻)

Frequently Asked Questions (FAQs)

Q1: What is the overall stability of this molecule at physiological pH (~7.4)?

At physiological pH and temperature, the molecule is exceptionally stable. The core components—the azide group, PEG ether linkages, and the amide bond—are all robust under these conditions.[3][4][5]

  • Amide Bond: The amide bond is the most likely point of non-enzymatic hydrolysis in a biological system, yet its half-life at neutral pH is estimated to be hundreds of years.[3] Therefore, for typical experimental timelines (hours to weeks), amide cleavage is negligible.

  • PEG Chain: The polyethylene glycol backbone is bio-inert and chemically stable.[4]

  • Azide Group: The azide moiety is stable and will not degrade under physiological conditions, retaining its full reactivity for click chemistry.[6]

  • Carboxylic Acids: The three terminal carboxylic acid groups will be deprotonated (-COO⁻), enhancing the molecule's water solubility.

Q2: Can I use this molecule in strongly acidic conditions (e.g., pH < 3)? What are the risks?

While the molecule is largely stable in acidic conditions, there is a potential risk of amide bond hydrolysis if other factors are introduced.

  • Causality: Acid-catalyzed hydrolysis of the amide bond can occur, though it typically requires harsh conditions, such as refluxing in a strong acid for several hours.[7][8] The mechanism involves the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[9]

  • Recommendation: For short-term experiments (e.g., a few hours at room temperature) in moderately acidic buffers (pH 3-5), significant degradation is unlikely. However, if your protocol involves both low pH and elevated temperatures (>50°C) for extended periods, you should validate the molecule's integrity. The PEG and azide groups will remain stable.

Q3: Is the molecule stable in basic conditions (e.g., pH > 9)? What degradation should I be aware of?

Similar to acidic conditions, the primary concern under basic conditions is the potential for amide bond hydrolysis, especially with heat.

  • Causality: Base-catalyzed hydrolysis (saponification) of the amide bond involves the direct attack of a hydroxide ion (OH⁻) on the carbonyl carbon.[10][11] This reaction is generally slow for amides but is irreversible because the final step involves an acid-base reaction where the newly formed carboxylic acid is deprotonated to a carboxylate, driving the reaction to completion.[10] Like acid hydrolysis, this process typically requires heating with a strong base (e.g., NaOH) to proceed at a significant rate.[12]

  • Recommendation: Standard basic buffers (e.g., carbonate buffer, pH 9-10) at room temperature for typical reaction times are generally safe. Avoid prolonged heating in the presence of strong bases.

Q4: My experiment involves heating the molecule. How does temperature affect its stability at different pH values?

Temperature is a critical accelerator for degradation, particularly for the amide bond.

  • Expert Insight: The stability of the amide bond is kinetically controlled. At room temperature, the activation energy for hydrolysis is high, resulting in a very slow reaction rate.[3] Heating provides the necessary energy to overcome this barrier. The combination of extreme pH (either <3 or >10) and high temperatures (e.g., >80°C) will significantly increase the rate of amide bond cleavage. The PEG, azide, and carboxylic acid functionalities are much less susceptible to thermal degradation under typical aqueous experimental conditions.

Q5: How should I store solutions of this molecule to ensure long-term stability?

For optimal long-term stability, proper storage is essential.

  • Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture.

  • In Solution:

    • Prepare stock solutions in an anhydrous solvent like DMSO or DMF and store at -20°C.

    • For aqueous buffers, use a slightly acidic to neutral pH range (pH 5.5 - 7.5). It is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize freeze-thaw cycles.

    • Long-term storage of PEG-containing solutions at 4°C or room temperature can lead to slow oxidative degradation of the PEG chain, which can lower the pH of the solution over time.[13][14]

Q6: The terminal groups are carboxylic acids. How does pH affect their charge state and the molecule's properties?

The ionization state of the three terminal carboxylic acids is pH-dependent and significantly impacts the molecule's overall charge and solubility.

  • Mechanism: The pKa of a terminal carboxylic acid is typically around 4.5.

    • At pH < 4 , the groups will be mostly protonated (-COOH), making the molecule less charged and potentially less soluble in aqueous buffers.

    • At pH > 5 , the groups will be deprotonated (-COO⁻), imparting a net negative charge of -3 on that end of the molecule. This significantly increases its hydrophilicity and water solubility.

  • Practical Implication: If you experience solubility issues, ensure your buffer pH is well above the pKa of the carboxylic acids (e.g., pH 7.4). The change in charge state does not represent degradation but is a fundamental chemical property to be leveraged or controlled during experiments.

Troubleshooting Guide

This section addresses common issues that may arise during experimentation.

Diagram: Troubleshooting Workflow

start Problem Observed q1 Is the issue related to Azide Reactivity? start->q1 q2 Is there evidence of Molecule Cleavage? start->q2 q3 Is the molecule insoluble in the buffer? start->q3 sol1 Probable Cause: - Azide reduction (e.g., by DTT, TCEP). - Steric hindrance. - Improper storage (light/heat). Solution: - Avoid reducing agents. - Optimize reaction stoichiometry. - Aliquot and store at -20°C or below. q1->sol1 Yes sol2 Probable Cause: - Amide hydrolysis due to harsh conditions (strong acid/base + heat). Solution: - Analyze sample with HPLC-MS. - Run reaction at room temp. - Adjust pH to neutral range. q2->sol2 Yes sol3 Probable Cause: - Buffer pH is too low (<5.0), protonating terminal carboxylates. Solution: - Increase buffer pH to >6.0. - Add organic co-solvent (e.g., DMSO) if pH cannot be changed. q3->sol3 Yes

Caption: A logical guide for troubleshooting common experimental issues.

Experimental Protocol: Stability Validation

To empirically validate the stability of this compound under your specific experimental conditions, a pH stress test followed by analytical assessment is recommended.

Protocol: pH Stress Test and Analysis by HPLC-MS

Objective: To determine if the molecule degrades under specific pH and temperature conditions over a set time course.

Materials:

  • This compound

  • Buffers of interest (e.g., pH 3.0 Glycine-HCl, pH 7.4 PBS, pH 10.0 Carbonate-Bicarbonate)

  • HPLC system with a C18 column

  • Mass Spectrometer (MS)

  • Incubator or water bath

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the molecule in a suitable solvent (e.g., water or DMSO).

    • In separate microcentrifuge tubes, dilute the stock solution 1:10 into each of your test buffers (e.g., pH 3, 7.4, and 10) to a final concentration of 100 µg/mL. Prepare enough volume for all time points.

    • Prepare a "Time 0" sample by immediately taking an aliquot from each pH condition and quenching it by diluting 1:1 with the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). Store at 4°C until analysis.

  • Incubation:

    • Incubate the remaining tubes at your desired experimental temperature (e.g., 25°C, 37°C, or a higher stress temperature like 60°C).

  • Time Course Sampling:

    • At specified time points (e.g., 1h, 4h, 24h, 48h), withdraw an aliquot from each pH condition.

    • Quench each sample immediately as described in Step 1 and store at 4°C.

  • HPLC-MS Analysis:

    • Analyze all samples (Time 0 and subsequent time points) by reverse-phase HPLC-MS.

    • Use a standard gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 15 minutes).

    • Monitor the elution of the parent molecule by UV (e.g., at 214 nm) and by extracting the ion chromatogram for its expected mass-to-charge ratio (m/z).

  • Data Interpretation:

    • Compare Peak Areas: Compare the peak area of the parent molecule at each time point to the Time 0 sample for each pH condition. A significant decrease in peak area indicates degradation.

    • Identify Degradants: Search the MS data for new peaks corresponding to potential degradation products. The primary expected degradant from amide hydrolysis would be the free PEG4-azide portion and the tri-carboxy core. Calculate their expected masses to aid in identification.

Diagram: Potential Amide Hydrolysis Pathways

cluster_acid Acidic Hydrolysis (H₃O⁺, Δ) cluster_base Basic Hydrolysis (OH⁻, Δ) Parent Azido-PEG-Amide-Core(COOH)₃ (Intact Molecule) Prod_Acid_1 Azido-PEG-COOH (PEG Fragment) Parent->Prod_Acid_1 Prod_Acid_2 H₃N⁺-Core(COOH)₃ (Protonated Amine Core) Parent->Prod_Acid_2 Prod_Base_1 Azido-PEG-COO⁻ (PEG Fragment Salt) Parent->Prod_Base_1 Prod_Base_2 H₂N-Core(COOH)₃ (Amine Core) Parent->Prod_Base_2

Caption: Expected products if amide bond hydrolysis occurs under harsh conditions.

References

Technical Support Center: Purification of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane conjugates. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. This unique linker, often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), possesses an azide handle for "click" chemistry and a branched terminus with three carboxylic acids, presenting distinct purification challenges due to its high polarity and polyanionic nature.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying conjugates of this compound?

The purification of these conjugates is particularly challenging due to a combination of factors:

  • High Polarity: The polyethylene glycol (PEG) backbone and three terminal carboxylic acid groups impart significant hydrophilicity. This can lead to poor retention on traditional reversed-phase chromatography columns and potential loss of product during aqueous workups.[1]

  • Multiple Charges: At neutral or basic pH, the three carboxylic acid groups will be deprotonated, creating a highly charged (polyanionic) molecule. This can lead to strong interactions with chromatography media, causing peak tailing or irreversible binding, especially in ion-exchange chromatography.

  • Structural Similarity of Impurities: The reaction mixture may contain unreacted starting materials, partially conjugated species, and reaction byproducts that are structurally very similar to the desired product, making separation difficult. For PROTACs, this includes unreacted ligands and excess linker.

  • Lack of a Strong Chromophore: The linker itself does not possess a strong UV chromophore, which can make detection challenging with standard UV detectors. Alternative detection methods like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) may be more suitable.[1]

  • Potential for Aggregation: The amphiphilic nature of some conjugates, particularly those involving hydrophobic molecules, can lead to aggregation, complicating purification.

Q2: Which chromatographic techniques are most effective for purifying these conjugates?

A multi-step approach combining different chromatography techniques is often necessary to achieve high purity.[] The most suitable methods include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that can separate the target conjugate from closely related impurities based on hydrophobicity. However, the high polarity of the tri-carboxy PEG linker requires careful method optimization, such as using columns with alternative stationary phases (e.g., C4, C8, or polar-embedded phases) and shallow gradients.[3]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Given the three carboxylic acid groups, anion-exchange chromatography can be a powerful tool. The strong ionic interaction can be modulated by adjusting the pH and salt concentration of the mobile phase.[]

  • Size-Exclusion Chromatography (SEC): SEC is highly effective for removing small molecule impurities, such as unreacted linkers or reagents, from larger bioconjugates (e.g., proteins, antibodies). It is also useful for separating aggregates from the desired monomeric product.[4]

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with both hydrophobic and ion-exchange properties, offering unique selectivity for highly polar and charged molecules that are difficult to separate by a single mode of chromatography.[5][6]

Q3: How can I remove unreacted this compound linker from my final product?

The method for removing the unreacted linker depends on the size of your target molecule:

  • For large biomolecule conjugates (e.g., proteins, antibodies): Size-based methods are most effective. Size-Exclusion Chromatography (SEC), dialysis, or ultrafiltration with an appropriate molecular weight cut-off (MWCO) membrane can efficiently separate the large conjugate from the much smaller unreacted linker (MW: 610.6 g/mol ).[4]

  • For small molecule conjugates: Reversed-Phase HPLC (RP-HPLC) is the method of choice. The conjugation of a small molecule to the linker will alter its hydrophobicity, allowing for separation from the unreacted, highly polar linker.[4]

Q4: How does the azide functional group affect the purification strategy?

The azide group is generally stable under standard chromatographic conditions. However, it is important to avoid harsh conditions that could potentially lead to its reduction or degradation. For instance, prolonged exposure to certain reducing agents should be avoided if the azide is to be used in a subsequent "click" chemistry reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Recovery of Conjugate Irreversible binding to chromatography column: The highly charged tri-carboxy moiety can bind strongly to certain stationary phases, particularly in ion-exchange or normal-phase chromatography.- RP-HPLC: Use a column with a less retentive stationary phase (e.g., C4 or C8). Add a strong ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to mask the charges. - IEX: Optimize the elution conditions by using a steeper salt gradient or adjusting the pH to reduce the charge on the molecule. - General: Consider using mixed-mode chromatography to take advantage of multiple interaction types for elution.
Product precipitation on the column: Highly hydrophobic conjugates may precipitate when they encounter the organic mobile phase.[7]- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase before injection. - Decrease the initial organic solvent concentration in the gradient.
Loss during aqueous workup: The hydrophilic nature of the PEG linker can lead to partitioning of the conjugate into the aqueous phase during extractions.[7]- Minimize the number of aqueous washes. - Use saturated brine to "salt out" the product from the aqueous layer. - Perform a back-extraction of the aqueous layers with an appropriate organic solvent.
Broad or Tailing Peaks in HPLC Secondary interactions with the stationary phase: The multiple carboxyl groups can have strong secondary ionic interactions with residual silanols on silica-based columns.- Use an end-capped column to minimize silanol interactions. - Adjust the mobile phase pH to suppress the ionization of the carboxylic acids (e.g., lower the pH). - Increase the ionic strength of the mobile phase to reduce ionic interactions.
Column overloading: Injecting too much sample can lead to peak distortion.[4]- Reduce the sample concentration or injection volume.
Heterogeneity of the conjugate: If the conjugation was not site-specific, you may have a mixture of isomers that are difficult to separate.- Optimize the conjugation reaction to improve specificity. - Use a high-resolution analytical column and a very shallow gradient to try and resolve the isomers.
Multiple Peaks for the Desired Product Presence of aggregates: The conjugate may be forming dimers or higher-order aggregates.[8]- Use Size-Exclusion Chromatography (SEC) to separate aggregates from the monomer. - Modify buffer conditions (e.g., adjust pH, ionic strength, or add detergents) to prevent aggregation.
Positional isomers: If the molecule being conjugated has multiple possible attachment sites, different isomers may be present.- High-resolution RP-HPLC with a shallow gradient may be required to separate these closely related species. - Ion-exchange chromatography can sometimes separate positional isomers due to differences in charge shielding by the PEG linker.

Data Presentation

The following tables provide illustrative quantitative data for different purification strategies. Actual results will vary depending on the specific conjugate and experimental conditions.

Table 1: Comparison of Preparative RP-HPLC Conditions for a Small Molecule Conjugate

ParameterCondition A (Standard Gradient)Condition B (Shallow Gradient)
Column C18, 10 µm, 250 x 21.2 mmC18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 10-70% B in 30 min25-45% B in 40 min
Flow Rate 20 mL/min20 mL/min
Purity Achieved ~90%>98%
Yield ModerateHigh
Resolution (Product vs. Impurity) 1.22.5

Table 2: Performance of Different Purification Techniques for a Protein Conjugate

Purification TechniqueTypical Purity Typical Yield Key Application
Size-Exclusion Chromatography (SEC) >95%>90%Removal of unreacted linker and aggregates.
Anion-Exchange Chromatography (AEX) >98%70-85%Separation of unreacted protein and positional isomers.
Reversed-Phase HPLC (RP-HPLC) >99%60-80%High-resolution polishing step.
Mixed-Mode Chromatography (MMC) >98%>85%Single-step purification for complex mixtures.

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) for Small Molecule Conjugates

This protocol provides a general procedure for the purification of a small molecule conjugated with this compound.

1. Analytical Method Development:

  • Column: C8 or C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: Start with a scout gradient (e.g., 5-95% B over 20 minutes) to determine the approximate retention time of your product.

  • Optimization: Develop a shallower gradient around the elution time of the product to maximize resolution from impurities.

2. Scale-up to Preparative HPLC:

  • Column: A preparative column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 10 µm).

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase A). Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions for at least 3-5 column volumes.

    • Inject the prepared sample.

    • Run the optimized gradient from the analytical method, adjusting the flow rate for the larger column diameter.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Analysis and Product Recovery:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

Protocol 2: Anion-Exchange Chromatography (AEX) for Protein Conjugates

This protocol is suitable for separating the negatively charged conjugate from unreacted, less negatively charged protein.

  • Resin Selection: Choose a strong anion-exchange resin (e.g., quaternary ammonium-based).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.

    • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Column Equilibration: Equilibrate the AEX column with at least 5 column volumes of Binding Buffer.

  • Sample Preparation: If necessary, perform a buffer exchange of the crude reaction mixture into the Binding Buffer using a desalting column or dialysis.

  • Chromatographic Run:

    • Load the sample onto the equilibrated column.

    • Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove unbound species.

    • Elute the bound molecules using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes. The more negatively charged species will elute at higher salt concentrations.

  • Fraction Analysis: Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to identify those containing the pure conjugate.

Mandatory Visualization

experimental_workflow cluster_synthesis Conjugation Reaction cluster_purification Purification Workflow crude_mixture Crude Reaction Mixture rp_hplc Preparative RP-HPLC crude_mixture->rp_hplc sec Size-Exclusion Chromatography (SEC) crude_mixture->sec iex Ion-Exchange Chromatography (IEX) crude_mixture->iex mmc Mixed-Mode Chromatography crude_mixture->mmc analysis Purity Analysis (Analytical HPLC, MS) rp_hplc->analysis sec->analysis iex->analysis mmc->analysis pure_product Pure Conjugate analysis->pure_product

Caption: General purification workflow for this compound conjugates.

troubleshooting_workflow cluster_analysis Problem Identification cluster_solutions Troubleshooting Strategies start Impure Product After Initial Purification check_purity Analyze by Analytical HPLC and Mass Spec start->check_purity identify_issue Identify Nature of Impurity check_purity->identify_issue unreacted_sm Unreacted Starting Material identify_issue->unreacted_sm Small MW Impurities aggregates Aggregates Present identify_issue->aggregates High MW Impurities isomers Isomers / Poor Resolution identify_issue->isomers Co-eluting Impurities optimize_rp Optimize RP-HPLC: - Shallow Gradient - Different Column unreacted_sm->optimize_rp run_sec Perform SEC aggregates->run_sec isomers->optimize_rp optimize_iex Optimize IEX: - Adjust pH - Modify Salt Gradient isomers->optimize_iex end Pure Product optimize_rp->end run_sec->end optimize_iex->end

Caption: Logical workflow for troubleshooting the purification of conjugates.

References

Technical Support Center: Preventing Protein Aggregation with Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for utilizing Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane to prevent protein aggregation. As a trifunctional linker, this molecule offers a unique approach to protein stabilization through PEGylation, while also providing functional groups for further modification or immobilization. This resource is designed to answer your questions, troubleshoot common issues, and provide clear protocols for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent protein aggregation?

This compound is a chemical tool with three key components:

  • An Azido (N₃) group for "click chemistry" reactions.[1][2]

  • A polyethylene glycol (PEG4) spacer to enhance solubility and provide steric hindrance.[3][4]

  • A tri-carboxylic acid terminus for conjugation to proteins.[5][6]

The primary mechanism for preventing protein aggregation is through the attached PEG chain.[7] This process, known as PEGylation, creates a hydrophilic shield around the protein.[8] This shield increases the protein's hydrodynamic size and sterically hinders the protein-protein interactions that lead to aggregation.[7][9][10] The result is improved protein stability, solubility, and often a longer circulation half-life in vivo.[3][4][11]

Q2: What are the roles of the different functional groups on this molecule?

Each functional group serves a distinct purpose, providing significant versatility:

  • Tri-(carboxyethoxymethyl)-methane: These three carboxylic acid groups are the primary attachment point to the protein.[12] They can be activated to react with primary amines (like the side chains of lysine residues or the N-terminus) on the protein's surface, forming stable amide bonds.[5][]

  • PEG4 Spacer: This short, hydrophilic polyethylene glycol chain physically separates the protein from other molecules and surfaces.[14] It creates a hydration shell that can improve solubility and reduce aggregation.[3][7]

  • Azido Group: The azide group is a bioorthogonal handle.[1] This means it is stable in biological systems but can react specifically with an alkyne-containing molecule in a "click chemistry" reaction (e.g., CuAAC or SPAAC).[15] This allows for subsequent, highly specific modifications, such as attaching fluorescent dyes, small molecule drugs, or immobilizing the protein on a surface.[1][16]

Q3: How do I attach this molecule to my protein of interest?

The most common method is to use carbodiimide chemistry to couple the molecule's carboxylic acid groups to primary amines on the protein.[][17] This is typically a two-step process using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[18][19]

  • Activation: EDC and NHS are used to activate the carboxylic acid groups on the this compound, converting them into more stable, amine-reactive NHS esters.[18] This step is most efficient at a pH of 4.5-6.0.[16][19]

  • Conjugation: The activated PEG linker is then mixed with the protein solution at a slightly basic pH (7.2-8.0) to facilitate the reaction with primary amines, forming a stable amide bond.[16][20]

Q4: Will this molecule affect my protein's function?

There is a potential for PEGylation to alter a protein's biological activity.[21] If the conjugation occurs at or near an active site or a binding interface, it could reduce the protein's function by blocking access.[3] However, since conjugation with this molecule typically targets surface-exposed lysine residues, it is often possible to achieve stabilization without a significant loss of activity. It is crucial to perform functional assays on the PEGylated protein to confirm that its activity is retained.[21][22]

Q5: How can I confirm that protein aggregation is being prevented?

Several techniques can be used to monitor and quantify protein aggregation.[23][24] A combination of methods is often recommended for a comprehensive analysis.[25]

  • Size Exclusion Chromatography (SEC): This is a widely used technique to separate proteins based on size. A reduction in high molecular weight aggregates and an increase in the monomeric peak indicate successful prevention of aggregation.[25]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution.[26] A decrease in the average particle size and polydispersity suggests a reduction in aggregation.

  • Turbidity Measurement: A simple method where an increase in absorbance at a wavelength like 350 nm can indicate the presence of large, light-scattering aggregates.[25]

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is specific for the detection of amyloid-like fibrillar aggregates.[24]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Labeling Efficiency Inactive EDC or NHS reagents due to moisture.Use fresh, high-quality reagents. Allow them to equilibrate to room temperature before opening.[16]
Presence of primary amines (e.g., Tris, glycine) in the protein buffer.Perform a buffer exchange into an amine-free buffer like PBS or MES prior to the reaction.[16]
Incorrect pH for activation or conjugation steps.Ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.2-8.0.[16]
Protein Aggregates During/After Labeling Protein instability under the reaction conditions.Perform the reaction at a lower temperature (4°C).[27] Consider adding stabilizing excipients like sugars or polyols to the buffer.[27]
Intermolecular cross-linking due to high protein concentration or high reagent ratio.Optimize the protein concentration and the molar ratio of the PEG linker to the protein.[27] Start with a lower ratio and titrate up.
Loss of Protein Activity Conjugation at or near the active site.If possible, use site-specific mutagenesis to remove lysine residues near the active site. Alternatively, protect the active site with a ligand during the conjugation reaction.
Denaturation of the protein during the labeling process.Optimize reaction conditions (pH, temperature) to be milder.[27] Reduce the reaction time.
Difficulty Purifying the Conjugated Protein Heterogeneous product with multiple PEGylation states (mono-, di-, multi-PEGylated).Use ion-exchange or hydrophobic interaction chromatography for better separation of different species.[28]
Excess, unreacted PEG reagent.Use a desalting column or dialysis with an appropriate molecular weight cutoff to remove small molecules.[18][19]

Experimental Protocols

Protocol 1: Two-Step Protein Labeling with this compound using EDC/NHS

This protocol describes the covalent attachment of the PEG linker to primary amines on a protein surface.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 5.5 or PBS, pH 7.4)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL solution of Sulfo-NHS in ultrapure water immediately before use.[16]

    • Prepare a 10 mg/mL solution of EDC in ultrapure water immediately before use.[19]

    • Prepare the PEG linker in the Activation Buffer at a 10-50 fold molar excess to the protein.

  • Activation of PEG Linker:

    • Add the freshly prepared EDC and Sulfo-NHS solutions to the PEG linker solution. A common starting point is a 2-5 fold molar excess of EDC/Sulfo-NHS over the PEG linker.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.[19]

  • Protein Conjugation:

    • Immediately add the activated PEG linker solution to your protein solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[16]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[16]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[18]

Protocol 2: Monitoring Protein Aggregation by Size Exclusion Chromatography (SEC)

Procedure:

  • Sample Preparation: Prepare samples of your unmodified protein (control) and your PEGylated protein at the same concentration in the same buffer.

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.

  • Injection: Inject equal volumes of the control and PEGylated protein samples onto the column.

  • Data Analysis:

    • Monitor the elution profile using UV detection (typically at 280 nm).

    • Compare the chromatograms. Successful prevention of aggregation will be indicated by a reduction or elimination of early-eluting peaks (high molecular weight aggregates) and a more prominent, sharp peak corresponding to the monomeric protein in the PEGylated sample compared to the control.

Visualizing the Mechanism and Workflow

PEGylation_Mechanism P1 Protein P2 Protein P1->P2 Aggregation PEG_P PEGylated Protein P1->PEG_P PEGylation (Covalent Attachment) dummy1->dummy2 Steric Hindrance Prevents Aggregation

Caption: Mechanism of aggregation prevention by PEGylation.

Experimental_Workflow start Prepare Protein & Reagents activate Activate PEG Linker (EDC/Sulfo-NHS, pH 6.0) start->activate conjugate Conjugate to Protein (pH 7.2-7.5) activate->conjugate quench Quench Reaction (Hydroxylamine) conjugate->quench purify Purify Conjugate (Desalting Column) quench->purify analyze Analyze for Aggregation (SEC, DLS) purify->analyze end Stable, Monomeric PEGylated Protein analyze->end

Caption: Workflow for protein PEGylation and analysis.

References

Technical Support Center: Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the conjugation process, with a focus on addressing low reaction yields.

Troubleshooting Guides

This section provides solutions to common problems encountered during the bioconjugation of this compound.

Issue 1: Low or No Product Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Question: My CuAAC reaction using the this compound linker shows a very low yield. What are the potential causes and how can I improve it?

Answer: Low yield in CuAAC reactions is a frequent issue. Several factors can contribute to this problem. Below is a systematic guide to troubleshooting.

  • Inactive Catalyst: The active catalyst for CuAAC is Copper(I). If you are using a Copper(II) salt (e.g., CuSO₄), ensure that a reducing agent like sodium ascorbate is added to generate Cu(I) in situ. If using a Cu(I) salt (e.g., CuI), make sure it has not been oxidized by exposure to air.

  • Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to prevent oxidation of the catalyst.

  • Suboptimal Reagent Concentrations: The concentrations of the copper catalyst, ligand, and reducing agent are critical. A common starting point is a sub-stoichiometric amount of copper (e.g., 0.1 equivalents) and a slight excess of the reducing agent.

  • Ligand Issues: A suitable ligand is often required to stabilize the Cu(I) catalyst and prevent side reactions. Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used. Ensure the ligand is pure and used in an appropriate molar ratio to the copper catalyst.

  • Interfering Buffer Components: Buffers containing chelating agents (e.g., EDTA) or high concentrations of certain ions can interfere with the copper catalyst. It is advisable to use non-chelating buffers such as PBS or HEPES.

  • Impure Reactants: Impurities in the azide-linker or the alkyne-functionalized biomolecule can inhibit the reaction. Ensure high purity of all starting materials, confirmed by techniques like NMR and LC-MS.

Issue 2: Low Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Question: I'm using a copper-free SPAAC reaction with my Azido-PEG4-linker and a cyclooctyne (e.g., DBCO, BCN), but the conjugation efficiency is poor. What could be the reason?

Answer: While SPAAC avoids the use of a copper catalyst, other factors can influence its efficiency.

  • Steric Hindrance: The bulky nature of the cyclooctyne and the biomolecule can sterically hinder the reaction. The PEG4 spacer in the linker is designed to mitigate this, but if the conjugation site is in a sterically crowded environment, the reaction rate can be significantly reduced. Consider engineering the conjugation site to be more accessible.

  • Low Reactivity of Cyclooctyne: Different cyclooctynes have varying reactivities. Ensure you are using a sufficiently reactive cyclooctyne for your application.

  • Incorrect Stoichiometry: While a 1:1 stoichiometry is the goal, a slight excess (1.1-1.5 equivalents) of one of the components (typically the smaller molecule) can help drive the reaction to completion.

  • Degradation of Reactants: Ensure that both the azide-linker and the cyclooctyne-modified biomolecule are fresh and have been stored correctly to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: Why is a PEG4 spacer used in this linker?

A1: The polyethylene glycol (PEG) spacer, specifically a discrete chain of four units (PEG4), offers several advantages in bioconjugation.[1] It enhances the hydrophilicity and solubility of the conjugate, which is particularly important when working with hydrophobic molecules.[1] The flexibility and length of the PEG4 spacer also help to minimize steric hindrance between the conjugated molecules, allowing for better interaction with their biological targets.[1]

Q2: What is the role of the tri-(carboxyethoxymethyl)-methane group?

A2: The tri-(carboxyethoxymethyl)-methane moiety provides three carboxylic acid groups. These can be used for subsequent conjugation to other molecules bearing amine groups through amide bond formation, allowing for the creation of more complex, multi-functional bioconjugates. Alternatively, these charged groups can improve the overall solubility and pharmacokinetic properties of the final conjugate.

Q3: Can I use this linker for developing PROTACs?

A3: Yes, this linker is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] The azide group allows for the attachment of either the target protein ligand or the E3 ligase ligand via click chemistry, while the other end of the molecule can be functionalized to connect to the second ligand, often through the carboxylic acid groups. The PEG4 spacer helps to achieve the optimal distance and orientation between the two ligands for efficient ternary complex formation.[4]

Q4: How can I monitor the progress of my bioconjugation reaction?

A4: The progress of the reaction can be monitored using several analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to observe the consumption of starting materials and the formation of the desired product. SDS-PAGE analysis can also be used to visualize the increase in molecular weight of a protein after conjugation.

Data Presentation

The following tables provide representative data for bioconjugation reactions. Note that optimal conditions and expected yields can vary significantly depending on the specific biomolecule and reaction setup. Empirical optimization is always recommended.

Table 1: Representative Reaction Conditions for CuAAC

ParameterRecommended RangeNotes
Solvent t-BuOH/H₂O (1:1), DMFDegassed solvents are crucial.
Temperature Room TemperatureGentle heating may be beneficial for some systems.
Reaction Time 1 - 24 hoursMonitor by LC-MS for completion.
Copper Source CuSO₄ (with Sodium Ascorbate) or CuIUse 0.1 - 0.5 equivalents.
Reducing Agent Sodium AscorbateUse a slight excess relative to the copper source.
Ligand TBTA or THPTAUse at a similar concentration to the copper source.
Expected Yield 60 - 95%Highly dependent on substrates and conditions.

Table 2: Representative Reaction Conditions for SPAAC

ParameterRecommended RangeNotes
Solvent PBS (pH 7.4), DMSO (co-solvent)Ensure compatibility with your biomolecule.
Temperature 4°C to Room TemperatureLower temperatures may be needed for sensitive biomolecules.
Reaction Time 1 - 24 hoursGenerally slower than CuAAC; monitor for completion.
Cyclooctyne DBCO, BCNChoice depends on required reactivity and stability.
Stoichiometry 1:1 to 1:1.5 (Azide:Cyclooctyne)A slight excess of the smaller molecule can improve yield.
Expected Yield 50 - 90%Dependent on the specific cyclooctyne and substrates.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation
  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized biomolecule in a degassed aqueous buffer (e.g., PBS, pH 7.4).

    • Dissolve the this compound linker in a suitable solvent (e.g., DMSO or water).

    • Prepare stock solutions of CuSO₄, a ligand (e.g., THPTA), and sodium ascorbate in degassed water.

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere, combine the alkyne-functionalized biomolecule and the azide-linker.

    • Add the ligand solution, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-24 hours with gentle stirring.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and catalyst.

Protocol 2: General Procedure for SPAAC Bioconjugation
  • Preparation of Reactants:

    • Dissolve the cyclooctyne-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the this compound linker in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup:

    • Combine the cyclooctyne-functionalized biomolecule and the azide-linker in a reaction vessel. A slight molar excess of the linker may be used.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature or 4°C for 1-24 hours with gentle agitation.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the conjugate using a suitable technique such as SEC or dialysis to remove the unreacted linker.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Reactants cluster_reaction CuAAC Reaction cluster_analysis Purification & Analysis prep_biomolecule Aliquot Alkyne-Biomolecule combine Combine Reactants (Biomolecule + Linker) prep_biomolecule->combine prep_linker Dissolve Azide-Linker prep_linker->combine prep_catalyst Prepare Catalyst Stocks (CuSO4, Ligand, Ascorbate) add_catalyst Add Ligand & CuSO4 combine->add_catalyst initiate Initiate with Ascorbate add_catalyst->initiate incubate Incubate (1-24h, RT) initiate->incubate monitor Monitor by LC-MS incubate->monitor purify Purify Conjugate (SEC/Dialysis) monitor->purify characterize Characterize Final Product purify->characterize

Caption: Experimental workflow for CuAAC bioconjugation.

troubleshooting_workflow cluster_cuaac CuAAC Specifics cluster_spaac SPAAC Specifics start Low Bioconjugation Yield check_reagents Verify Reagent Quality & Purity (Linker, Biomolecule, Catalyst) start->check_reagents check_atmosphere Inert Atmosphere? (Degassed Solvents) check_reagents->check_atmosphere CuAAC check_sterics Potential Steric Hindrance? check_reagents->check_sterics SPAAC check_catalyst Correct Catalyst System? (Cu(I) source, Ligand) check_atmosphere->check_catalyst optimize_conditions Optimize Reaction Conditions (Stoichiometry, Temp, Time) check_catalyst->optimize_conditions check_cyclooctyne Sufficiently Reactive Cyclooctyne? check_sterics->check_cyclooctyne check_cyclooctyne->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Troubleshooting decision tree for low yield.

References

methods for removing excess Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane from a reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of excess Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane from a reaction mixture. The principles and methods described here are broadly applicable to the purification of various PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound from my reaction?

A1: The most common and effective methods for removing unreacted PEG reagents are based on the size difference between your PEGylated product and the excess PEG reagent.[][2] The primary techniques include:

  • Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their hydrodynamic radius.[][3] Larger molecules, such as your PEGylated product, will elute first, while the smaller, excess this compound is retained longer in the column.[4][]

  • Dialysis/Diafiltration: These methods utilize a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules of different sizes.[4] The smaller, excess PEG reagent passes through the membrane, while your larger, purified product is retained.

  • Precipitation: This technique involves adding a precipitating agent, such as a salt or an organic solvent, to selectively precipitate either the product or the excess PEG reagent.[6][7][8]

Q2: How do I choose the most suitable purification method for my experiment?

A2: The choice of method depends on several factors, including the size of your target molecule, the required purity, sample volume, and available equipment. The following decision-making workflow can help you select the optimal method.

Purification_Method_Selection start Start: Reaction Mixture (Product + Excess PEG) is_product_large Is the product significantly larger than the excess PEG? start->is_product_large precipitation Precipitation is_product_large->precipitation No high_purity High Purity Required? is_product_large->high_purity Yes sec Size Exclusion Chromatography (SEC) end Purified Product sec->end dialysis Dialysis / Diafiltration dialysis->end precipitation->end high_purity->sec Yes large_volume Large Sample Volume? high_purity->large_volume No large_volume->sec No large_volume->dialysis Yes

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Issue Possible Cause Troubleshooting Steps
Poor separation of product and excess PEG 1. Inappropriate column choice. 2. Suboptimal mobile phase composition. 3. Column overloading.1. Select a column with a fractionation range appropriate for the sizes of your product and the PEG reagent. 2. Ensure the mobile phase is compatible with your sample and the column.[9] 3. Reduce the sample volume injected onto the column.
Low recovery of the product 1. Non-specific binding of the product to the column matrix. 2. Product instability in the mobile phase.1. Add modifiers to the mobile phase (e.g., salts) to reduce non-specific interactions. 2. Ensure the pH and composition of the mobile phase are optimal for your product's stability.
Peak tailing or broadening 1. Interactions between the sample and the stationary phase. 2. Poor column packing.1. Modify the mobile phase to minimize secondary interactions. 2. Use a new or repacked column.
Dialysis / Diafiltration
Issue Possible Cause Troubleshooting Steps
Slow or incomplete removal of excess PEG 1. Insufficient dialysis buffer volume. 2. Infrequent buffer changes. 3. Inappropriate MWCO of the membrane.1. Use a large volume of dialysis buffer (at least 100 times the sample volume).[4] 2. Change the buffer frequently (e.g., every 4-6 hours). 3. Ensure the MWCO is large enough for the excess PEG to pass through but small enough to retain your product. A general rule is to select a MWCO that is 3-5 times smaller than the molecular weight of the substance to be retained.[4]
Product loss during dialysis 1. MWCO of the membrane is too large. 2. Non-specific binding of the product to the membrane.1. Use a membrane with a smaller MWCO. 2. Choose a membrane material known for low protein binding (e.g., regenerated cellulose).
Sample volume increases significantly Osmotic pressure differences between the sample and the dialysis buffer.Ensure the dialysis buffer has a similar osmolarity to the sample.
Precipitation
Issue Possible Cause Troubleshooting Steps
Incomplete precipitation of the target molecule 1. Insufficient concentration of the precipitating agent. 2. Suboptimal temperature or pH.1. Gradually increase the concentration of the precipitating agent. 2. Optimize the temperature and pH of the solution to find the point of minimum solubility for your target molecule.
Co-precipitation of impurities Lack of selectivity of the precipitation conditions.1. Perform a fractional precipitation by adding the precipitating agent in small increments. 2. Combine precipitation with another purification method for higher purity.
Difficulty in redissolving the precipitate Denaturation of the product during precipitation.1. Use a milder precipitating agent. 2. Redissolve the precipitate in a suitable buffer with gentle agitation.

Experimental Protocols

General Protocol for Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range suitable for separating your PEGylated product from the excess this compound (MW ~610.6 g/mol ).[10][11][12][13]

  • System Equilibration: Equilibrate the SEC system with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve your reaction mixture in the mobile phase and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions as the eluent exits the detector. The larger PEGylated product will elute before the smaller, unreacted PEG reagent.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing your purified product.

General Protocol for Dialysis
  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the excess PEG reagent but smaller than your product. For removing a ~610 Da PEG reagent, a 1 kDa or 2 kDa MWCO membrane should be effective, provided your product is substantially larger.

  • Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.

  • Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (e.g., 100-200 times the sample volume) at 4°C with gentle stirring.[4]

  • Buffer Exchange: For efficient removal of the excess PEG, perform at least 2-3 buffer changes over a period of 12-24 hours.[4]

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Method Comparison

Method Principle Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.[][3]High resolution; Can be automated; Good for analytical and preparative scales.Can be time-consuming; Potential for sample dilution; Requires specialized equipment.
Dialysis / Diafiltration Separation based on a semi-permeable membrane and concentration gradient.[4]Simple and gentle on the sample; Cost-effective for buffer exchange and removal of small molecules.Can be slow; Potential for sample loss due to non-specific binding; Not suitable for separating molecules of similar size.
Precipitation Differential solubility in the presence of a precipitating agent.[6][7][8]Rapid and scalable; Can handle large sample volumes; Inexpensive.May cause product denaturation; Often results in lower purity compared to chromatography; Requires optimization of conditions.

References

Technical Support Center: Optimizing Protein Stability in CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining protein stability during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during CuAAC reactions involving proteins, offering potential causes and solutions in a question-and-answer format.

Question 1: My protein is precipitating or aggregating during the CuAAC reaction. What are the possible causes and how can I solve this?

Answer:

Protein precipitation or aggregation during CuAAC is a common issue that can stem from several factors related to the copper catalyst and reaction conditions.

Potential Causes and Solutions:

  • Oxidative Damage: The primary culprit is often the generation of reactive oxygen species (ROS) by the Cu(I) catalyst in the presence of oxygen and a reducing agent like sodium ascorbate.[1][2][3][4] ROS can lead to protein oxidation, crosslinking, and subsequent aggregation.[2][5]

    • Solution:

      • Use Copper-Chelating Ligands: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are crucial for stabilizing the Cu(I) oxidation state, which not only accelerates the reaction but also minimizes ROS formation.[2][6][7][8] A ligand-to-copper ratio of 5:1 is often recommended.[8][9]

      • Degas Solutions: Thoroughly degas all buffers and reaction components by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.[8][10]

      • Work in an Anaerobic Environment: For highly sensitive proteins, performing the reaction in an anaerobic chamber or glovebox offers the best protection against oxygen.[10][11]

      • Add Radical Scavengers: Including scavengers like aminoguanidine can help neutralize reactive byproducts from ascorbate oxidation.[2][7][12]

  • Copper-Induced Aggregation: Free copper ions can act as a bridge between protein molecules, leading to aggregation.[10]

    • Solution: Ensure a sufficient excess of the chelating ligand is present to sequester all copper ions.[10]

  • Suboptimal Buffer Conditions: The reaction buffer's pH and ionic strength can significantly impact protein solubility.

    • Solution: Maintain the buffer pH at least one unit away from the protein's isoelectric point (pI). Ensure adequate ionic strength by including salts like 150 mM NaCl. For marginally stable proteins, consider adding stabilizing excipients like 5-10% glycerol.[10]

  • High Protein Concentration: Concentrated protein solutions are more prone to aggregation.

    • Solution: If possible, perform the reaction at a lower protein concentration.[10]

Question 2: The labeling efficiency of my protein is low. What could be wrong?

Answer:

Low labeling efficiency in CuAAC reactions can be attributed to several factors, from catalyst inactivation to issues with the protein itself.

Potential Causes and Solutions:

  • Inactivation of the Copper Catalyst: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen.[10]

    • Solution: Follow the recommendations for preventing oxidative damage mentioned in the previous question, such as using stabilizing ligands and degassing solutions.[8]

  • Degraded Reagents: The azide or alkyne functional groups on your protein or labeling reagent may have degraded. Sodium ascorbate solutions are also prone to oxidation and should be prepared fresh.[8][10]

  • Steric Hindrance: The azide or alkyne group on the protein may be located in a sterically inaccessible position, preventing the catalyst and the other reactant from reaching it.

    • Solution: If possible, re-engineer the protein to place the bioorthogonal handle in a more exposed location. Increasing the reaction time or the concentration of the labeling reagent might also improve efficiency.[10]

  • Interfering Buffer Components: Buffers containing amines, such as Tris or glycine, can interfere with the reaction.[5]

    • Solution: Use non-interfering buffers like PBS or HEPES.[10] If your protein requires a buffer with reducing agents for stability, these should be removed via dialysis or buffer exchange before initiating the CuAAC reaction.[10]

Frequently Asked Questions (FAQs)

Q1: What is the main cause of protein damage in CuAAC reactions?

A1: The primary cause of protein damage is the copper-mediated formation of reactive oxygen species (ROS), which can lead to oxidation of amino acid residues (like methionine, cysteine, and histidine), peptide bond cleavage, and protein aggregation.[1][2][3][4][5]

Q2: How can I minimize protein damage during CuAAC?

A2: To minimize protein damage, you should:

  • Use a copper-chelating ligand (e.g., THPTA, BTTAA) to stabilize the Cu(I) catalyst.[2][6][7][8]

  • Degas all your solutions to remove oxygen.[8][10]

  • For sensitive proteins, work under anaerobic conditions.[10][11]

  • Use freshly prepared sodium ascorbate.[8][10]

  • Consider adding a radical scavenger like aminoguanidine.[2][7][12]

  • Keep reaction times as short as possible by optimizing other parameters.[8]

Q3: What are the recommended concentrations for the CuAAC reaction components when working with proteins?

A3: While the optimal concentrations can vary depending on the specific protein and application, here are some general guidelines for biocompatible CuAAC:

  • Copper(II) Sulfate (CuSO₄): 10 µM to 200 µM.[6][13][14] For live-cell labeling, concentrations as low as 10-40 µM have been used successfully.[13][15][16]

  • Copper-Chelating Ligand (e.g., THPTA, BTTAA): A 5-fold molar excess relative to the copper concentration is often recommended.[8][9]

  • Sodium Ascorbate: 1-5 mM, prepared fresh.[8][10]

  • Protein: Typically in the low micromolar range.

  • Azide/Alkyne Partner: A 2- to 5-fold molar excess over the protein is a good starting point.[8]

Q4: Can I use any buffer for my CuAAC reaction?

A4: No, it is best to avoid amine-containing buffers like Tris and glycine as they can interfere with the reaction.[5] Buffers such as PBS and HEPES are generally recommended.[10]

Q5: How do I remove the copper catalyst after the reaction is complete?

A5: The copper catalyst can be removed using size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis against a buffer containing a chelating agent like EDTA.[4][10]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the impact of reaction conditions on CuAAC efficiency and protein stability.

Table 1: Effect of Copper Concentration and Ligands on CuAAC Reaction Yield

Copper (Cu) ConcentrationLigandReaction TimeYield/ConversionReference
10-40 µMTHPTA< 5 minComplete conversion[17]
10-40 µMNone< 5 min< 40% conversion[17]
50 µMBTTAA5 min~4.6-fold higher signal[17]
200 µM--Well-retained fluorescent protein signal[14]
2 mM--Loss of EGFP, EYFP, EmGFP, mTFP1 signal[14]

Table 2: Recommended Reagent Concentrations for Protein CuAAC

ReagentRecommended ConcentrationNotesReference
Copper(II) Sulfate (CuSO₄)20 mM (stock)Final concentration typically 25-100 µM[8]
Ligand (THPTA)50 mM (stock)Use at a 5:1 ratio to copper[8][9]
Sodium Ascorbate100 mM (stock)Prepare fresh; final concentration 1-5 mM[8]
Aminoguanidine (optional)100 mM (stock)Final concentration ~5 mM[8][9]
Alkyne/Azide Partner10 mM (stock in DMSO)Use a 2-5 fold molar excess over the protein[7][8]

Experimental Protocols

Protocol 1: General CuAAC Labeling of a Purified Protein

This protocol is a starting point for the CuAAC labeling of a purified protein and should be optimized for your specific system.

Materials:

  • Azide- or alkyne-modified protein in a non-amine-containing buffer (e.g., HEPES, PBS).

  • Alkyne- or azide-functionalized labeling reagent (e.g., a fluorescent dye).

  • Stock solutions of CuSO₄, a copper-chelating ligand (e.g., THPTA), and sodium ascorbate.

  • Degassed buffers.

Procedure:

  • In a microcentrifuge tube, combine the protein solution and the labeling reagent.

  • Add the copper-chelating ligand to the reaction mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix and incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent dye.

  • Quench the reaction by adding a copper chelator like EDTA.

  • Purify the labeled protein from excess reagents and the copper catalyst using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol 2: Assessing Protein Stability Post-CuAAC

This protocol outlines methods to evaluate the stability of your protein after the CuAAC reaction.

1. Visual Inspection and Turbidity Measurement:

  • Visually inspect the reaction mixture for any signs of precipitation or aggregation.

  • Measure the absorbance at 340 nm or 600 nm to quantify turbidity as an indicator of aggregation.

2. SDS-PAGE Analysis:

  • Run samples of your protein before and after the CuAAC reaction on an SDS-PAGE gel.

  • Analyze the gel for:

    • Loss of the main protein band: Indicates degradation.

    • Appearance of higher molecular weight bands: Suggests aggregation or crosslinking.

    • Smearing: Can indicate protein degradation.

3. Functional Assay:

  • If your protein has a known biological activity (e.g., enzymatic activity, binding affinity), perform a functional assay on the pre- and post-reaction samples. A significant decrease in activity indicates that the reaction has compromised the protein's native structure.

4. Mass Spectrometry:

  • Use mass spectrometry to check for modifications to the protein, such as oxidation of specific amino acid residues. This can provide direct evidence of oxidative damage.

Visualizations

troubleshooting_workflow start Protein Instability Observed (Aggregation/Precipitation) check_ros Assess Potential for Reactive Oxygen Species (ROS) start->check_ros Primary Suspect check_cu Evaluate Free Copper Concentration start->check_cu check_buffer Review Buffer Composition start->check_buffer solution_ros Implement ROS Mitigation Strategies: - Use Chelating Ligands (THPTA) - Degas Solutions - Add Radical Scavengers check_ros->solution_ros High Potential solution_cu Increase Ligand-to-Copper Ratio (e.g., 5:1 or higher) check_cu->solution_cu Insufficient Ligand solution_buffer Optimize Buffer: - pH away from pI - Adequate Ionic Strength - Add Stabilizers (Glycerol) check_buffer->solution_buffer Suboptimal end Protein Stability Improved solution_ros->end solution_cu->end solution_buffer->end

Caption: Troubleshooting workflow for protein instability in CuAAC.

experimental_workflow start Start: Pre-CuAAC Protein Sample cuaac Perform CuAAC Reaction start->cuaac post_cuaac Post-CuAAC Protein Sample cuaac->post_cuaac analysis Protein Stability Assessment post_cuaac->analysis sds_page SDS-PAGE (Aggregation/Degradation) analysis->sds_page functional_assay Functional Assay (Activity Loss) analysis->functional_assay mass_spec Mass Spectrometry (Oxidation) analysis->mass_spec results Results: Stable or Damaged Protein sds_page->results functional_assay->results mass_spec->results

Caption: Workflow for assessing protein stability after CuAAC.

References

Validation & Comparative

Mass Spectrometry Characterization of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the precise characterization of linker molecules is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a branched, heterobifunctional linker that offers a unique combination of an azide handle for "click" chemistry and three carboxylic acid groups for multiple conjugation or solubility enhancement. Mass spectrometry is an indispensable tool for the structural verification and purity assessment of such conjugates.

This guide provides an objective comparison of the mass spectrometric characterization of this compound with alternative PEG linkers, supported by representative experimental data and detailed analytical protocols.

Performance Comparison of PEG Linkers

The selection of a linker is a critical design element in bioconjugation. The branched nature of this compound offers a higher density of carboxylic acid groups compared to linear counterparts, which can be advantageous for enhancing the solubility of hydrophobic payloads or for multivalent attachment strategies. This section compares the key characteristics of this linker with linear and other branched alternatives.

FeatureThis compoundLinear Azido-PEG4-AcidBranched Azido-PEG8-Amido-tri-(carboxyethoxymethyl)-methane
Structure BranchedLinearBranched
Molecular Weight (Da) 610.61219.22786.84
Reactive Group 1 AzideAzideAzide
Reactive Group 2 3x Carboxylic Acid1x Carboxylic Acid3x Carboxylic Acid
Key Advantage High density of carboxylic acids for enhanced solubility or multivalent conjugation.Simpler structure, well-established reactivity.Longer PEG chain for increased hydrodynamic radius and potentially improved pharmacokinetics.
MS Analysis Complexity Moderate, due to branched structure.Low, typically straightforward.Higher, due to increased size and potential for polydispersity in longer PEG chains.

Mass Spectrometry Data Comparison

Mass spectrometry provides definitive confirmation of the molecular weight and purity of PEG linkers. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules, often coupled with liquid chromatography (LC-MS) for separation and analysis. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another powerful technique, particularly for analyzing heterogeneous samples and determining molecular weight distributions.

Below is a summary of expected and representative mass spectrometry data for the compared linkers.

LinkerTheoretical Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)Representative Experimental m/z
This compound 610.27611.28633.26611.28, 633.26
Linear Azido-PEG4-Acid 219.09220.10242.08220.10, 242.08
Branched Azido-PEG8-Amido-tri-(carboxyethoxymethyl)-methane 786.38787.39809.37787.39, 809.37

Note: Experimental values are representative and may vary slightly based on instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible characterization of these conjugates.

Protocol 1: ESI-LC/MS Analysis

This protocol is suitable for the purity assessment and identity confirmation of the PEG linkers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source

Materials:

  • PEG linker sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Sample Preparation: Dissolve the PEG linker in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid to a final concentration of approximately 100 µg/mL.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 100 - 1500.

  • Data Analysis: Analyze the acquired data to identify the molecular ions corresponding to the expected protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts of the PEG linker.

Protocol 2: MALDI-TOF MS Analysis

This protocol is useful for rapid molecular weight confirmation, especially for larger conjugates or mixtures.

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Materials:

  • PEG linker sample

  • MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)

  • Matrix solvent (e.g., 50:50 acetonitrile/water with 0.1% trifluoroacetic acid - TFA)

  • Cationizing agent (optional, e.g., sodium trifluoroacetate - NaTFA)

Procedure:

  • Sample Preparation:

    • Prepare a saturated solution of the CHCA matrix in the matrix solvent.

    • Dissolve the PEG linker sample in the matrix solvent to a concentration of approximately 1 mg/mL.

    • Mix the sample solution and the matrix solution in a 1:1 ratio. If desired, add a small amount of the cationizing agent to promote the formation of specific adducts.

  • Spotting: Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • MS Analysis:

    • Acquire the mass spectrum in positive ion reflectron mode.

    • Calibrate the instrument using a suitable standard.

  • Data Analysis: Identify the peaks corresponding to the molecular ions of the PEG linker, typically observed as protonated or sodiated species.

Visualizing the Workflow and Structure

To further elucidate the experimental process and the molecular architecture, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation start PEG Linker Sample dissolve Dissolve in Solvent start->dissolve lc_separation LC Separation (for ESI) dissolve->lc_separation ionization Ionization (ESI or MALDI) lc_separation->ionization mass_analyzer Mass Analysis ionization->mass_analyzer detector Detection mass_analyzer->detector spectrum Mass Spectrum detector->spectrum identification Molecular Ion Identification spectrum->identification

Caption: General experimental workflow for mass spectrometry analysis.

molecule_structure cluster_azide_peg cluster_core cluster_carboxy azide N3 peg4 PEG4 azide->peg4 amido Amido peg4->amido methane C amido->methane cooh1 COOH methane->cooh1 cooh2 COOH methane->cooh2 cooh3 COOH methane->cooh3

Caption: Simplified structure of this compound.

Conclusion

The mass spectrometric characterization of this compound and its conjugates is a critical step in the development of advanced biotherapeutics. Its branched structure with multiple carboxylic acid groups presents unique advantages but also requires careful analytical consideration. Compared to linear PEG-acid linkers, it offers higher functionality, which can be clearly distinguished by mass spectrometry through its higher molecular weight. The choice between this linker and its longer-chain branched counterparts will depend on the specific requirements for solubility and hydrodynamic radius of the final conjugate. The provided protocols for ESI-LC/MS and MALDI-TOF MS offer robust methods for the verification of identity and purity, ensuring the quality and consistency of these critical bioconjugation reagents.

A Comparative Guide to the NMR Analysis of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) analysis of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, a key heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. An objective comparison with commercially available alternatives is presented, supported by representative experimental data and detailed protocols to aid in the structural verification and quality control of these critical reagents.

Performance Comparison: ¹H and ¹³C NMR Data

The structural integrity and purity of this compound and its alternatives are paramount for the successful synthesis of complex biomolecules. NMR spectroscopy is the primary analytical technique for the unambiguous structural elucidation of these PEGylated linkers. The following tables summarize the expected quantitative ¹H and ¹³C NMR data for the target compound and two common alternatives. The chemical shifts are based on the analysis of similar compounds and known functional group effects.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

AssignmentThis compoundAzidobutanamide-tri-(carboxyethoxymethyl)-methaneAmine-PEG4-Amido-tri-(carboxyethoxymethyl)-methaneKey Differentiator
PEG Backbone (-CH₂CH₂O-) ~3.50 (m)~3.50 (m)~3.50 (m)A complex multiplet characteristic of the PEG chain.
-CH₂-N₃ ~3.38 (t)~3.35 (t)N/ATriplet for the methylene group adjacent to the azide. Absent in the amine alternative.
-CH₂-NH₂ N/AN/A~2.75 (t)Triplet for the methylene group adjacent to the amine. Absent in the azide compounds.
-O-CH₂-CH₂-COOH ~3.60 (t), ~2.45 (t)~3.60 (t), ~2.45 (t)~3.60 (t), ~2.45 (t)Distinct triplets for the methylene groups of the carboxyethyl arms.
Amide NH ~7.8-8.2 (br s)~7.8-8.2 (br s)~7.8-8.2 (br s)Broad singlet for the amide proton, the chemical shift can be concentration-dependent.
-CH₂-C(O)NH- ~2.35 (t)~2.15 (t)~2.35 (t)Triplet for the methylene group adjacent to the amide carbonyl.

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

AssignmentThis compoundAzidobutanamide-tri-(carboxyethoxymethyl)-methaneAmine-PEG4-Amido-tri-(carboxyethoxymethyl)-methaneKey Differentiator
PEG Backbone (-CH₂CH₂O-) ~69.0-70.0~69.0-70.0~69.0-70.0A series of peaks corresponding to the PEG chain carbons.
-CH₂-N₃ ~50.5~50.8N/ACharacteristic signal for the carbon attached to the azide. Absent in the amine analog.
-CH₂-NH₂ N/AN/A~41.0Characteristic signal for the carbon attached to the amine. Absent in the azide compounds.
-O-CH₂-CH₂-COOH ~66.0, ~35.0~66.0, ~35.0~66.0, ~35.0Signals for the carbons of the carboxyethyl groups.
C(O)OH ~172.0~172.0~172.0Carbonyl carbon of the carboxylic acids.
Amide C(O) ~170.0~170.0~170.0Carbonyl carbon of the amide linkage.
Quaternary Carbon ~58.0~58.0~58.0The central quaternary carbon of the tri-carboxy moiety.

Experimental Protocols

A standardized and detailed methodology is crucial for obtaining high-quality, reproducible NMR data for PEGylated compounds.

1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the PEG linker into a clean, dry vial.

  • Solvent Selection: Use a high-purity deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for compounds with free carboxylic acids to ensure good solubility and minimize peak broadening of exchangeable protons.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2. NMR Data Acquisition

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

  • Temperature: Ensure the spectrometer is operating at a stable temperature, typically 298 K (25 °C).

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 5 seconds to ensure full relaxation for accurate integration.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

  • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

3. Data Processing

  • Software: Use a standard NMR processing software (e.g., MestReNova, TopSpin).

  • Fourier Transform: Apply an exponential window function and perform a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration: For ¹H NMR, integrate all peaks to determine the relative proton ratios, which is crucial for confirming the structure and assessing purity.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process for this compound and its analogs.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh 5-10 mg of PEG Linker dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire_1h Acquire ¹H NMR Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum lock_shim->acquire_13c process_data Fourier Transform, Phase, and Baseline Correction acquire_1h->process_data acquire_13c->process_data reference Reference to Solvent Peak process_data->reference integrate Integrate ¹H NMR Signals reference->integrate assign_peaks Assign Chemical Shifts integrate->assign_peaks verify_structure Verify Structure and Purity assign_peaks->verify_structure compare Compare with Alternatives verify_structure->compare

Workflow for the NMR Analysis of PEG Linkers.

A Comparative Guide to Branched PEG Linkers for Advanced Bioconjugation: Focus on Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the architecture of a linker molecule is a critical determinant of a bioconjugate's success. This guide provides an objective comparison of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, a trifunctional branched polyethylene glycol (PEG) linker, with other branched and linear linkers used in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The strategic selection of a linker can significantly influence the therapeutic efficacy, stability, and pharmacokinetic profile of a bioconjugate. While linear linkers have been traditionally employed, branched PEG structures are emerging as a superior alternative, offering the potential for higher drug-to-antibody ratios (DARs) and improved in vivo performance.[1]

Performance Comparison: Branched vs. Linear PEG Linkers

Branched PEG linkers, such as this compound, offer several advantages over their linear counterparts, primarily stemming from their unique three-dimensional structure. This architecture can enhance the solubility of the final conjugate and provide a "shielding" effect, potentially reducing immunogenicity and protecting the biomolecule from enzymatic degradation.[2] Furthermore, branched linkers enable the attachment of multiple payload molecules at a single conjugation site, allowing for a higher DAR without inducing the aggregation often associated with hydrophobic payloads.[1]

A key advantage of branched linkers is the ability to achieve a higher and more homogeneous drug-to-antibody ratio (DAR).[1] For instance, a trivalent linker can theoretically allow for the attachment of two to three payload molecules at a single conjugation site on an antibody. This is particularly beneficial when working with moderately potent payloads or targeting antigens with low expression levels, as a higher payload concentration at the target site can lead to enhanced efficacy.[1]

The hydrophilic nature of the PEG component in these linkers, whether linear or branched, is crucial for improving the overall solubility and pharmacokinetic properties of the bioconjugate.[3] Hydrophobic payloads can often lead to aggregation and rapid clearance from circulation. The incorporation of PEG moieties helps to mitigate these issues, leading to longer circulation times and potentially greater accumulation of the therapeutic in the target tissue.[2][3]

While direct head-to-head quantitative data for this compound against other specific branched linkers is limited in publicly available literature, studies on structurally analogous branched linkers provide strong evidence of their superior performance compared to linear linkers. For example, studies have shown that ADCs constructed with branched ("pendant") PEG linkers exhibit significantly lower plasma clearance and a larger area under the curve (AUC) compared to those with linear PEG linkers, especially at higher DARs.[3]

Quantitative Data Summary

The following table summarizes representative data from studies comparing the performance of ADCs constructed with different types of linkers. It is important to note that direct comparisons should be made within the same experimental setup, as results can vary between different antibody, payload, and cell line combinations.

Linker TypeKey Performance MetricResultReference
Branched ("Pendant") PEG Plasma Clearance (mL/kg/day) in mice7.3[3]
Linear PEG Plasma Clearance (mL/kg/day) in mice>46.3[3]
Branched ("Pendant") PEG (DAR 8) Half-life (h) in mice111[3]
Linear PEG (DAR 8) Half-life (h) in mice66[3]
Long Branched Linker in vitro Cytotoxicity (IC50 in HER2-positive cells)Comparable to heterogeneous ADC[4]
Short Branched Linker in vitro Cytotoxicity (IC50 in HER2-positive cells)Less potent than long branched linker[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of branched PEG linkers in bioconjugation. The following protocols provide a framework for key experiments used to characterize and compare the performance of ADCs.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species of an ADC.

Materials:

  • ADC sample

  • HIC HPLC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR. Calculate the average DAR by integrating the peak areas of the different species and applying a weighted average formula.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC against a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC sample

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include an untreated control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

In Vivo Plasma Stability and Pharmacokinetic Analysis

Objective: To evaluate the stability and pharmacokinetic profile of an ADC in an animal model.

Materials:

  • Animal model (e.g., mice or rats)

  • ADC sample

  • Equipment for intravenous administration and blood collection

  • Analytical method for ADC quantification (e.g., ELISA or LC-MS)

Procedure:

  • ADC Administration: Administer a single intravenous dose of the ADC to the animals.

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • ADC Quantification: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration of the ADC over time and calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of branched linkers in ADC development.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induction

Caption: General mechanism of action of an antibody-drug conjugate.

Branched_vs_Linear_Linker cluster_0 Linear Linker cluster_1 Branched Linker Antibody_L Antibody Linker_L Linear PEG Linker Antibody_L->Linker_L Payload_L Payload Linker_L->Payload_L Antibody_B Antibody Linker_B Branched PEG Linker (e.g., Azido-PEG4-Amido-tri- (carboxyethoxymethyl)-methane) Antibody_B->Linker_B Payload_B1 Payload Linker_B->Payload_B1 Payload_B2 Payload Linker_B->Payload_B2

Caption: Comparison of linear and branched linker architectures in ADCs.

ADC_Development_Workflow A Antibody & Payload Selection B Linker Synthesis & Selection (e.g., Branched PEG) A->B C Conjugation & Purification B->C D Characterization (DAR, Stability) C->D E In Vitro Evaluation (Cytotoxicity) D->E F In Vivo Evaluation (Pharmacokinetics, Efficacy) E->F

Caption: General workflow for the development and evaluation of an ADC.

References

The Trifunctional Advantage: A Comparative Guide to Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker plays a pivotal role. While linear linkers have been the workhorse of PROTAC development, advanced architectures are emerging to overcome limitations in potency and physicochemical properties. This guide provides an objective comparison of a novel trifunctional linker, Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, against traditional linear alternatives, supported by experimental data from analogous trivalent PROTAC systems.

The linker in a PROTAC is not merely a spacer but a critical determinant of the efficacy, selectivity, and pharmacokinetic properties of the molecule.[1] It governs the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1] this compound is a PEG-based PROTAC linker that offers a unique combination of features: a PEG4 spacer to enhance hydrophilicity, an azide group for efficient "click chemistry" conjugation, and a branched tri-carboxy core that opens the door to multivalent PROTAC design.[2]

Unveiling the Potential: Branched vs. Linear Linkers

The branched architecture of this compound presents several theoretical advantages over conventional linear PEG linkers. The trifunctional nature allows for the attachment of multiple ligands, paving the way for the creation of trivalent PROTACs.[3] These multivalent PROTACs can simultaneously engage multiple binding sites on a target protein, leading to enhanced avidity and cooperativity in the formation of the ternary complex.[3] This can translate to significantly improved degradation efficiency and potency.[4]

The three-dimensional structure of branched linkers can also influence the overall shape and polarity of the PROTAC, potentially improving solubility and cell permeability.[3] The increased number of polar functional groups in the tri-carboxy core can further enhance aqueous solubility, a common challenge in PROTAC development.[5]

Performance in Action: A Case Study of Trivalent vs. Bivalent PROTACs

While direct experimental data for PROTACs utilizing this compound is not yet widely published, the performance of analogous trivalent PROTACs provides compelling evidence for the benefits of this approach. A landmark study by Imaide et al. (2021) detailed the development of SIM1, a trivalent PROTAC targeting BET proteins, and compared its efficacy to the well-characterized bivalent PROTAC, MZ1.[1][4]

Table 1: Comparative Degradation Efficiency of Trivalent (SIM1) vs. Bivalent (MZ1) PROTACs [1][4]

PROTACTarget ProteinDC50 (nM)Dmax (%)Cell Line
SIM1 (Trivalent) BRD20.7 >95HEK293
MZ1 (Bivalent)BRD225>90HEK293
SIM1 (Trivalent) BRD49.5 >95HEK293
MZ1 (Bivalent)BRD4920~80HEK293

The data clearly demonstrates the superior potency of the trivalent PROTAC, SIM1, with significantly lower DC50 values for both BRD2 and BRD4 compared to its bivalent counterpart, MZ1.[1]

Table 2: Ternary Complex Formation and Cellular Activity [1]

PROTACTernary Complex Cooperativity (α)Cellular Target Engagement (NanoBRET IC50, nM)
SIM1 (Trivalent) Positive 18
MZ1 (Bivalent)Positive54

SIM1 exhibited enhanced cellular target engagement and formed a more stable ternary complex with positive cooperativity.[1] This highlights the mechanistic advantage of the trivalent design in promoting the key interactions required for efficient protein degradation.

Visualizing the Strategy

The design and evaluation of PROTACs with branched linkers follow a logical workflow.

experimental_workflow Experimental Workflow for Trivalent PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation synthesis Synthesis of Trivalent PROTAC using this compound purification Purification and Characterization (HPLC, LC-MS, NMR) synthesis->purification binding Binding Affinity Assays (SPR, ITC) synthesis->binding permeability Cell Permeability Assays synthesis->permeability ternary Ternary Complex Formation (AlphaLISA, TR-FRET) binding->ternary degradation Western Blot for Protein Degradation (DC50, Dmax) permeability->degradation viability Cell Viability Assays degradation->viability

Caption: A streamlined workflow for the synthesis and evaluation of trivalent PROTACs.

The underlying mechanism of PROTAC action involves hijacking the cell's natural protein degradation machinery.

protac_pathway PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC Trivalent PROTAC PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits PROTAC->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of trivalent PROTAC-induced protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs with branched linkers.

Synthesis of a Trivalent PROTAC (Illustrative Protocol based on Click Chemistry)
  • Functionalization of Ligands : Synthesize or procure the protein of interest (POI) ligand with a terminal alkyne group and the E3 ligase ligand.

  • Amide Coupling to the Branched Core : React the E3 ligase ligand (containing a carboxylic acid) with two of the carboxylic acid groups on the this compound linker using standard peptide coupling reagents (e.g., HATU, DIPEA) in an appropriate solvent like DMF.

  • Click Reaction : The azide group on the linker is then reacted with the alkyne-functionalized POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This is typically carried out using a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) in a solvent mixture such as t-butanol and water.

  • Purification : The final trivalent PROTAC is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : The identity and purity of the final product are confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot for Protein Degradation
  • Cell Culture and Treatment : Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting :

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage relative to the vehicle-treated control to determine DC50 and Dmax values.

Conclusion

The use of branched linkers like this compound in PROTACs represents a promising strategy to enhance degradation efficacy. The ability to create multivalent PROTACs that can leverage avidity and cooperativity offers a powerful approach to developing highly potent and selective protein degraders. While further studies are needed to fully elucidate the structure-activity relationships of this specific linker, the existing data on trivalent PROTACs strongly supports the exploration of such advanced linker architectures in the future of targeted protein degradation.

References

A Head-to-Head Comparison of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane and DBCO Linkers for SPAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the successful construction of complex bioconjugates. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal reaction for this purpose, enabling the efficient ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. At the heart of this reaction are the azide and strained alkyne reaction partners. This guide provides an objective comparison of a specific azide-functionalized linker, Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, and the widely used dibenzocyclooctyne (DBCO) linkers.

This comparison focuses on key performance characteristics including reaction kinetics, stability, and versatility, supported by experimental data and detailed methodologies to inform the rational design of bioconjugation strategies.

At a Glance: Key Differences

FeatureThis compoundDBCO (Dibenzocyclooctyne) Linkers
Reactive Group Azide (-N₃)Strained Alkyne (Cyclooctyne)
Role in SPAAC 1,3-dipoleDipolarophile
Key Structural Feature Branched PEG4 linker with three terminal carboxylic acidsFused aromatic rings creating a strained eight-membered ring
Primary Application Introduction of an azide for reaction with a strained alkyneIntroduction of a strained alkyne for reaction with an azide
Solubility High in aqueous buffers due to PEG and carboxyl groupsCan be hydrophobic, often modified with PEG linkers to improve solubility
Stability Generally stable under physiological conditionsCan exhibit instability in the presence of strong nucleophiles like glutathione (GSH)

Delving into the Chemistry: Reaction Mechanism and Kinetics

The SPAAC reaction is a [3+2] cycloaddition between an azide and a strained cyclooctyne, such as DBCO.[1] The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed efficiently at physiological temperatures without a catalyst.[2]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Azido-PEG4-Amido-tri- (carboxyethoxymethyl)-methane (or other azide) Triazole Stable Triazole Linkage Azide->Triazole SPAAC Reaction DBCO DBCO-Linker DBCO->Triazole Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_DBCO Prepare DBCO Stock (in DMSO) Mix Mix DBCO and Azide in Cuvette Prep_DBCO->Mix Prep_Azide Prepare Azide Stock (in Buffer, >10x excess) Prep_Azide->Mix Monitor Monitor Absorbance at ~309 nm over Time Mix->Monitor Plot Plot ln(Absorbance) vs. Time Monitor->Plot Calc_k_prime Determine Pseudo-First-Order Rate Constant (k') from Slope Plot->Calc_k_prime Calc_k Calculate Second-Order Rate Constant (k = k' / [Azide]₀) Calc_k_prime->Calc_k

References

evaluating the conjugation efficiency of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical decision in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The architecture of the polyethylene glycol (PEG) linker, particularly the choice between linear and branched structures, profoundly influences the solubility, stability, pharmacokinetics, and overall therapeutic efficacy of the final product. This guide provides an objective comparison of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, a branched, trifunctional linker, with other commonly used conjugation chemistries.

At a Glance: this compound

This compound is a heterobifunctional linker that offers a unique combination of features. Its branched structure provides a scaffold for multivalent conjugation, potentially increasing the payload capacity of a bioconjugate.[1][2] The terminal azide group allows for highly specific and efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] The three carboxylic acid moieties provide multiple attachment points for amine-containing molecules, such as proteins or peptides, via stable amide bonds.[4]

Performance Comparison: Branched Azido-PEG vs. Alternative Linkers

The efficiency of a bioconjugation strategy is determined by several factors, including reaction kinetics, yield, specificity, and the stability of the resulting linkage. While direct head-to-head quantitative data for this compound against all alternatives in a single study is limited, the following tables summarize key performance indicators based on established chemical principles and data from various studies.

Table 1: Comparison of Key Performance Metrics for Different Linker Chemistries

FeatureAzido-PEG (Click Chemistry)NHS Ester-PEGMaleimide-PEG
Target Functional Groups Azides (-N3) and Alkynes (C≡CH or strained alkynes)Primary amines (-NH2)Thiols (-SH)
Reaction Kinetics CuAAC: Very fast (often complete in < 1 hour) SPAAC: Fast (can be complete in under an hour)Relatively fast (typically 30-60 minutes at room temperature)[5]Very fast (minutes to a few hours at room temperature)[5]
Reaction Yield Typically very high and quantitative[6]Generally high, but can be variableGenerally high
Specificity & Stoichiometry Highly specific and bioorthogonal, leading to well-defined products[5]Can react with multiple primary amines, potentially leading to heterogeneous mixtures[5]Highly selective for thiols within a specific pH range (6.5-7.5)[5]
Stability of Linkage Triazole ring is highly stable and considered irreversible[5]Stable amide bondThioether bond can be susceptible to retro-Michael addition, especially in vivo[5]
Biocompatibility CuAAC: Requires a copper catalyst which can be cytotoxic, though mitigating ligands exist. SPAAC: Highly biocompatible as it is copper-free.[5]Generally goodGood

Table 2: Influence of PEG Architecture on Bioconjugate Properties

PropertyLinear PEG LinkersBranched PEG Linkers
Hydrodynamic Volume Smaller for a given molecular weight[7]Larger for a given molecular weight, which can reduce renal clearance[7]
"Stealth" Effect Provides a hydrophilic shieldOffers a superior shielding effect due to its three-dimensional structure[7]
Drug-to-Antibody Ratio (DAR) Typically lower (one linker attaches one drug molecule)Potentially higher (one linker can attach multiple drug molecules)[7][8]
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight[7]Can offer a significantly longer circulation time[7]
Steric Hindrance MinimalCan be higher, potentially impacting binding affinity if not optimally designed[7]

Experimental Protocols

Detailed and reproducible protocols are crucial for successful and efficient bioconjugation. Below are generalized methodologies for the key chemistries discussed.

Protocol 1: Two-Step Conjugation using this compound

This protocol outlines a two-step process: first, the conjugation of the linker to an amine-containing protein via its carboxyl groups, followed by a click chemistry reaction to attach a payload.

Step 1: Amide Bond Formation

  • Materials:

    • This compound

    • Protein with accessible primary amines (e.g., antibody) in an amine-free buffer (e.g., MES buffer, pH 6.0)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or Sulfo-NHS

    • Reaction Buffer (e.g., PBS, pH 7.4)

    • Purification system (e.g., Size-Exclusion Chromatography - SEC)

  • Methodology:

    • Activation: In a separate tube, dissolve this compound in the activation buffer. Add a 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the linker. Incubate for 15-30 minutes at room temperature to form the active NHS ester.

    • Conjugation: Add the activated linker solution to the protein solution at a 10- to 50-fold molar excess. The optimal ratio should be determined empirically.

    • Incubation: Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Purification: Remove unreacted linker and byproducts by SEC or dialysis.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Materials:

    • Azide-functionalized protein from Step 1

    • Alkyne-functionalized payload (e.g., DBCO-drug conjugate)

    • Reaction Buffer (e.g., PBS, pH 7.4)

  • Methodology:

    • Reaction Setup: Add a 1.5 to 5-fold molar excess of the alkyne-payload to the purified azide-protein solution.

    • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

    • Purification: Purify the final conjugate using an appropriate method (e.g., SEC) to remove excess payload.

Protocol 2: One-Step NHS Ester-PEG Conjugation
  • Materials:

    • NHS Ester-functionalized PEG linker

    • Protein with accessible primary amines in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

    • Anhydrous DMSO or DMF to dissolve the linker

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification system (e.g., SEC)

  • Methodology:

    • Preparation: Immediately before use, dissolve the NHS-Ester PEG in DMSO or DMF.

    • Conjugation: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.

    • Incubation: Incubate at room temperature for 30-60 minutes or on ice for 2 hours.

    • Quenching: Stop the reaction by adding the quenching solution.

    • Purification: Purify the conjugate by SEC or dialysis.

Protocol 3: Thiol-Reactive Maleimide-PEG Conjugation
  • Materials:

    • Maleimide-functionalized PEG linker

    • Protein with free thiol groups (cysteine residues) in a degassed buffer (e.g., PBS, pH 6.5-7.5)

    • Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced

    • Quenching solution (e.g., L-cysteine)

    • Purification system (e.g., SEC)

  • Methodology:

    • Reduction (if necessary): If targeting disulfide bonds, reduce the protein with a controlled molar excess of TCEP.

    • Conjugation: Immediately add a 3- to 5-fold molar excess of the Maleimide-PEG linker to the reduced protein solution.

    • Incubation: Incubate for 1-2 hours at room temperature.

    • Quenching: Stop the reaction by adding an excess of the quenching solution.

    • Purification: Purify the conjugate by SEC or dialysis.

Visualizing the Conjugation Pathways

The following diagrams illustrate the chemical reactions and experimental workflows described.

Amide Bond Formation and SPAAC Workflow cluster_activation Activation cluster_conjugation1 Amine Conjugation cluster_conjugation2 Click Chemistry (SPAAC) Linker Azido-PEG-tri-acid ActivatedLinker Activated Azido-PEG-NHS Ester Linker->ActivatedLinker Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker AzideProtein Azide-Functionalized Protein ActivatedLinker->AzideProtein Conjugation ActivatedLinker->AzideProtein Protein Protein (-NH2) Protein->AzideProtein FinalConjugate Final Bioconjugate AzideProtein->FinalConjugate SPAAC AzideProtein->FinalConjugate Payload DBCO-Payload Payload->FinalConjugate

Caption: Workflow for two-step conjugation using a branched Azido-PEG-acid linker.

Comparison of Conjugation Chemistries cluster_click Click Chemistry cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry Azide Azide (-N3) Triazole Stable Triazole Linkage Azide->Triazole Bioorthogonal Alkyne Alkyne Alkyne->Triazole NHS NHS Ester Amide Stable Amide Bond NHS->Amide Nucleophilic Acyl Substitution Amine Amine (-NH2) Amine->Amide Maleimide Maleimide Thioether Thioether Bond Maleimide->Thioether Michael Addition Thiol Thiol (-SH) Thiol->Thioether

Caption: Reaction principles of common bioconjugation chemistries.

Conclusion

The choice of linker is a critical parameter in the design of bioconjugates. This compound offers the advantages of a branched architecture, allowing for potentially higher drug loading, and the high efficiency and specificity of click chemistry. Branched PEG linkers, in general, can improve the pharmacokinetic profile of a bioconjugate by increasing its hydrodynamic volume and providing a superior "stealth" effect.[7][9]

Compared to traditional NHS ester and maleimide chemistries, the bioorthogonality of click chemistry minimizes side reactions and can lead to more homogeneous products.[5] However, the optimal linker strategy is highly dependent on the specific application, the nature of the biomolecule and payload, and the desired therapeutic outcome. For applications requiring copper-free conditions, SPAAC is a superior choice. When targeting specific amino acid residues, NHS esters for lysines and maleimides for cysteines remain robust options. Careful consideration of the trade-offs between reaction efficiency, stability, and the physicochemical properties of the final conjugate is essential for the successful development of next-generation biotherapeutics.

References

functional assays for proteins modified with Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on functional assays for proteins modified with Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane and alternative branched PEG linkers.

For researchers, scientists, and drug development professionals, the modification of therapeutic proteins with polyethylene glycol (PEG) is a widely adopted strategy to enhance their pharmacokinetic properties. Branched PEG structures, such as this compound, are of particular interest due to their potential for superior steric shielding and improved in vivo stability compared to linear counterparts. This guide provides an objective comparison of functional assays crucial for characterizing proteins after modification with such branched linkers, supported by experimental data and detailed protocols.

The covalent attachment of PEG, or PEGylation, can significantly extend a protein's circulating half-life, reduce its immunogenicity, and increase its stability. However, the addition of a PEG moiety, especially a bulky branched structure, can also sterically hinder the protein's active or binding sites, potentially leading to a reduction in its biological activity.[1] Therefore, a thorough functional assessment is paramount to ensure that the benefits of PEGylation do not come at the cost of therapeutic efficacy.

Comparing Modification Strategies: The Impact on Protein Function

The choice of PEGylation chemistry and the structure of the PEG linker are critical determinants of the final conjugate's biological activity. This compound is a branched linker that allows for conjugation to proteins via "click chemistry," a highly specific and efficient method.[2][3] This approach, when combined with site-specific modification techniques, can help to preserve protein function by directing the PEG moiety away from functionally important regions.

The alternative to site-specific modification is a more random approach, which can lead to a heterogeneous mixture of PEGylated proteins with varying degrees of modification and activity. The following table summarizes a conceptual comparison of these strategies.

FeatureRandom Lysine Labeling (e.g., NHS-ester chemistry)Site-Specific Labeling (e.g., via engineered cysteines or unnatural amino acids with click chemistry)
Principle Reacts with primary amines (lysines) distributed across the protein surface.Utilizes specific, pre-defined sites for conjugation.
Pros Fast and broadly compatible with most proteins without requiring genetic engineering.Produces a homogeneous product with a defined drug-to-antibody ratio (DAR). Higher potential for retained biological activity.
Cons Can lead to a heterogeneous product mixture. May impact functionally important lysine residues, leading to loss of activity.Requires protein engineering and potentially more complex manufacturing processes.
Impact on Function Can significantly reduce activity if labeling occurs in or near active/binding sites.Minimal impact on function if the modification site is carefully chosen.

Quantitative Analysis of Functional Assays

The functional consequences of PEGylation are typically assessed using a panel of in vitro assays that measure different aspects of the protein's biological activity. The choice of assay depends on the protein's mechanism of action.

Cell-Based Potency Assays

Cell-based assays are often considered the gold standard for assessing the biological activity of therapeutic proteins as they measure a direct physiological response. These assays are crucial for determining the concentration of the PEGylated protein required to elicit a 50% maximal response (EC50) or inhibition (IC50).

Example Data: Cytotoxicity of Affibody-Drug Conjugates

In a study on affibody-based drug conjugates, the impact of PEG linker length on the cytotoxic activity against HER2-positive cells was evaluated. While not the exact linker , the data illustrates the typical trade-off between PEG size and in vitro potency.

ConjugateLinkerIC50 (NCI-N87 cells)IC50 (BT-474 cells)
HMDirect (No PEG)4.94 nM2.48 nM
HP4KM4 kDa PEG~22 nM~11 nM
HP10KM10 kDa PEG~110 nM~55 nM
Data adapted from a study on Affibody-based drug conjugates.[4]

These results demonstrate that while PEGylation can increase the in vivo half-life, it often leads to a decrease in immediate in vitro cytotoxic potency, likely due to steric hindrance of the PEG chain.[4]

Receptor Binding Assays

For proteins that function by binding to a specific receptor, assays that quantify this interaction are essential. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for this purpose.

Surface Plasmon Resonance (SPR) provides real-time kinetics of the binding interaction, yielding association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD). PEGylation can affect these parameters by altering the accessibility of the binding site.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Assay TypePrincipleKey Parameters Measured
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD)
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding affinity (Ka), Stoichiometry (n), Enthalpy change (ΔH), Entropy change (ΔS)
Enzymatic Activity Assays

For PEGylated enzymes, it is crucial to determine the effect of modification on their catalytic activity. This is typically done by measuring the rate of substrate conversion to product. Key parameters to assess are the Michaelis constant (Km), which reflects substrate affinity, and the catalytic rate constant (kcat).

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible data. Below are outlines of key experimental protocols for the functional assays discussed.

Protocol 1: Cell-Based Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of a PEGylated protein-drug conjugate.

Methodology:

  • Cell Seeding: Plate a target cell line (e.g., NCI-N87 for a HER2-targeted therapeutic) in a 96-well plate at a predetermined density and allow to adhere overnight.

  • Sample Preparation: Prepare serial dilutions of the non-PEGylated protein, the PEGylated conjugate, and a free drug control in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the prepared dilutions of the test articles. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period sufficient to observe a cytotoxic effect (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., MTS or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the untreated control and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding kinetics of a PEGylated protein to its target receptor.

Methodology:

  • Chip Preparation: Immobilize the target receptor onto a suitable sensor chip surface using standard amine coupling chemistry.

  • Sample Preparation: Prepare a series of dilutions of the native and PEGylated protein in a running buffer.

  • Binding Analysis: Inject the protein solutions over the sensor surface at a constant flow rate and monitor the association phase. Then, flow running buffer over the surface to monitor the dissociation phase.

  • Regeneration: After each cycle, regenerate the sensor surface using a specific regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).

Protocol 3: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between a PEGylated protein and its binding partner.

Methodology:

  • Sample Preparation: Dialyze both the PEGylated protein and its binding partner extensively against the same buffer to minimize buffer mismatch effects. Determine accurate concentrations of both samples.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

  • Titration: Load the PEGylated protein into the sample cell and the binding partner into the injection syringe. Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis: Integrate the raw ITC data and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, n, ΔH, and ΔS).

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison Prot Protein of Interest Conj Protein-PEG Conjugation (Click Chemistry) Prot->Conj Linker Azido-PEG4 Linker Linker->Conj Purify Purification & Characterization Conj->Purify CBA Cell-Based Assay (e.g., Potency) Purify->CBA Assess Biological Response RBA Receptor Binding Assay (e.g., SPR, ITC) Purify->RBA Quantify Binding Affinity EAA Enzymatic Activity Assay Purify->EAA Measure Catalytic Efficiency Comp Compare to Unmodified Protein & Alternative Linkers CBA->Comp RBA->Comp EAA->Comp

Caption: Workflow for functional assessment of PEGylated proteins.

Signaling_Pathway PEG_Protein PEGylated Therapeutic Protein Receptor Cell Surface Receptor PEG_Protein->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Response

Caption: A generic signaling pathway initiated by a therapeutic protein.

References

Assessing the In Vivo Stability of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a linker is a critical determinant of a conjugate's therapeutic efficacy and safety. This guide provides a comparative assessment of the in vivo stability of conjugates utilizing the Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane linker, a component frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The performance of this linker is compared with alternative strategies, supported by experimental data, to inform the rational design of more stable and effective therapeutics.

Introduction to this compound in PROTACs

This compound is a heterobifunctional linker that plays a crucial role in the structure and function of PROTACs. These molecules are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. The azide group allows for "click chemistry" conjugation, a highly efficient and bioorthogonal reaction, while the tri-(carboxyethoxymethyl)-methane moiety can influence the physicochemical properties of the final conjugate. The overall stability of the PROTAC, and therefore its pharmacokinetic profile, is heavily influenced by the linker's composition.

Comparative Analysis of Linker Stability

The in vivo stability of a PROTAC is largely dictated by the chemical nature of its linker. Linkers are broadly categorized into flexible, rigid, and cleavable types, each with distinct implications for the molecule's performance.

Flexible Linkers: The Case of PEG Chains

Polyethylene glycol (PEG) linkers, such as the PEG4 motif in the title compound, are widely used due to their ability to enhance the solubility and cell permeability of PROTACs. However, this flexibility can also be a metabolic liability.

Key Characteristics:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often-hydrophobic PROTAC molecules.

  • Conformational Flexibility: This can facilitate the formation of the crucial ternary complex between the target protein and the E3 ligase.

  • Metabolic Susceptibility: The ether linkages in the PEG backbone and adjacent amide bonds can be sites for oxidative metabolism and enzymatic cleavage, potentially leading to a shorter in vivo half-life.[1][2]

Rigid Linkers: A Strategy for Enhanced Stability

To counteract the metabolic instability of flexible linkers, rigid linkers incorporating cyclic structures have been developed. These have shown promise in improving the pharmacokinetic profiles of PROTACs.[3][4]

Key Characteristics:

  • Improved Metabolic Stability: The rigid structure can sterically hinder access by metabolic enzymes, leading to increased stability.[1][5]

  • Pre-organization: A constrained conformation can reduce the entropic penalty of binding, potentially leading to more potent and stable ternary complexes.[4][5]

  • Enhanced Permeability: In some cases, rigidification of the linker can lead to improved cell permeability and oral bioavailability.[3][6]

Cleavable Linkers: A Targeted Approach

Cleavable linkers are designed to be stable in circulation but are cleaved by specific triggers within the target cell or tumor microenvironment. This strategy can be used to release the active molecule at the site of action, potentially reducing systemic toxicity.

Key Characteristics:

  • Targeted Payload Release: Cleavage can be triggered by specific enzymes (e.g., cathepsins), pH changes, or the reducing environment of the cell.

  • "Pro-PROTAC" Strategy: This approach can improve the permeability of the molecule, with the linker being cleaved intracellularly to release the active PROTAC.[7]

  • Potential for Instability: Premature cleavage in the bloodstream is a risk that can lead to off-target toxicity and reduced efficacy.[8]

Quantitative Data Presentation

The following tables summarize pharmacokinetic data for PROTACs with different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, target proteins, and E3 ligases.

Table 1: Comparison of In Vivo Stability for Different PROTAC Linker Types

PROTAC (Target)Linker TypeIn Vivo Half-life (t½)Clearance (mL/h/kg)Oral Bioavailability (%)Reference
ARV-110 (Androgen Receptor)Rigid (piperidine-piperazine)2.4 h (rat)49.8 (rat)23.8[9]
Representative BRD4 DegraderFlexible (PEG-based)Generally shorterGenerally higherVariable[1]
Representative BTK DegraderRigid (pyridine-containing)Significantly improved vs. flexibleLower vs. flexibleNot Reported[10]

Table 2: In Vitro Metabolic Stability in Mouse Liver Microsomes

PROTAC SystemLinker DescriptionIn Vitro Half-life (t½)Reference
JQ1-based BET Degrader4-carbon straight alkyl chain135 min[10]
JQ1-based BET Degrader8-carbon straight alkyl chain18.2 min[10]
BTK DegraderPolyethylene glycol-like chain1.3 min[10]

Experimental Protocols

Accurate assessment of in vivo stability is crucial for the development of PROTACs. Below are detailed protocols for key experiments.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a PROTAC following systemic administration.

Methodology:

  • Animal Model: Use healthy male Sprague-Dawley rats (or a relevant mouse strain), typically 8-10 weeks old.

  • Dosing: Administer the PROTAC at a defined concentration via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the intact PROTAC in the plasma samples using a validated LC-MS/MS method.[9][11][12]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), using appropriate software. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of a PROTAC in plasma from different species.

Methodology:

  • Plasma Preparation: Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.

  • Incubation: Spike the test PROTAC into the plasma at a final concentration (e.g., 1 µM).

  • Time Points: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).[13]

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the remaining parent PROTAC.[13]

  • Data Analysis: Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample.

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 cluster_ternary cluster_ternary PROTAC_bound PROTAC E3_bound E3 Ligase PROTAC_bound->E3_bound POI_bound POI POI_bound->PROTAC_bound Ub Ubiquitin Ub_POI Poly-ubiquitinated POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation cluster_ternary->PROTAC Release & Recycle cluster_ternary->Ub_POI Ubiquitination

Caption: PROTAC-mediated protein degradation cycle.

In_Vivo_Stability_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_processing Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Dosing Administer PROTAC (IV and PO routes) Animal_Model->Dosing Blood_Collection Collect Blood Samples at Timed Intervals Dosing->Blood_Collection Plasma_Separation Centrifuge for Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep Protein Precipitation & Extraction Plasma_Separation->Sample_Prep LCMS LC-MS/MS Quantification of Parent PROTAC Sample_Prep->LCMS PK_Calc Calculate Pharmacokinetic Parameters (t½, CL, AUC) LCMS->PK_Calc Bioavailability Determine Oral Bioavailability PK_Calc->Bioavailability

Caption: Experimental workflow for in vivo stability assessment.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this azide-containing compound, emphasizing safety protocols and operational planning.

This compound, like other organic azides, is a potentially energetic material that requires careful handling to prevent accidental detonation or the formation of hazardous byproducts.[1] The presence of the azide functional group necessitates specific disposal pathways to mitigate risks of explosion and toxicity.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of azide compounds should be conducted within a chemical fume hood.[2] It is critical to avoid contact with heavy metals, acids, and halogenated solvents to prevent the formation of highly explosive and toxic substances.[1] Use only glass or plastic utensils for handling.[2]

Quantitative Hazard Summary

For a quick reference, the following table summarizes the key hazards and incompatibilities associated with organic azides.

Hazard TypeDescriptionIncompatible Materials
Explosive Organic azides can be sensitive to shock, friction, heat, and light, leading to violent decomposition.[1]Heavy metals (e.g., copper, lead, brass, silver, mercury), strong acids, metal utensils.[1][3]
Toxicity Azide compounds are acutely toxic if ingested or absorbed through the skin.[3]Mixing with acids can produce highly toxic and explosive hydrazoic acid.[1]
Reactivity Can form explosive metal azides upon contact with certain metals.[1][4]Bromine, carbon disulfide, chromyl chloride, dimethyl sulfate.[1]
Solvent Incompatibility Use with halogenated solvents can form extremely unstable di- and tri-azidomethane.[1]Dichloromethane, chloroform.[1]
Disposal Decision Workflow

The primary decision for the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to chemically deactivate it first. For most research laboratory settings, direct disposal is the recommended and safest method.[3]

Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the disposal of this compound.

Method 1: Direct Disposal as Hazardous Waste (Recommended)

This is the most straightforward and safest method for the disposal of this compound in a laboratory setting.[3]

  • Waste Collection :

    • Designate a specific waste container for azide-containing waste. This container must be made of glass or plastic to avoid the formation of explosive metal azides.[2][3] Do not use containers with metal caps or liners.

    • Carefully transfer the waste into the designated container, avoiding splashes or spills.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • List all other chemical constituents and their approximate concentrations.

  • Storage :

    • Seal the container tightly.

    • Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area for hazardous waste.[3]

    • Ensure the storage area is away from incompatible materials, particularly acids and heavy metals.[1]

  • Disposal :

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]

    • Crucially, never pour azide waste down the drain. This can lead to the formation of explosive metal azides in the plumbing system.[3][4][5]

Method 2: Chemical Deactivation (For Equipped Facilities Only)

This method involves chemically converting the azide to a more stable amine. This should only be attempted by trained personnel in a facility with established protocols for such reactions.

  • Reaction Setup :

    • In a chemical fume hood, prepare a reaction vessel equipped with a stirrer.

    • The azide can be reduced to the corresponding amine using various reducing agents, such as triphenylphosphine followed by hydrolysis (Staudinger reaction) or catalytic hydrogenation. The choice of method depends on the compatibility with other functional groups in the molecule.

  • Deactivation Procedure (Example using Staudinger Reaction) :

    • Dissolve the this compound in a suitable solvent (e.g., THF/water).

    • Add an excess of triphenylphosphine and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the azide peak).

    • Once the reaction is complete, the resulting phosphazene is hydrolyzed by the addition of water to yield the amine and triphenylphosphine oxide.

  • Verification of Deactivation :

    • Before disposal, it is imperative to verify that all the azide has been consumed. This can be confirmed using an appropriate analytical method like TLC.[3]

  • Disposal of Deactivated Waste :

    • Even after deactivation, the resulting solution should be collected as hazardous waste, as it contains other chemicals.[3]

    • Collect the solution in a compatible, labeled hazardous waste container and arrange for disposal through your EHS department.

By adhering to these stringent disposal protocols, researchers can mitigate the inherent risks associated with this compound, ensuring a safe laboratory environment for all personnel. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane.

This document provides critical safety and logistical information for the handling of this compound (CAS: 1398044-51-3).[1][2][3] Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment. This compound is a polyethylene glycol (PEG)-based PROTAC linker containing a terminal azide group, which requires specific safety considerations.[2][4][5]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound stem from its azide functional group and its potential as an irritant. Organic azides can be energetic materials, and precautions must be taken to prevent the formation of explosive heavy metal azides.[6][7] While PEG is generally considered to have low toxicity, it can cause irritation, and some individuals may have allergic reactions.[8][9][10]

A multi-layered approach to PPE is crucial for minimizing exposure and ensuring safety.[11] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing.[7][11][12]Protects eyes from splashes of the chemical.
Hand Protection Double-gloving with nitrile gloves is recommended.[7][12][13] For handling larger quantities or in situations with a higher risk of exposure, consider using a more robust glove like SilverShield® as an outer layer.[6][13]Prevents skin contact and absorption. Azides can be readily absorbed through the skin.[12]
Skin and Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[11][12]Protects skin from accidental spills and contact.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[12][14] A respirator may be necessary for spill cleanup outside of a fume hood.[11]Prevents inhalation of any aerosols or vapors.

Operational Plan: A Step-by-Step Workflow

A systematic workflow is critical for the safe handling of this compound. The following diagram and procedures outline the recommended process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Work Area in Fume Hood gather_ppe Gather and Inspect PPE gather_materials Assemble All Necessary Materials and Equipment (non-metallic) weigh Weigh Compound (in fume hood, on weigh paper) gather_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent (e.g., Water, DMSO, DMF) weigh->dissolve reaction Perform Reaction (maintain inert atmosphere if necessary) dissolve->reaction decontaminate_glassware Decontaminate Glassware (rinse with solvent, then treat with deactivating solution) reaction->decontaminate_glassware Proceed to Cleanup clean_area Clean Work Area decontaminate_glassware->clean_area dispose_solid Dispose of Contaminated Solids (gloves, weigh paper) in Designated Hazardous Waste clean_area->dispose_solid Proceed to Disposal dispose_liquid Dispose of Liquid Waste (deactivate azide first, then collect in hazardous waste container)

Caption: Workflow for the safe handling of this compound.

Experimental Protocol
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling the compound.

    • Assemble and inspect all necessary PPE as outlined in the table above.

    • Gather all required materials, including non-metallic spatulas and weigh paper. Avoid using metal spatulas as azides can form explosive compounds with heavy metals.[7][12]

  • Handling:

    • Weighing: Carefully weigh the desired amount of the compound on weigh paper inside the fume hood to avoid generating dust.

    • Dissolution: Dissolve the compound in a suitable solvent such as water, DMSO, or DMF.[2]

    • Reaction: Conduct the experiment within the fume hood. If the reaction is sensitive to air or moisture, use an inert atmosphere.

  • Cleanup and Decontamination:

    • Glassware: Rinse all contaminated glassware with an appropriate solvent. Subsequently, treat the glassware with a freshly prepared 20% aqueous solution of sodium nitrite followed by the slow addition of 20% sulfuric acid to deactivate any residual azide.[6] Caution: Add the acid after the nitrite to prevent the formation of toxic hydrazoic acid.[6]

    • Work Area: Wipe down the work area in the fume hood with a suitable solvent and cleaning agent.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing and to ensure environmental safety.[11]

  • Solid Waste:

    • All contaminated solid waste, including gloves, pipette tips, and weigh paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste:

    • Deactivation of Azide: Before disposal, dilute aqueous solutions containing the azide should be chemically deactivated. This must be done in a chemical fume hood.[6]

      • To the aqueous azide solution, add a 20% aqueous solution of sodium nitrite (approximately 1.5g of sodium nitrite for every 1g of sodium azide).[6]

      • Stir the mixture and slowly add a 20% aqueous solution of sulfuric acid until the solution is acidic.[6] The formation of nitric oxide will be observed.

      • After the reaction ceases, neutralize the solution with a dilute sodium hydroxide solution to a pH between 6 and 9.[6]

    • Collection: The deactivated and neutralized liquid waste should be collected in a clearly labeled hazardous waste container.

    • Drain Disposal: Under no circumstances should azide solutions be poured down the drain. [6][11] Reaction with lead or copper pipes can lead to the accumulation of highly explosive metal azides.[6][11]

  • Contaminated Clothing:

    • If clothing becomes contaminated, remove it immediately and wash the affected skin area with copious amounts of water for at least 15 minutes.[11] The contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste.

Disclaimer: This information is based on safety protocols for similar azide-containing and PEGylated compounds. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and review the Safety Data Sheet (SDS) for the specific product you are using.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane
Reactant of Route 2
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。